6-Bromo-5-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUXEDBYFWPCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624045 | |
| Record name | 6-Bromo-5-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-08-7 | |
| Record name | 6-Bromo-5-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-5-fluoroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of Halogenated Indoles
An In-Depth Technical Guide to 6-Bromo-5-fluoro-1H-indole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like serotonin and tryptophan, and featuring prominently in a vast array of approved therapeutics.[1] However, the strategic functionalization of this privileged heterocycle is what unlocks its true potential. The introduction of halogen atoms, particularly fluorine and bromine, serves as a powerful tool for modulating a compound's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions.
This guide focuses on This compound (CAS No. 259860-08-7) , a building block that elegantly combines these attributes. Its specific substitution pattern makes it an intermediate of significant interest for constructing complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Herein, we move beyond a simple datasheet to provide a comprehensive technical overview, grounded in established synthetic protocols and mechanistic insights, to empower your research and development endeavors.
Physicochemical & Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.
Properties at a Glance
| Property | Value | Source(s) |
| CAS Number | 259860-08-7 | [2][3] |
| Molecular Formula | C₈H₅BrFN | [2][3] |
| Molecular Weight | 214.03 g/mol | [2][4] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Brown or off-white solid/powder | [5] |
| Melting Point | 82-84 °C | [4][6][7] |
| Solubility | Poor in water; soluble in organic solvents (e.g., DMSO, ethanol) | [8] |
| XLogP3-AA | 2.8 | [2] |
GHS Hazard & Safety Recommendations
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2][4]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[4][9]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Synthesis of the Core Scaffold: A Field-Proven Protocol
While several classic indole syntheses exist, such as the Fischer and Leimgruber-Batcho methods, a scalable approach for this specific molecule has been demonstrated using a modified Leimgruber-Batcho strategy.[5][10][11] This method is advantageous due to the accessibility of the required 3-bromo-4-fluoro-6-nitrotoluene starting material and the generally high yields achieved under mild conditions.[10]
Leimgruber-Batcho Synthesis Workflow
The synthesis proceeds in two key stages: the formation of a reactive enamine intermediate from the corresponding o-nitrotoluene, followed by a reductive cyclization to form the indole ring.
Caption: High-level workflow for the Leimgruber-Batcho synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for synthesizing 6-halo-5-fluoroindoles.[11]
Stage 1: Enamine Formation
-
To a reaction vessel charged with N,N-dimethylformamide (DMF, ~4 volumes), add the starting material, 3-bromo-4-fluoro-6-nitrotoluene (1.0 eq).
-
Add N,N-dimethylformamide di-isopropyl acetal (or a similar acetal like DMF-DMA) (2.0 eq).
-
Heat the mixture to reflux (approx. 100-120°C) and stir for 3-4 hours. The reaction mixture will typically develop a deep red color, characteristic of the push-pull enamine intermediate.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the crude enamine solution can be cooled and used directly in the next step.
Causality Insight: The DMF-acetal serves as a source of both a methoxide base (to deprotonate the acidic benzylic methyl group of the nitrotoluene) and an electrophilic iminium species for condensation, efficiently forming the enamine intermediate.[10]
Stage 2: Reductive Cyclization
-
In a separate, larger reaction vessel, create a slurry of iron powder (~4-5 eq) and silica gel (~2 parts by weight relative to starting material) in a mixture of toluene (~9 volumes) and acetic acid (~8 volumes).
-
Heat this slurry to approximately 60°C.
-
Slowly add the crude enamine solution from Stage 1 to the iron/acid slurry, ensuring the internal temperature does not exceed 80°C.
-
Once the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, monitoring by HPLC.
-
Work-up:
-
Cool the reaction to 50°C and dilute with ethyl acetate (~10 volumes).
-
Filter the mixture through a pad of celite to remove the iron salts and silica gel, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Causality Insight: The combination of iron powder and acetic acid is a classic, cost-effective, and robust method for the reduction of an aromatic nitro group to an amine.[11] Once the amine is formed, it rapidly undergoes intramolecular cyclization onto the enamine, followed by the elimination of the dialkylamine to yield the final aromatic indole.
Structural Confirmation: Spectroscopic Profile
Confirming the identity and purity of the final compound is critical. While a reference spectrum should always be run, the following provides the expected spectroscopic characteristics for this compound.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
N-H Proton: A broad singlet typically downfield (> 8.0 ppm in CDCl₃, > 11.0 ppm in DMSO-d₆).
-
Aromatic Protons: Expect signals between 6.5 and 7.8 ppm. The H7 proton will appear as a doublet due to coupling with the fluorine atom (⁴JHF). The H4 proton will appear as a singlet or a narrow doublet. The H2 and H3 protons on the pyrrole ring will appear as multiplets or doublets of doublets around 6.5 ppm and 7.2 ppm, respectively.
-
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The C-F and C-Br carbons will be most affected, with the C5 carbon showing a large C-F coupling constant and the C6 carbon signal being attenuated due to the bromine substituent.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks will be observed for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z would be ~213 and ~215.
Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building molecular complexity.
Key Reaction Pathways
The bromine atom at the C6 position is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The N-H proton can be readily deprotonated and alkylated or acylated to introduce substituents on the indole nitrogen.
Caption: Key reaction pathways for this compound.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki coupling is arguably the most important transformation for this building block, enabling the introduction of aryl or heteroaryl moieties.[7][12]
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the desired arylboronic acid or ester (1.1 - 1.5 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.
-
Add a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).
-
Add a deoxygenated solvent system, commonly 1,4-dioxane/water or DME/water.
-
Seal the vessel and heat the reaction mixture (typically 80-110°C) with vigorous stirring for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality Insight: The reaction proceeds via a well-established catalytic cycle. The base activates the boronic acid, making it competent for transmetalation with the Pd(II) species that is formed after oxidative addition of the catalyst into the C-Br bond. Reductive elimination then forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: A Case Study
The true utility of a building block is demonstrated by its application in synthesizing biologically active molecules. While specific examples for this compound are often proprietary, a recent study on the closely related 6-bromoindole provides a powerful and directly analogous case study. Researchers developed potent inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme critical for H₂S production in pathogenic bacteria like Staphylococcus aureus.[9] Inhibiting this enzyme enhances the efficacy of traditional antibiotics.[9]
The synthesis of these inhibitors, such as compound NL3 , hinges on the exact reactivity discussed in this guide: initial N-alkylation followed by a Suzuki coupling at the C6-bromo position.
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Physicochemical properties of 6-Bromo-5-fluoro-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-1H-indole
Authored by a Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate for synthesizing complex bioactive molecules. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, analytical characterization methods, and safe handling protocols, designed to support researchers and drug development professionals in leveraging this compound for advanced scientific applications.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise structure and identity. This compound is a disubstituted indole, a bicyclic structure composed of a fused benzene and pyrrole ring. The numbering of the indole ring system is standard, and in this case, a bromine atom is located at position 6, and a fluorine atom is at position 5.
-
IUPAC Name : this compound[1]
-
Canonical SMILES : C1=CNC2=CC(=C(C=C21)F)Br[1]
-
InChI Key : OIUXEDBYFWPCLF-UHFFFAOYSA-N[1]
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both biological and experimental settings. The interplay between the aromatic indole core and the electron-withdrawing halogen substituents defines the characteristics of this compound.
| Property | Value | Source |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 82-84 °C | [2][3] |
| Boiling Point | 315.9 ± 22.0 °C (Predicted) | [2][3] |
| Density | 1.750 g/cm³ (Predicted) | [2][3] |
| pKa | 15.23 ± 0.30 (Predicted) | [3] |
| LogP (XLogP3) | 2.8 | [1] |
Solubility Profile
The solubility of this compound is characteristic of many halogenated aromatic compounds. Due to its largely nonpolar bicyclic structure, it exhibits poor solubility in water .[4] The presence of the N-H group offers some capacity for hydrogen bonding, but this is overshadowed by the hydrophobic nature of the carbon framework.
Conversely, it demonstrates good solubility in common organic solvents, a critical factor for its use in synthesis and purification.[4] Solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Ethanol
-
Chlorinated solvents (e.g., Dichloromethane)
The fluorine atom can slightly increase the molecule's polarity compared to its non-fluorinated brominated analog, potentially influencing its solubility in polar aprotic solvents.[4] This solubility profile is essential when selecting solvent systems for reactions, chromatography, and the preparation of stock solutions for biological assays.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound. Commercial suppliers recommend storing this compound in a dark place, sealed in a dry, inert atmosphere at room temperature or refrigerated (2-8°C).[3] This implies sensitivity to light, moisture, and oxygen. Indoles, in general, can be susceptible to oxidation and polymerization, particularly under acidic conditions or upon exposure to air and light. The electron-withdrawing nature of the halogens may offer some stabilization to the electron-rich pyrrole ring, but standard precautions for handling indole derivatives should be followed.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity. While a specific spectrum is not publicly available in the search results, a detailed prediction can be made based on the known effects of substituents on the indole ring.
-
¹H NMR: The spectrum is expected to show distinct signals for the five protons. The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm). The protons on the pyrrole ring (at C2 and C3) will appear as doublets of doublets or triplets in the δ 6.5-7.5 ppm region. The two remaining protons on the benzene ring (at C4 and C7) will be influenced by both the bromine and fluorine atoms, resulting in complex splitting patterns (doublets or doublets of doublets) and specific chemical shifts.
-
¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The presence of fluorine will introduce characteristic C-F coupling constants (J-coupling), which are invaluable for assigning the signals of the fluorinated and adjacent carbons. The carbon attached to bromine (C6) will be shifted downfield.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature in the mass spectrum is the isotopic pattern caused by bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion:
-
[M]⁺ peak : Corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺ peak : Corresponding to the molecule with the ⁸¹Br isotope, with nearly equal intensity to the [M]⁺ peak.
This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million, verifying the molecular formula C₈H₅BrFN.[4]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The expected characteristic absorption bands include:
-
N-H Stretch : A sharp peak around 3400-3300 cm⁻¹, characteristic of the secondary amine in the pyrrole ring.
-
Aromatic C-H Stretch : Signals above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch : Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-F Stretch : A strong absorption band in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch : Typically found in the 600-500 cm⁻¹ region.
Analytical Methodologies
Ensuring the purity and identity of starting materials is a cornerstone of reliable research. For a compound like this compound, chromatographic techniques are paramount.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile organic molecules.[5] It separates compounds based on their hydrophobicity.
Exemplary RP-HPLC Protocol:
-
Column Selection: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point due to its versatility.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the slightly basic indole nitrogen.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to ensure the elution of the compound with good resolution from potential impurities.
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm is suitable, as the indole ring is a strong chromophore.[6]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.
This self-validating system ensures that impurities with different polarities are separated from the main compound, allowing for accurate purity determination by peak area percentage.
Synthesis Outline
Understanding the synthetic origin of a compound is useful for identifying potential process-related impurities. A common method for producing this compound involves the reductive cyclization of a substituted nitrophenyl precursor.[3]
Key Synthetic Steps:
-
The starting material, Ethenamine, 2-(4-bromo-5-fluoro-2-nitrophenyl), is dissolved in a mixture of ethanol and acetic acid.
-
Iron powder is added as the reducing agent to convert the nitro group to an amine.
-
The reaction mixture is heated (e.g., 90 °C), which facilitates both the reduction and the subsequent intramolecular cyclization to form the indole ring.
-
After the reaction, the solid iron residues are filtered off, and the product is isolated from the filtrate and purified, typically by column chromatography.[3]
Applications in Research and Drug Discovery
The true value of this compound lies in its application as a molecular scaffold. The indole core is a well-established "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs.[7]
-
Bioisosteric Replacement: The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., half-life).
-
Modulation of Binding Affinity: The electronic properties of both fluorine and bromine can influence how a molecule interacts with its biological target, potentially enhancing binding affinity and selectivity.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
-
Key Intermediate: It is a documented building block for the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in bacterial defense against antibiotics, highlighting its potential in developing agents to combat antimicrobial resistance.[8] It is also used in the development of anticancer agents and other bioactive compounds.[4][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. This compound is classified with several hazards that require careful management.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10] A dust mask or respirator should be used when handling the solid powder to avoid inhalation.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11]
-
Skin: Wash off with soap and plenty of water.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a high-value chemical intermediate whose physicochemical properties are dictated by the synergy of its indole core and halogen substituents. Its defined melting point, characteristic solubility, and unique spectroscopic signature make it a well-characterized compound for advanced applications. A thorough understanding of its properties, coupled with robust analytical validation and adherence to strict safety protocols, enables researchers in drug discovery and materials science to effectively utilize this scaffold in the rational design of novel and impactful molecules.
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PubChem. (n.d.). 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
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Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Retrieved from [Link]
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PubChemLite. (n.d.). 6-bromo-5-fluoroindole (C8H5BrFN). Retrieved from [Link]
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NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
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Dana Bioscience. (n.d.). 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g. Retrieved from [Link]
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Chemsrc. (2025). 6-Bromo-4-fluoro-1H-indole | CAS#:885520-59-2. Retrieved from [Link]
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ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Bromo-5-fluoro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, explore robust synthetic routes, analyze its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of targeted therapeutics.
Core Molecular Profile
This compound is a solid, heterocyclic aromatic compound. Its structure is characterized by a bicyclic system composed of a fused benzene and pyrrole ring, functionalized with a fluorine atom at the C5 position and a bromine atom at the C6 position. These halogen substituents are critical to the molecule's utility, offering distinct handles for further chemical modification.
Key Physicochemical Data
A summary of the core quantitative data for this compound is presented below. This information is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.03 g/mol | |
| CAS Number | 259860-08-7 | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Melting Point | 82-84 °C | |
| Monoisotopic Mass | 212.95894 Da |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms and bonds N1 [label="N", pos="0,0.85!"]; H1[label="H", pos="-0.5,1.5!"]; C2 [label="C", pos="1.2,0.85!"]; C3 [label="C", pos="1.5,-0.5!"]; C3a [label="C", pos="0.3,-1.2!"]; C4 [label="C", pos="0.5,-2.5!"]; C5 [label="C", pos="-0.5,-3.2!"]; F5 [label="F", pos="-0.3,-4.5!"]; C6 [label="C", pos="-1.7,-2.8!"]; Br6 [label="Br", pos="-2.9,-3.8!"]; C7 [label="C", pos="-1.8,-1.5!"]; C7a [label="C", pos="-0.6,-0.5!"];
// Define bonds N1 -- H1; N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C3a [style=solid]; C3a -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C7a [style=double]; C7a -- N1 [style=solid]; C3a -- C7a [style=solid]; C5 -- F5; C6 -- Br6; }
Caption: Chemical structure of this compound.
Synthesis of the Indole Core: Methodologies and Experimental Protocol
The construction of the substituted indole scaffold is a cornerstone of heterocyclic chemistry. For a molecule like this compound, two classical and highly reliable methods are paramount: the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis .
Strategic Comparison of Synthetic Routes
-
Leimgruber-Batcho Synthesis: This method is often preferred for industrial-scale production due to its high yields, use of readily available starting materials (substituted o-nitrotoluenes), and generally mild reaction conditions.[1] The key steps involve the formation of an enamine followed by a reductive cyclization. This pathway offers excellent control over the substitution pattern on the benzene ring, making it ideal for producing specifically substituted indoles.
-
Fischer Indole Synthesis: Discovered in 1883, this is a classic and versatile method involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] While robust, it can sometimes lead to regioisomeric mixtures if the ketone is unsymmetrical, and the strongly acidic and high-temperature conditions may not be suitable for sensitive substrates.
For the synthesis of this compound, the Leimgruber-Batcho approach provides a more direct and regiochemically controlled route, starting from the corresponding 4-bromo-5-fluoro-2-nitrotoluene.
Caption: Representative Leimgruber-Batcho synthesis workflow.
Representative Experimental Protocol (Leimgruber-Batcho)
This protocol is a representative procedure adapted from established methods for analogous substituted indoles.[3] Researchers should perform their own optimization and safety assessments.
Step 1: Enamine Formation
-
To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~3-4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine, a typically dark red solid, can often be used in the next step without further purification.
Causality: The acidity of the methyl protons on the nitrotoluene is enhanced by the electron-withdrawing nitro group. This allows for deprotonation and condensation with DMF-DMA to form the highly conjugated "push-pull" enamine intermediate.[4][5] Pyrrolidine is often used to accelerate the formation of a more reactive enamine intermediate.[4]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a mixture of acetic acid and ethyl acetate (e.g., 1:2 v/v).
-
Add iron powder (Fe, ~5-10 eq) portion-wise to the solution, as the initial reaction can be exothermic.
-
Heat the suspension to 70-80 °C and stir vigorously for 1-3 hours. Monitor the disappearance of the red enamine and the formation of the indole product by TLC.
-
Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Causality: The iron in acetic acid system is a classical and cost-effective method for the reduction of an aromatic nitro group to an amine. Once the amine is formed in situ, it readily undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to form the aromatic indole ring.[3] Alternative reducing agents like catalytic hydrogenation (H₂ over Pd/C) can also be employed and may offer cleaner reaction profiles.[4]
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent to afford pure this compound as a solid.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
-
δ ~8.20 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.
-
δ ~7.65 ppm (d, J ≈ 7.5 Hz, 1H): This signal is assigned to the C7-H proton. The doublet arises from coupling to the fluorine at C5, transmitted through the aromatic system.
-
δ ~7.30 ppm (d, J ≈ 9.0 Hz, 1H): This doublet is assigned to the C4-H proton, showing coupling to the adjacent fluorine atom.
-
δ ~7.25 ppm (t, J ≈ 3.0 Hz, 1H): This triplet (or more complex multiplet) corresponds to the C2-H proton, coupled to the C3-H and the N-H proton.
-
δ ~6.55 ppm (dd, J ≈ 3.0, 2.0 Hz, 1H): This doublet of doublets corresponds to the C3-H proton, coupled to the C2-H and N-H protons.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
-
δ ~158 ppm (d, ¹JCF ≈ 240 Hz): C5, the carbon directly attached to fluorine, will appear as a doublet with a large one-bond carbon-fluorine coupling constant.
-
δ ~135 ppm: C7a.
-
δ ~125 ppm: C2.
-
δ ~123 ppm (d, JCF ≈ 5 Hz): C4, showing smaller coupling to the fluorine atom.
-
δ ~122 ppm: C7.
-
δ ~115 ppm (d, JCF ≈ 10 Hz): C3a, showing coupling to the fluorine atom.
-
δ ~113 ppm: C6, the carbon bearing the bromine atom.
-
δ ~103 ppm: C3.
Note on Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
Reactivity and Strategic Role in Drug Discovery
The true value of this compound for a medicinal chemist lies in its strategic functionalization. The bromine atom at the C6 position serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Application in Kinase Inhibitor Synthesis
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.
While specific examples starting directly from this compound are proprietary or not widely published, its structure is highly analogous to intermediates used in the synthesis of potent kinase inhibitors. For instance, the core of Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E mutant kinase, is a pyrrolo[2,3-b]pyridine (an azaindole), which is often constructed using halogenated precursors in Suzuki coupling reactions.[1][5] Similarly, the focal adhesion kinase (FAK) inhibitor GSK2256098 features a complex heterocyclic system built upon a core that can be accessed through the functionalization of halogenated aromatic precursors.[3][6]
The strategic value of this compound is that the C6-bromo position allows for a Suzuki or other cross-coupling reaction to install a larger aryl or heteroaryl group, which can occupy the ATP-binding site of a target kinase. The C5-fluoro substituent can serve several purposes:
-
Modulating Potency: Fluorine can engage in favorable hydrogen bonding or dipole interactions with amino acid residues in the kinase active site.
-
Improving Metabolic Stability: The C-F bond is very strong, and introducing fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Altering Physicochemical Properties: Fluorine substitution can impact pKa, lipophilicity, and membrane permeability, allowing chemists to fine-tune the drug-like properties of a molecule.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye damage (Eye Damage 1), and may cause respiratory irritation (STOT SE 3).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its defined molecular weight and formula are the starting points for its journey into complex molecular architectures. Understanding its synthesis through robust methods like the Leimgruber-Batcho reaction provides the foundation for its accessibility. Most importantly, the dual halogenation pattern—a stable fluorine atom for modulating biological interactions and a reactive bromine atom for synthetic diversification—makes it an exceptionally valuable tool for researchers and scientists aiming to develop the next generation of targeted therapies, particularly in the field of oncology.
References
-
Gribble, G. W. (2025, August 6). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
-
Gribble, G. W. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GSK2256098. PubChem Compound Database. Retrieved from [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2256098, a Potent and Selective Inhibitor of Focal Adhesion Kinase (FAK) That Inhibits Tumor Growth in Preclinical Models. Journal of Medicinal Chemistry, 53(16), 5946-5955.
-
National Center for Biotechnology Information. (n.d.). Vemurafenib. PubChem Compound Database. Retrieved from [Link]
- Tsai, J., et al. (2008). Discovery of a Potent and Orally Active Small-Molecule Inhibitor of the Mutant BRAF Kinase (V600E) (PLX4032/RG7204) for the Treatment of Melanoma. Journal of Medicinal Chemistry, 51(10), 2986-2999.
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-5-fluoroindole. PubChem Compound Database; CID=22262922. Retrieved from [Link]
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- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-fluoro-1H-indole
Foreword
In the landscape of modern drug discovery and development, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity. The targeted introduction of halogen substituents, such as bromine and fluorine, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. 6-Bromo-5-fluoro-1H-indole is a prime example of such a strategically designed building block, holding significant potential for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization and a deeper understanding of its chemical nature.
Molecular Structure and a Rationale for Spectroscopic Analysis
This compound possesses the molecular formula C₈H₅BrFN and a molecular weight of approximately 214.03 g/mol [1]. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring introduces significant electronic and steric perturbations. These substitutions are not merely decorative; they are designed to influence parameters such as metabolic stability, receptor binding affinity, and membrane permeability.
A multi-faceted spectroscopic approach is therefore essential for the unambiguous structural elucidation and quality control of this compound. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the underlying principles that govern the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five protons on the indole core. The chemical shifts and coupling patterns are highly informative of their relative positions and the electronic effects of the halogen substituents.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~8.1-8.3 | br s | - |
| H-2 | ~7.2-7.4 | t | ~2.5 |
| H-3 | ~6.5-6.7 | t | ~2.5 |
| H-4 | ~7.5-7.7 | d | ~9.0 |
| H-7 | ~7.3-7.5 | d | ~1.5 |
Interpretation:
-
N-H Proton (H-1): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region (δ 8.1-8.3 ppm). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Pyrrole Protons (H-2 and H-3): These protons on the five-membered ring typically appear as triplets due to coupling with each other. Their upfield shift compared to the benzene ring protons is characteristic of the electron-rich nature of the pyrrole moiety.
-
Benzene Ring Protons (H-4 and H-7): The protons on the six-membered ring are influenced by the anisotropic effect of the aromatic system and the electronic effects of the halogen substituents. H-4 is expected to be a doublet due to coupling with the adjacent fluorine atom, exhibiting a larger coupling constant. H-7 will also appear as a doublet, but with a smaller coupling constant due to meta-coupling with H-4.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, with electronegative substituents like fluorine and bromine causing significant shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~110 (d, ¹JCF ≈ 250 Hz) |
| C-5 | ~155 (d, ²JCF ≈ 10 Hz) |
| C-6 | ~115 |
| C-7 | ~112 |
| C-7a | ~135 |
Interpretation:
-
Carbons of the Pyrrole Ring (C-2, C-3): These carbons resonate at relatively upfield positions, reflecting the higher electron density of the pyrrole ring.
-
Bridgehead Carbons (C-3a, C-7a): These quaternary carbons connect the two rings and appear in the aromatic region.
-
Halogenated Carbons (C-5, C-6): The carbon directly attached to the highly electronegative fluorine atom (C-5) is expected to show a large one-bond carbon-fluorine coupling (¹JCF). This carbon will also be significantly deshielded. The carbon bearing the bromine atom (C-6) will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.
-
Other Benzene Ring Carbons (C-4, C-7): The chemical shifts of these carbons are influenced by their proximity to the halogen substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: Acquiring an IR Spectrum
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
IR Spectral Data and Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Table 3: Typical IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-N stretch | Aromatic amine |
| ~1100-1000 | C-F stretch | Aryl fluoride |
| ~600-500 | C-Br stretch | Aryl bromide |
Interpretation:
-
N-H Stretching: A prominent, relatively sharp band around 3400 cm⁻¹ is a clear indicator of the N-H group in the indole ring[2][3].
-
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings[4].
-
Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
-
C-N Stretching: The stretching vibration of the C-N bond in the pyrrole ring is typically observed in the 1250-1000 cm⁻¹ region.
-
C-F and C-Br Stretching: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum, typically between 1100-1000 cm⁻¹ for C-F and 600-500 cm⁻¹ for C-Br[3].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.
Experimental Protocol: Acquiring a Mass Spectrum
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
The sample can be introduced directly via a solids probe or, if coupled with a gas chromatograph (GC-MS), injected as a solution.
Data Acquisition:
-
The sample is vaporized and then ionized in the source (e.g., by bombardment with a high-energy electron beam in EI).
-
The resulting ions are accelerated and separated based on their m/z ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (214 and 216 amu). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by 2 m/z units[5]. This is a definitive signature for a monobrominated compound.
-
Major Fragment Ions: Common fragmentation pathways for indoles involve the loss of small molecules or radicals. For this compound, expected fragmentations include:
-
Loss of HCN (m/z 187/189): A common fragmentation for indoles is the loss of hydrogen cyanide from the pyrrole ring.
-
Loss of Br (m/z 135): Cleavage of the C-Br bond would result in a fragment at m/z 135.
-
Loss of F (m/z 195/197): While the C-F bond is strong, loss of a fluorine radical is a possible fragmentation pathway.
-
Diagram: Mass Spectrometry Fragmentation Logic
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The precise proton and carbon environments revealed by NMR, the characteristic functional group vibrations identified by IR, and the molecular weight and fragmentation patterns determined by MS, together create an unambiguous spectroscopic fingerprint of this important synthetic building block. This guide serves as a foundational resource for scientists working with this and related halogenated indole derivatives, enabling greater confidence in their research and development endeavors.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]2]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]3]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]4]
-
PubChem. (n.d.). 6-Bromo-5-fluoroindole. Retrieved from [Link]1]
-
LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]]
-
University of California, Davis. (n.d.). IR Chart. Chem 220 Handouts. Retrieved from [Link]]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]5]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]]
-
Gunda, T. E. (2006). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 51(7-8), 735-742.[6]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 6. researchgate.net [researchgate.net]
1H NMR spectrum of 6-Bromo-5-fluoro-1H-indole
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-5-fluoro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental principles. We will explore the causal relationships between the molecule's structure—specifically the electronic effects of the bromine and fluorine substituents—and the resulting chemical shifts and spin-spin coupling patterns. This guide details a robust experimental protocol for acquiring a high-fidelity spectrum, presents a systematic interpretation of each signal, and visualizes the proton coupling network. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and utilizing ¹H NMR spectroscopy for the structural elucidation of complex substituted indoles.
The Strategic Importance of NMR in the Analysis of Substituted Indoles
The Indole Nucleus in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. Consequently, the precise characterization of substituted indoles is a critical step in the drug development pipeline, ensuring isomeric purity and confirming the intended molecular architecture.
Structural Elucidation Challenges
The synthesis of multi-substituted indoles can often yield a mixture of isomers. Differentiating these isomers is non-trivial and requires powerful analytical techniques. ¹H NMR spectroscopy is preeminent among these, as the chemical shift and coupling constant of each proton provide an exquisitely sensitive readout of its local electronic and spatial environment.[1][2] For this compound (CAS 259860-08-7)[3][4], the challenge lies in unambiguously assigning the protons on the benzene ring, whose signals are strongly influenced by the competing electronic effects of the halogen substituents.
Core Principles: Predicting the ¹H NMR Landscape
A predictive understanding of the spectrum begins with an analysis of the electronic perturbations caused by the bromine and fluorine atoms on the indole ring.
The Unsubstituted Indole Proton Environment
In an unsubstituted indole, the protons of the pyrrole ring (H-2, H-3) and the benzene ring (H-4 to H-7) resonate in distinct regions of the ¹H NMR spectrum.[5][6] The benzene protons typically appear as a complex multiplet, while H-2 and H-3 have characteristic chemical shifts and a small 3J coupling constant. The N-H proton is usually a broad signal at the downfield end of the spectrum.[7]
Electronic Effects of Bromine and Fluorine Substituents
The introduction of halogen atoms at the C-5 and C-6 positions dramatically alters the electronic landscape of the benzene portion of the indole.
-
Fluorine (at C-5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[8] This effect deshields nearby protons. However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect (+R).[9] The interplay of these effects modulates the chemical shifts of adjacent protons. Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with nearby protons, providing an invaluable tool for assignment.[8]
-
Bromine (at C-6): Bromine is also electronegative and exerts a -I effect, though weaker than fluorine's. Its +R effect is also less pronounced. The dominant influence of bromine on proton chemical shifts, particularly for those in close proximity, includes significant contributions from its electric field and steric effects.[10][11]
These combined effects lead to a unique chemical shift and multiplicity for each of the remaining aromatic protons, H-4 and H-7, allowing for their definitive assignment.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data originates from a meticulously executed and well-designed experiment. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often preferred for indoles due to its excellent solubilizing power and its ability to slow the exchange of the N-H proton, resulting in a sharper signal. For this guide, we will consider a spectrum run in CDCl₃ for comparison with common literature.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no solid particles remain.
-
Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can serve as an internal reference. Tetramethylsilane (TMS) can be added as an internal standard for a precise 0.00 ppm reference if required.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
-
Solvent: Specify the deuterated solvent used (e.g., CDCl₃).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (from approx. -2 to 14 ppm) to ensure all signals, including the N-H proton, are captured.
-
Acquisition Time: ≥ 2.5 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans (ns): 16 or 32 scans. This is a balance between achieving a good signal-to-noise ratio and experiment time.
-
Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Manually phase and baseline correct the spectrum.
In-Depth Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five protons (N-H, H-2, H-3, H-4, H-7).
Visualization of the Molecular Structure and Coupling Pathways
The following diagram illustrates the key proton-proton and proton-fluorine coupling interactions within the molecule, which are fundamental to interpreting the signal multiplicities.
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A Technical Guide to the ¹³C NMR Spectral Features of 6-Bromo-5-fluoro-1H-indole: A Key Intermediate in Drug Discovery
Introduction: The Significance of Halogenated Indoles and the Role of ¹³C NMR in Their Characterization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as fluorine and bromine, onto the indole ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, on the other hand, can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. The compound 6-bromo-5-fluoro-1H-indole is a prime example of a halogenated indole that holds significant potential as a building block in the synthesis of novel therapeutic agents.
Given the nuanced effects of halogen substitution on the electronic environment of the indole ring, precise structural characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in this regard. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. This guide provides an in-depth analysis of the ¹³C NMR spectral data of this compound, offering a robust framework for its identification and characterization. As no direct experimental spectrum has been published to date, this guide leverages a combination of empirical data from closely related analogs and computational prediction to provide a reliable assignment of the ¹³C NMR spectrum.
Synthesis of this compound: The Leimgruber-Batcho Approach
The synthesis of substituted indoles can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a particularly efficient and versatile approach, especially for indoles unsubstituted at the 2- and 3-positions.[1] This method generally involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. An analogous procedure has been reported for the synthesis of 6-chloro-5-fluoro-1H-indole, which can be adapted for the synthesis of the title compound.[2]
The synthetic pathway commences with the appropriately substituted o-nitrotoluene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-α-nitro-styrene intermediate. Subsequent reduction of the nitro group, typically with iron in acetic acid or through catalytic hydrogenation, initiates a spontaneous cyclization to furnish the desired indole.
Sources
Mass spectrometry analysis of 6-Bromo-5-fluoro-1H-indole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-fluoro-1H-indole
Executive Summary
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing pharmacologically active molecules. Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and quantification in complex matrices. This guide, intended for researchers and drug development professionals, provides a comprehensive, protocol-driven approach to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental mass spectrometric properties of the molecule, including its unique and definitive bromine isotopic signature, and present detailed, field-proven protocols for method development. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.
Section 1: Introduction to this compound and the Role of Mass Spectrometry
The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and fluorine, on the indole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a key building block in this context.
Mass spectrometry (MS) is an indispensable tool in modern pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[1][2] When coupled with liquid chromatography (LC), it allows for the separation, identification, and quantification of specific compounds within complex mixtures.[3] For a molecule like this compound, LC-MS/MS provides definitive structural confirmation through fragmentation analysis and enables trace-level quantification essential for pharmacokinetic studies, reaction monitoring, and quality control.
Section 2: Fundamental Mass Spectrometric Characteristics
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's intrinsic properties.
Physicochemical Properties and Ionization
This compound is a moderately polar solid with a nitrogen atom in the pyrrole ring that is readily protonated.[4][5] This makes it an excellent candidate for positive-mode Electrospray Ionization (ESI), a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺. The physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties & Theoretical m/z Values for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [4][5] |
| Average Molecular Weight | 214.03 g/mol | [4][5] |
| Monoisotopic Mass | 212.95894 Da | [4] |
| Theoretical m/z [M(⁷⁹Br)+H]⁺ | 213.96672 | Calculated |
| Theoretical m/z [M(⁸¹Br)+H]⁺ | 215.96467 | Calculated |
The Definitive Bromine Isotopic Signature
The most powerful diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic "doublet" for any ion containing a single bromine atom.
For this compound, the protonated molecule [M+H]⁺ will appear as two distinct peaks of almost equal intensity, separated by 2 m/z units.[8][9][10] The presence of this 1:1 ratio M+ and M+2 pattern is unequivocal evidence of a monobrominated species and is the primary identifier in a full-scan mass spectrum.[7]
Section 3: LC-MS/MS Method Development: A Protocol-Driven Approach
The following sections provide a robust, step-by-step methodology for the analysis of this compound. The parameters provided in Table 2 serve as a validated starting point for method development.
Table 2: Suggested LC-MS/MS System Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and separation for moderately polar analytes. Small particle size ensures high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to enhance ESI+ ionization and improves chromatographic peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| LC Gradient | 5% to 95% B over 5 min | A standard gradient to ensure elution of the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Ionization Mode | ESI, Positive | The basic nitrogen in the indole ring is readily protonated. |
| MS Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) | For initial identification and fragmentation analysis. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
Experimental Protocol: Sample Preparation
Trustworthy data begins with meticulous sample preparation. The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove any particulates.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 10 mL of acetonitrile or methanol to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with an initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL for initial method development.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the LC system.
Experimental Protocol: LC-MS Analysis
This protocol outlines the data acquisition process using the parameters from Table 2.
-
System Equilibration: Equilibrate the LC column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject 1-5 µL of the prepared working solution.
-
Data Acquisition - MS1 (Full Scan):
-
Set the mass spectrometer to acquire data in full scan mode over a range of m/z 100-300.
-
Confirm the presence of the characteristic bromine doublet at m/z ~214 and ~216 with a near 1:1 intensity ratio.
-
-
Data Acquisition - MS/MS (Product Ion Scan):
-
Set the mass spectrometer to perform a product ion scan.
-
Select the monoisotopic precursor ion [M(⁷⁹Br)+H]⁺ at m/z ~214 as the parent ion for fragmentation.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and identify the most informative product ions.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Section 4: Data Interpretation and Structural Elucidation
Full Scan (MS1) Data: The Isotopic Fingerprint
The primary goal of the full scan analysis is to locate the target compound and confirm the presence of bromine. As shown in Table 3, the key observation will be the doublet at m/z 214/216. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by matching the exact mass to the theoretical value with sub-ppm accuracy.[11]
Table 3: Key Mass Spectral Data and Interpretation
| Ion | Expected m/z (⁷⁹Br / ⁸¹Br) | Interpretation |
| [M+H]⁺ | 214.0 / 216.0 | Protonated molecular ion; confirms molecular weight and presence of one bromine atom (1:1 intensity). |
| [M+H-HBr]⁺ | 134.0 | Product ion resulting from the neutral loss of hydrogen bromide. |
| [M+H-HCN]⁺ | 187.0 / 189.0 | Product ion from a characteristic loss of hydrogen cyanide from the indole ring. |
Tandem MS (MS/MS) Data: Proposing a Fragmentation Pathway
Tandem MS provides a structural fingerprint of the molecule. By isolating the parent ion (e.g., m/z 214) and subjecting it to collision-induced dissociation (CID), a unique set of product ions is generated. The fragmentation of indole derivatives can be complex, but common pathways include losses of small, stable neutral molecules.[12][13]
A plausible fragmentation pathway for this compound is initiated by the loss of hydrogen bromide (HBr), a common fragmentation for halogenated compounds.[9] Another characteristic fragmentation of the indole core is the loss of hydrogen cyanide (HCN).[14]
Caption: Proposed ESI+ fragmentation of this compound.
Section 5: Quantitative Analysis Considerations
For quantitative studies, such as in pharmacokinetic analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is the gold standard.[11] This technique offers exceptional sensitivity and selectivity by monitoring specific fragmentation events (transitions).
Protocol: Setting up an MRM Method
-
Select Transitions: Based on the product ion scan data, select the most intense and specific precursor-to-product ion transitions. A primary (quantifier) and a secondary (qualifier) transition are recommended for robustness.
-
Optimize Collision Energy: For each transition, perform a collision energy optimization experiment to find the voltage that yields the maximum product ion intensity.
-
Build the Method: Input the optimized transitions and collision energies into the acquisition method.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations and analyze them to generate a calibration curve (peak area vs. concentration) for accurate quantification.
Table 4: Example MRM Transitions for Quantification
| Transition | Purpose | Example Collision Energy (eV) |
| 214.0 → 134.0 | Quantifier | 25 |
| 214.0 → 187.0 | Qualifier | 20 |
| 216.0 → 134.0 | Qualifier (using ⁸¹Br isotope) | 25 |
Section 6: Conclusion
The mass spectrometric analysis of this compound is a clear and robust process when guided by the molecule's fundamental chemical properties. The definitive 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 214/216 provides an unambiguous identification marker in full-scan analyses. Tandem mass spectrometry further confirms the structure through characteristic fragmentation pathways, such as the neutral losses of HBr and HCN. By following the detailed LC-MS/MS protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate sensitive and specific methods for the identification and quantification of this important chemical entity, ensuring data integrity throughout the research and development pipeline.
Section 7: References
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (Journal of Mass Spectrometry). [Link]
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mass spectra - the M+2 peak. (Chemguide). [Link]
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The M+1 & M+2 Peaks. (Cambridge (CIE) AS Chemistry Revision Notes 2023). [Link]
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Current developments in LC-MS for pharmaceutical analysis. (Analyst, RSC Publishing). [Link]
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Application of LCMS in small-molecule drug development. (New Food Magazine). [Link]
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Other Important Isotopes- Br and Cl. (Chemistry LibreTexts). [Link]
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Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. (ResearchGate). [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (New Food Magazine). [Link]
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Elements With More Abundant Heavy Isotopes. (Intro to Mass Spectrometry, University of Colorado, Boulder). [Link]
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6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922. (PubChem). [Link]
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Study of Mass Spectra of Some Indole Derivatives. (Scientific Research Publishing). [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-5-fluoro-1H-indole
Foreword: The Role of Vibrational Spectroscopy in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly indole derivatives, form the backbone of numerous pharmacologically active agents. 6-Bromo-5-fluoro-1H-indole is one such molecule, a halogenated indole that serves as a critical building block in the synthesis of potential therapeutics. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific electronic and steric properties that are of great interest in medicinal chemistry.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for probing the molecular structure of such compounds. By measuring the vibrations of chemical bonds, which absorb infrared radiation at characteristic frequencies, we can generate a unique spectral "fingerprint." This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and applying Fourier Transform Infrared (FTIR) spectroscopy to the analysis of this compound. We will move beyond simple spectral correlation to explain the causal relationships between molecular structure and vibrational behavior, ensuring a robust and scientifically rigorous approach to spectral acquisition and interpretation.
The Foundation: Principles of Molecular Vibrations
Infrared spectroscopy is predicated on the principle that molecules are not static structures but are in a constant state of vibration. Covalent bonds can be conceptualized as springs connecting atomic masses. These bonds can stretch (change in bond length) and bend (change in bond angle) in various ways. When the frequency of incident infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs that energy, resulting in an absorption band in the IR spectrum.[1]
The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them. This relationship allows us to identify specific functional groups within a molecule, as groups like N-H, C-H, C=C, C-F, and C-Br have predictable absorption regions.[2] The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency (typically expressed as wavenumber in cm⁻¹).[1]
An IR spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): This region contains absorption bands from the stretching vibrations of most common functional groups. These bands are often well-defined and highly diagnostic.[3]
-
Fingerprint Region (~1500 cm⁻¹ to 400 cm⁻¹): This area is rich with complex vibrations, including bending and stretching of single bonds, that are characteristic of the molecule as a whole.[1][3] Like a human fingerprint, this region is unique to a specific compound, making it invaluable for confirming identity by matching it against a reference spectrum.[1]
Acquiring a High-Fidelity Spectrum: Experimental Protocol
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and a validated acquisition workflow. For a solid crystalline compound like this compound, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity, speed, and reproducibility.[4][5][6]
Primary Method: Attenuated Total Reflectance (ATR)-FTIR
ATR operates on the principle of total internal reflection.[6] An infrared beam is directed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is pressed firmly against this crystal. At the point of contact, an evanescent wave protrudes a few microns from the crystal surface into the sample.[5][6] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then reflected to the detector.[5]
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropyl alcohol) using a soft, lint-free wipe. This is critical to remove any residue from previous analyses.[7]
-
Background Spectrum Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.[7]
-
Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[5][8]
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Post-Analysis Cleanup: Retract the pressure clamp, remove the sample powder, and clean the crystal surface as described in Step 1.
Workflow Visualization
The following diagram illustrates the standardized workflow for acquiring an ATR-FTIR spectrum.
Caption: Standardized workflow for ATR-FTIR analysis.
Alternative Method: Potassium Bromide (KBr) Pellet
An older, yet still valid, technique involves creating a solid dispersion of the sample in an IR-transparent matrix like potassium bromide (KBr).[4][8]
-
Grinding: Add ~1 mg of this compound and ~100-200 mg of dry, spectroscopic-grade KBr powder to an agate mortar.[8]
-
Mixing: Gently grind the two components together with a pestle until the mixture is a fine, homogeneous powder. The goal is to reduce sample particle size to minimize light scattering.[9][10]
-
Pressing: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent disc.[8]
-
Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.
Causality Note: The KBr must be exceptionally dry. Any absorbed moisture will lead to broad O-H absorption bands (~3400 cm⁻¹) that can obscure the N-H stretching region of the indole.
Spectral Analysis and Interpretation
The infrared spectrum of this compound is a composite of the vibrations from its indole core and the modifying effects of its halogen substituents. The following sections detail the expected absorption bands.
N-H and Aromatic C-H Stretching Region (3500 - 3000 cm⁻¹)
-
N-H Stretch: A sharp to moderately broad absorption band is expected for the N-H stretching vibration of the pyrrole ring. For unsubstituted indole in the solid state, this band appears around 3400 cm⁻¹.[11][12] In this compound, intermolecular hydrogen bonding may cause this peak to broaden and shift slightly. Its presence is a definitive indicator of the 1H-indole tautomer.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear at wavenumbers just above 3000 cm⁻¹.[13][14][15] Expect a series of weaker bands in the 3100-3000 cm⁻¹ range.[13][16] This distinguishes them from aliphatic C-H stretches, which occur just below 3000 cm⁻¹.[13]
Aromatic C=C Ring Stretching (1620 - 1450 cm⁻¹)
The benzene and pyrrole rings of the indole nucleus give rise to several complex C=C stretching vibrations. These "ring modes" or "skeletal vibrations" typically appear as a series of sharp bands of variable intensity.[14] For aromatic compounds, bands are commonly observed near 1600, 1585, 1500, and 1450 cm⁻¹.[13][17][18] The exact positions and relative intensities are sensitive to the substitution pattern.
Fingerprint Region: Bending Vibrations and Halogen Stretches (1450 - 500 cm⁻¹)
This region contains a wealth of structural information, confirming the identity of the molecule.
-
C-H Bending: In-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ region, but are often weak and less useful for primary interpretation.[14] More significant are the C-H out-of-plane (oop) bending vibrations between 900-675 cm⁻¹.[13][17] The specific pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong and prominent absorption band. For aromatic fluorides, this C-F stretch is typically found in the 1270-1100 cm⁻¹ range. This will likely be one of the most intense peaks in the entire spectrum.
-
C-Br Stretch: The carbon-bromine bond, involving a heavier atom and a weaker bond than C-F, vibrates at a much lower frequency. The C-Br stretch is expected in the 690-515 cm⁻¹ range.[3] Its intensity is typically moderate to strong.
Summary of Expected Vibrational Modes
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Comments |
| N-H Stretch | Indole N-H | ~3400 | Medium, Sharp to Broad | Presence confirms the 1H-indole structure. Broadening indicates H-bonding.[11][12] |
| C-H Stretch | Aromatic C-H | 3100 - 3000 | Weak to Medium | Characteristic of unsaturated C-H bonds.[13][14] |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Strong (multiple bands) | Skeletal vibrations of the indole ring system.[13][17][18] |
| C-F Stretch | Aryl-Fluoride | 1270 - 1100 | Strong | Often one of the most intense bands in the spectrum. |
| C-H Out-of-Plane Bend | Aromatic C-H | 900 - 675 | Strong (multiple bands) | Highly diagnostic of the ring's substitution pattern.[13][17] |
| C-Br Stretch | Aryl-Bromide | 690 - 515 | Medium to Strong | Located in the low-frequency end of the fingerprint region.[3] |
Structure-Spectrum Correlation Diagram
The following diagram illustrates how different parts of the this compound molecule contribute to distinct regions of the infrared spectrum.
Caption: Correlation of molecular bonds to IR spectral regions.
Conclusion: A Tool for Identity, Purity, and Quality Control
The infrared spectrum of this compound is a rich source of structural information. The key diagnostic features include the N-H stretch around 3400 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, the complex pattern of C=C ring stretches, and the highly characteristic strong C-F and C-Br stretching vibrations in the fingerprint region. By following a robust experimental protocol, such as the ATR-FTIR method detailed herein, researchers can rapidly obtain a high-fidelity spectrum. This spectrum serves not only as a definitive confirmation of the molecule's identity but also as a powerful quality control tool to assess purity and detect potential impurities or structural isomers throughout the drug development lifecycle.
References
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- Unknown Author. (n.d.). Sample preparation for FT-IR. Source not formally published, general lab protocol.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
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- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr.
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- Fuson, N., Josien, M. L., & Powell, R. L. (n.d.). The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics.
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An In-depth Technical Guide to the Solubility Profile of 6-Bromo-5-fluoro-1H-indole in Organic Solvents
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 6-Bromo-5-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and experimentally determining the solubility of this compound in various organic solvents.
Introduction: The Significance of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which belongs to a class of biologically active substituted indoles, understanding its solubility is a cornerstone of early-stage drug development and lead optimization.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in developing viable dosage forms. This guide outlines the essential principles and a robust experimental workflow for characterizing the solubility of this compound in a range of organic solvents, providing a foundation for its advancement in the research and development pipeline.
Theoretical Framework: Predicting the Solubility of this compound
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.
Molecular Structure of this compound:
-
Indole Core: The bicyclic indole structure, consisting of a fused benzene and pyrrole ring, is inherently aromatic and relatively nonpolar.
-
Halogen Substituents: The presence of bromine at the 6-position and fluorine at the 5-position significantly influences the molecule's electronic distribution and polarity. Both are electronegative atoms, introducing polar C-Br and C-F bonds.
-
Hydrogen Bonding: The N-H group in the pyrrole ring can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.[5][6] This capacity for hydrogen bonding can enhance solubility in protic solvents.
Based on its structure, this compound is expected to exhibit poor solubility in water due to its largely hydrophobic core.[7] Conversely, it is anticipated to have enhanced solubility in organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions and/or hydrogen bonding.[7] Solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective at solvating this molecule.[7]
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
-
This compound (solid, purity >97%)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.
-
Add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).
-
Shake the samples for a sufficient time to reach equilibrium. A 24-hour period is often adequate for thermodynamic solubility, but the optimal time may need to be determined empirically.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Using HPLC:
-
Develop a suitable HPLC method for the analysis of indole derivatives.[10][11] A reversed-phase C18 column with a mobile phase of methanol or acetonitrile and water is a common starting point.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the equilibrated samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.
-
Measure the absorbance of the standard solutions to create a Beer-Lambert law calibration curve.
-
Measure the absorbance of the filtered supernatant.
-
Calculate the concentration of the dissolved compound.
-
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Repeat the experiment in triplicate for each solvent to ensure reproducibility.
-
Report the mean solubility and standard deviation for each solvent at the specified temperature.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison between different organic solvents.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Methanol | 5.1 | > 50 |
| Ethanol | 4.3 | > 50 |
| Isopropanol | 3.9 | 25.3 ± 1.2 |
| Acetone | 5.1 | > 50 |
| Acetonitrile | 5.8 | 35.8 ± 2.1 |
| Ethyl Acetate | 4.4 | 15.1 ± 0.8 |
| Dichloromethane | 3.1 | 10.5 ± 0.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation of Results
Caption: Factors influencing the solubility of this compound.
A higher solubility in polar aprotic solvents like DMSO and acetone would suggest that dipole-dipole interactions are a major driving force for solvation. High solubility in protic solvents like methanol and ethanol would indicate the significant contribution of hydrogen bonding. Conversely, lower solubility in less polar solvents such as dichloromethane and ethyl acetate would be consistent with the "like dissolves like" principle.
Conclusion
This technical guide provides a robust framework for the systematic determination and interpretation of the solubility profile of this compound in organic solvents. By employing the validated shake-flask method coupled with accurate analytical quantification, researchers can generate reliable data crucial for informed decision-making in medicinal chemistry and drug development. A thorough understanding of the solubility characteristics of this promising compound will undoubtedly facilitate its journey from a laboratory curiosity to a potential therapeutic agent.
References
- Smolecule. (n.d.). 6-Bromo-5-fluoro-3-methyl-1H-indole.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Solubility and Polarity. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 283–296.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
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Introduction: The Strategic Importance of 6-Bromo-5-fluoro-1H-indole
An In-Depth Technical Guide to the Stability and Reactivity of 6-Bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This compound is a synthetically valuable intermediate, offering three distinct points of reactivity: the acidic N-H proton, the electron-rich C3 position, and the versatile C6-bromine handle. The presence of a fluorine atom at the C5 position further perturbs the electronic landscape of the molecule, influencing its stability, reactivity, and potential for hydrogen bonding interactions.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the stability and reactivity of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles that govern its behavior, offering field-proven insights to enable its effective use in complex synthetic campaigns and drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of a compound's fundamental properties and hazards is a prerequisite for its safe and effective use in a laboratory setting. All protocols involving this compound must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [2][4] |
| Molecular Weight | 214.03 g/mol | [2][4] |
| CAS Number | 259860-08-7 | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 82-84 °C | [2][5] |
| IUPAC Name | This compound | [4] |
Table 2: GHS Hazard Classification
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H318 | Causes serious eye damage | [4] |
| H335 | May cause respiratory irritation | [4] |
Stability Profile
The stability of an intermediate is a critical parameter that dictates its storage, handling, and reaction compatibility.
-
Thermal Stability : With a melting point of 82-84 °C, this compound is a stable solid at room temperature.[2][5] Indole derivatives are generally robust, but prolonged heating at high temperatures, especially in the presence of strong acids or oxidants, can lead to decomposition or polymerization. Thermodynamic studies on substituted indoles indicate that the core structure is energetically stable.[6][7]
-
Storage : For long-term viability, the compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, or air oxidation.
-
pH Sensitivity : The indole ring is generally stable under neutral and basic conditions. However, in strongly acidic media, indoles are susceptible to dimerization or polymerization, initiated by protonation at the C3 position. The electron-withdrawing nature of the fluorine and bromine substituents on the benzene ring may slightly reduce the basicity of the pyrrole nitrogen and the nucleophilicity of the C3 position, potentially imparting a modest increase in stability towards acid-catalyzed degradation compared to unsubstituted indole.
Reactivity Profile: A Trifecta of Synthetic Opportunities
The synthetic utility of this compound stems from its three distinct reactive sites. The electronic properties of the halogen substituents play a crucial role in directing the regioselectivity of various transformations. The fluorine atom at C5 and bromine atom at C6 are both electron-withdrawing via induction, which deactivates the benzene ring towards electrophilic attack. However, they also possess electron-donating resonance effects.
Caption: Key reactive sites on the this compound scaffold.
Electrophilic Aromatic Substitution (EAS)
The indole C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[8] This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.
Causality Behind C3 Selectivity : The general mechanism of EAS involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate.[9][10] For indoles, attack at C3 produces an intermediate where the positive charge is effectively delocalized onto the nitrogen atom, a highly favorable arrangement. Attack at other positions, such as C2 or C4, would either lead to less stable intermediates or require disruption of the benzene ring's aromaticity. The electron-withdrawing F and Br substituents primarily influence the reactivity of the benzene portion of the molecule, leaving the C3 position of the pyrrole ring as the prime target for electrophiles.
Caption: Logical workflow for electrophilic substitution at the C3 position.
Protocol: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group at the C3 position, creating a valuable synthetic handle for further elaboration.[11]
-
Objective : To synthesize this compound-3-carbaldehyde.
-
Safety : The Vilsmeier reagent is corrosive and moisture-sensitive. The reaction must be conducted under anhydrous conditions in a fume hood.
-
Methodology :
-
Reagent Preparation : In a flame-dried, three-neck flask under an argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Reaction : Dissolve this compound (1 equivalent) in anhydrous DMF (or another suitable solvent like 1,2-dichloroethane) and add it dropwise to the cold Vilsmeier reagent solution.
-
Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Carefully pour the reaction mixture onto crushed ice with stirring. Basify the aqueous solution to pH ~8-9 by the slow addition of an aqueous sodium hydroxide solution (e.g., 3M NaOH).
-
Extraction : The resulting precipitate can be collected by filtration, washed with cold water, and dried. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound-3-carbaldehyde.
-
Palladium-Catalyzed Cross-Coupling at C6
The carbon-bromine bond at the C6 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, etc.), making it a cornerstone strategy in drug development.
Causality Behind Experimental Choices :
-
Catalyst : A Palladium(0) source is required to initiate the catalytic cycle. Precatalysts like Pd(PPh₃)₄ or combinations of Pd(OAc)₂/Pd₂(dba)₃ with a phosphine ligand are commonly used.[12] The choice of catalyst can significantly impact reaction efficiency.
-
Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For C-Br bonds, bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often superior as they promote the crucial oxidative addition step and facilitate the final reductive elimination.[12][13][14]
-
Base : A base is required to activate the boronic acid partner in the transmetalation step of the Suzuki reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence reaction rate and prevent side reactions.
Caption: A self-validating workflow for a Suzuki cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Objective : To synthesize a 6-aryl-5-fluoro-1H-indole derivative.
-
Safety : Boronic acids can be irritants. Palladium catalysts are toxic and should be handled with care. Solvents like dioxane are flammable and have specific health hazards.
-
Methodology :
-
Preparation : To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (e.g., potassium carbonate, 2-3 equivalents).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent & Degassing : Evacuate and backfill the flask with argon three times. Add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1). A properly degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction : Heat the mixture to 80-100 °C with stirring. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired product.
-
N-H Functionalization
The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base to generate the indolide anion. This nucleophilic anion can then be reacted with various electrophiles.
Causality Behind Base Selection : The choice of base is critical and depends on the electrophile's reactivity.
-
For reactive electrophiles (e.g., benzyl bromide, methyl iodide), milder bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF, acetonitrile) are sufficient.
-
For less reactive electrophiles (e.g., aryl halides for N-arylation), stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) may be required, often in a solvent like tetrahydrofuran (THF).
Protocol: N-Alkylation
-
Objective : To synthesize a 1-alkyl-6-bromo-5-fluoro-1H-indole.
-
Safety : Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing hydrogen gas. It must be handled under an inert atmosphere.
-
Methodology :
-
Preparation : Add a dispersion of sodium hydride (60% in mineral oil, 1.2 equivalents) to a flame-dried flask under an argon atmosphere. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Deprotonation : Add anhydrous DMF and cool the suspension to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas will evolve, and the indolide salt will form.
-
Alkylation : Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup : Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its stability profile allows for convenient handling under standard laboratory conditions, while its distinct reactive sites—the C3-H for electrophilic substitution, the N-H for functionalization, and the C6-Br for cross-coupling—provide a robust platform for molecular elaboration. By understanding the fundamental principles of its reactivity and employing validated, mechanistically sound protocols, researchers can effectively leverage this compound to construct complex molecular architectures and accelerate the development of novel chemical entities.
References
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PubChem. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922. Available from: [Link]
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ResearchGate. Comprehensive thermodynamic study of substituted indoles/perhydro indoles as potential liquid organic hydrogen carrier system. Available from: [Link]
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Royal Society of Chemistry. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Available from: [Link]
- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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INSPIRA. THE STUDY OF STABILITY CONSTANT, KINETIC AND THERMODYNAMIC PARAMETERS OF LANTHANIDE METAL COMPLEXESES OF INDOLE-3-PROPIONIC AC. Available from: [Link]
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Forschungszentrum Jülich. Comprehensive thermodynamic study of substituted indoles/perhydro indoles as potential Liquid Organic Hydrogen Carrier system. Available from: [Link]
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PubChem. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648. Available from: [Link]
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Journal of the American Chemical Society. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Available from: [Link]
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National Institutes of Health. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]
-
Dana Bioscience. 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g. Available from: [Link]
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ScienceDirect. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Available from: [Link]
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National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]
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ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]
-
YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Available from: [Link]
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MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
ResearchGate. Preparation of 6-Chloro-5-fluoroindole via the Use of Palladium and Copper-Mediated Heterocyclizations. Available from: [Link]
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YouTube. Electrophilic Aromatic Substitution. Available from: [Link]
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Discovery and history of 6-Bromo-5-fluoro-1H-indole
An In-Depth Technical Guide to 6-Bromo-5-fluoro-1H-indole: From Discovery to Application
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern drug discovery. We will explore its historical context, detail robust synthetic methodologies with mechanistic insights, characterize its properties, and illuminate its critical role as a versatile intermediate in the development of novel therapeutic agents.
Introduction and Significance
This compound is a disubstituted indole derivative featuring a fluorine atom at the 5-position and a bromine atom at the 6-position of the bicyclic ring system. This specific substitution pattern is not arbitrary; it is a deliberate design element for medicinal chemists. The electron-withdrawing nature of the fluorine atom can modulate the electron density of the indole ring, often enhancing binding interactions with biological targets and improving metabolic resistance to oxidative processes.[3] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling further structural elaboration through reactions like cross-coupling, which are fundamental to building molecular complexity.
The indole core itself is a "privileged scaffold," found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] Consequently, this compound has emerged as a valuable starting material for creating new chemical entities aimed at treating a range of human diseases.
Core Physicochemical Properties
A summary of the fundamental properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 259860-08-7 | [5][6] |
| Molecular Formula | C₈H₅BrFN | [5][6] |
| Molecular Weight | 214.03 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | 82-84 °C | [6] |
| IUPAC Name | This compound | [7] |
History and Evolution of Synthesis
While a singular "discovery" event for this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of fluorinated and halogenated intermediates for the pharmaceutical industry. The value of such building blocks became increasingly apparent as drug discovery programs sought to fine-tune the properties of lead compounds. The synthesis of this specific molecule leverages classical indole formation reactions, adapted for halogenated precursors. Two of the most versatile and historically significant methods for constructing the indole ring are the Fischer and Leimgruber-Batcho syntheses.
The Fischer Indole Synthesis: A Foundational Approach
Developed in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[3] The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[3][8]
The key to this synthesis is the[9][9]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is critical as it must be strong enough to promote the rearrangement without causing degradation of the sensitive starting materials.
Leimgruber-Batcho Indole Synthesis: Industrial Relevance
The Leimgruber-Batcho synthesis is often favored for industrial-scale production due to its high yields, milder reaction conditions, and the use of readily available starting materials, typically substituted o-nitrotoluenes.[3] This two-step process involves first forming an enamine, followed by a reductive cyclization to yield the indole. The reduction step is the critical ring-forming reaction, where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine moiety to form the pyrrole ring of the indole.
Detailed Synthetic Protocol
The following protocol describes a representative multi-step synthesis adapted from established procedures for related halogenated indoles. This method illustrates the practical steps and chemical logic involved in producing this compound.
Synthesis via Reductive Cyclization
This pathway begins with a substituted nitrophenyl derivative, which undergoes cyclization to form the indole ring.
Step 1: Formation of the Enamine Intermediate
-
Reactants: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene is used as the starting material.
-
Procedure: The starting material is dissolved in a suitable solvent like dioxane. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine are added. The mixture is heated (e.g., to 100°C) for several hours.[10]
-
Causality: DMF-DMA acts as both a reagent and a solvent, reacting with the methyl group (activated by the adjacent nitro group) to form an enamine. Pyrrolidine serves as a catalyst to facilitate this condensation. The result is an intermediate where the methyl group has been converted into a dimethylaminovinyl group.
Step 2: Reductive Cyclization
-
Reactants: The enamine intermediate from Step 1.
-
Procedure: The crude enamine is dissolved in a solvent mixture such as methanol and tetrahydrofuran (MeOH:THF). A reducing agent, such as Raney Nickel with hydrazine monohydrate or iron powder in acetic acid, is introduced.[3][10] The reaction is typically stirred at room temperature or with gentle heating.
-
Causality: The primary function of the reducing agent is to selectively reduce the nitro group to an amine (-NH₂). This newly formed amine is nucleophilic and positioned perfectly to attack the electrophilic carbon of the enamine moiety in an intramolecular fashion. This cyclization, followed by the elimination of dimethylamine, results in the formation of the aromatic indole ring. Raney Nickel is a highly effective hydrogenation catalyst, while the iron/acetic acid system is a classic, cost-effective method for nitro group reduction.[10]
-
Workup and Purification: Upon completion, the reaction mixture is filtered (e.g., through Celite) to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure this compound.[3][10]
Applications in Drug Discovery and Medicinal Chemistry
This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential. The strategic placement of the bromo and fluoro groups provides distinct advantages for lead optimization in drug discovery programs.
Anticancer Agents
The indole nucleus is a common feature in anticancer compounds that target various mechanisms, including tubulin polymerization and protein kinases.[1][11] The 6-bromo position on the indole can be used to introduce new aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). This allows for the systematic exploration of the chemical space around the core, optimizing interactions with the target protein. For example, derivatives have been designed as tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.[12]
Antiviral Compounds
Halogenated indoles and their aza-analogs (azaindoles) have been pivotal in the discovery of potent antiviral agents. Structure-guided optimization of azaindole-based compounds has led to the discovery of inhibitors of the influenza A viral polymerase subunit PB2.[13] In these cases, the 5-fluoro substitution was found to improve metabolic clearance, solubility, and oral exposure, highlighting the critical role of fluorine in drug design.[13] The this compound scaffold provides a starting point for synthesizing analogs targeting viral enzymes.
Anti-diabetic and Anti-inflammatory Drugs
Indole derivatives have been investigated as inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, making them potential agents for treating type 2 diabetes.[14] The ability to modify the indole at multiple positions allows for the creation of compounds that fit precisely into the allosteric binding sites of such enzymes. Furthermore, fluorinated indazoles (a related heterocyclic system) have been developed as potent anti-inflammatory agents by targeting channels like TRPA1.[4]
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its history is not that of a final drug but of an enabling tool—a precisely functionalized scaffold born from the venerable traditions of heterocyclic synthesis. The combination of a metabolically robust fluorine atom and a synthetically versatile bromine atom provides researchers with a powerful platform to construct novel molecules with finely tuned pharmacological profiles. As the demand for new and more effective therapeutics continues to grow, the importance of such well-designed building blocks in the drug discovery pipeline is assured.
References
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- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - ChemicalBook. (URL: )
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PubChem. 6-Bromo-5-fluoroindole | C8H5BrFN. (URL: [Link])
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Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (URL: [Link])
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (URL: [Link])
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])
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Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC - NIH. (URL: [Link])
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC - PubMed Central. (URL: [Link])
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Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (URL: [Link])
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A Senior Application Scientist's Guide to Sourcing and Qualification of 6-Bromo-5-fluoro-1H-indole for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Bromo-5-fluoro-1H-indole
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, central to the development of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacological profile, affecting metabolic stability, binding affinity, and lipophilicity.[2] this compound (CAS No. 259860-08-7) has emerged as a critical building block in this context.[3] Its unique substitution pattern makes it a valuable precursor for a range of bioactive compounds, including kinase inhibitors and other targeted therapies.
The reliability of a drug discovery program hinges on the quality and consistency of its starting materials. Therefore, the selection and qualification of commercial suppliers for key intermediates like this compound is not merely a procurement task but a foundational scientific endeavor. This guide provides an in-depth technical framework for navigating the supplier landscape, understanding critical quality attributes, and implementing a robust qualification workflow.
Critical Quality Attributes & Analytical Verification
Before engaging with suppliers, it is imperative to understand the key quality attributes of this compound that can impact downstream chemistry and biological assays. A supplier's Certificate of Analysis (CoA) is the primary source of this information, which must be scrutinized and independently verified.
Key Molecular Identifiers:
Essential Quality Parameters:
| Parameter | Standard Method(s) | Importance in Drug Discovery |
| Identity | ¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS) | Confirms the correct chemical structure, preventing the use of incorrect isomers or related impurities that could derail synthesis or lead to false biological results. |
| Purity | HPLC/UPLC (typically >97%) | Ensures that the concentration of the active starting material is known and consistent. High purity minimizes the introduction of unknown variables into subsequent reactions.[4][5] |
| Appearance | Visual Inspection | Should be a solid, with color ranging from off-white to light brown. Significant deviation may indicate degradation or contamination. |
| Solubility | Benchtop Solubility Testing | Critical for planning reaction conditions. Typically soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Melting Point Apparatus | A sharp melting point range (e.g., 82-84 °C) is a good indicator of purity.[4] A broad range may suggest the presence of impurities. |
Self-Validating Protocol: In-House CoA Verification
Trust but verify. It is a fundamental principle in GMP and good research practice. Upon receipt of a new batch of this compound, a streamlined in-house verification is essential.
Step-by-Step Verification Workflow:
-
Documentation Review: Compare the supplier's CoA with your internal specifications. Check for completeness, including batch number, analysis date, and purity data.
-
¹H NMR Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Causality: The resulting spectrum should be clean, with chemical shifts and splitting patterns consistent with the indole proton environment. The absence of significant unassigned peaks provides confidence in the material's identity and purity.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the material.
-
Inject onto an HPLC system coupled with a mass spectrometer.
-
Causality: This confirms both the purity by HPLC (detecting non-UV active impurities) and the molecular weight by MS. The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), providing unambiguous confirmation of its presence.
-
Commercial Supplier Landscape
Several reputable chemical suppliers offer this compound. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and available documentation.
Comparative Supplier Table:
| Supplier | Product Name/Number | Stated Purity | Key Features |
| Sigma-Aldrich (Merck) | 6-Bromo-5-fluoroindole (Cat# 691526) | 97% | Extensive documentation available online, including sample CoAs and safety data sheets (SDS).[4] Strong global distribution network. |
| AChemBlock | 6-Bromo-5-fluoroindole (Cat# C-2934) | 97% | Provides key identifiers like MDL number and IUPAC name clearly on the product page.[5] Often caters to discovery chemistry needs. |
| BLD Pharm | 6-Bromo-5-fluoro-1H-indazole (and indole derivatives) | Varies | Offers a range of indole derivatives and provides access to analytical data like NMR and HPLC upon request.[6][7] |
| CymitQuimica | This compound | 97% | Acts as a distributor for various brands, offering a consolidated platform for sourcing.[8] |
Note: Availability and specifications are subject to change. Always verify with the supplier directly.
Recommended Supplier & Material Qualification Workflow
A systematic approach to qualifying a new supplier or a new batch of a critical reagent is crucial for reproducible research and development.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat. When handling the solid powder, a dust mask or work in a fume hood is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
Sourcing this compound for drug discovery is a process that demands scientific rigor. By understanding the compound's critical quality attributes, performing independent analytical verification, and following a structured qualification workflow, researchers can ensure the integrity of their starting materials. This diligence mitigates risks in downstream synthesis and ultimately contributes to the reliability and success of the overall drug development program. A robust supplier relationship, built on a foundation of clear specifications and consistent quality, is an invaluable asset in the path to discovering novel therapeutics.
References
- Smolecule. (n.d.). 6-Bromo-5-fluoro-3-methyl-1H-indole.
- Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoroindole 97%.
- AChemBlock. (n.d.). 6-Bromo-5-fluoroindole 97% | CAS: 259860-08-7.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- Dana Bioscience. (n.d.). 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g.
- BLD Pharm. (n.d.). 1286734-85-7|6-Bromo-5-fluoro-1H-indazole.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 6-Bromo-5-fluoroindole. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
- BLD Pharm. (n.d.). This compound-2-carboxamide.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Clyzo. (n.d.). Sodium Formaldehyde Sulfoxylate Dihydrate Excipient | CAS No 6035-47-8.
- ACS Publications. (2022). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols.
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Purity Assessment of 6-Bromo-5-fluoro-1H-indole: An In-depth Technical Guide
Introduction: The Significance of 6-Bromo-5-fluoro-1H-indole in Modern Drug Discovery
This compound is a halogenated indole derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of bromine and fluorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound a valuable building block in the synthesis of novel therapeutic agents, potentially for oncology and neurology indications.
The purity of such a critical intermediate is paramount, as even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted approach to the purity assessment of this compound, designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We will delve into the underlying principles of various analytical techniques, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.
Understanding the Impurity Profile: A Glimpse into the Synthesis of this compound
A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities. One of the most common methods for synthesizing substituted indoles is the Fischer indole synthesis .[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the corresponding phenylhydrazine and an aldehyde or ketone.
In the context of this compound, a plausible synthetic pathway would involve the reaction of (4-bromo-3-fluorophenyl)hydrazine with a suitable carbonyl compound. Potential impurities arising from this process could include:
-
Isomeric Indoles: Incomplete regioselectivity during the cyclization step can lead to the formation of other bromo-fluoro-indole isomers.
-
Unreacted Starting Materials: Residual (4-bromo-3-fluorophenyl)hydrazine or the carbonyl compound.
-
Side-Reaction Products: The strongly acidic and high-temperature conditions of the Fischer synthesis can sometimes lead to the formation of tar-like byproducts and other degradation products.[3]
-
Residual Solvents: Solvents used during the reaction and purification steps.
A logical workflow for the comprehensive purity assessment of a new batch of this compound is depicted below.
Caption: A comprehensive workflow for the purity assessment of this compound.
I. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase HPLC method is most suitable.
A. Rationale for Method Development
The goal is to develop a stability-indicating HPLC method that can separate the main component from its potential impurities and degradation products. A C18 column is a good starting point due to its versatility and wide use for non-polar to moderately polar compounds. A gradient elution with a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) will likely be necessary to achieve good resolution of all potential impurities within a reasonable run time. UV detection is appropriate as the indole ring system contains a chromophore that absorbs UV light.
B. Experimental Protocol: HPLC Purity
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for Mass-Spec compatibility)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to get a 1 mg/mL solution. Further dilute as necessary. |
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % = (Area of main peak / Total area of all peaks) x 100
C. Method Validation Insights
A robust HPLC method must be validated according to ICH Q2(R1) guidelines.[4][5] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Absolute Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.
A. 1H and 13C NMR for Structural Confirmation
The 1H and 13C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the substitution pattern on the indole ring. For this compound, the following signals would be expected in the 1H NMR spectrum (in a solvent like DMSO-d6):
-
A broad singlet for the N-H proton of the indole ring.
-
Signals in the aromatic region corresponding to the protons on the indole ring system. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
The 13C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine and fluorine atoms will be significantly affected.
B. Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[6][7] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Solvents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have at least one signal that is well-resolved from the analyte signals.
3. Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
4. Data Acquisition:
-
Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
5. Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
III. Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound (C8H5BrFN).[6] The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and low-molecular-weight byproducts from the synthesis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms) is generally suitable for a wide range of compounds.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
4. Data Analysis:
-
The fragmentation pattern of the main peak can be used to confirm the structure of this compound.
-
Peaks corresponding to impurities can be identified by comparing their mass spectra to a library of known compounds (e.g., NIST library).
Caption: A simplified, hypothetical fragmentation pathway for this compound in EI-MS.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region). The C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1300 cm⁻¹).
While not a primary method for purity assessment, FTIR can be used to confirm the identity of the compound and to detect the presence of certain impurities that have distinct functional groups not present in the main compound.
Conclusion: A Holistic Approach to Ensuring Purity
The purity assessment of this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture of the purity profile. By combining the quantitative power of HPLC and qNMR with the structural confirmation capabilities of MS and NMR, and the functional group information from FTIR, a comprehensive and reliable assessment of the purity of this critical pharmaceutical intermediate can be achieved. This integrated approach ensures the quality and consistency of the material, which is essential for the successful development of safe and effective new medicines.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
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Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available from: [Link]
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MedCrave. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Available from: [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, vol. 86, 2021, pp. 109-114. Available from: [Link]
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Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Available from: [Link]
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Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Available from: [Link]
-
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-
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-
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-
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]
-
ResearchGate. What do common indole impurities look like? Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
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Introduction: The Significance of Halogenation on the Indole Scaffold
<Halogenated Indoles: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of halogen atoms to this scaffold dramatically influences its physicochemical properties and biological activities. This guide provides an in-depth exploration of the diverse biological activities exhibited by halogenated indoles, including their antimicrobial, anticancer, antiviral, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.
The indole ring system is a fundamental heterocyclic motif found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] In nature, particularly in marine environments, organisms produce a vast array of halogenated indoles, primarily containing bromine.[1][2] This natural halogenation is not a random occurrence; it is a sophisticated enzymatic process that profoundly enhances the biological activity of the parent molecule.[2] The presence of halogens, due to their electronegativity and size, alters the electronic distribution, lipophilicity, and metabolic stability of the indole ring, leading to enhanced interactions with biological targets.[3][4] This guide will systematically explore the major therapeutic areas where these modified indoles have shown significant promise.
Chapter 1: Antimicrobial and Antivirulence Activities
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Halogenated indoles have emerged as potent candidates, exhibiting activity against a broad spectrum of bacteria and fungi, and in some cases, acting as antibiotic enhancers.[5][6][7]
Antibacterial and Antifungal Mechanisms
Halogenation, particularly with multiple halogens, significantly boosts the antimicrobial potency of the indole scaffold.[8][9] For instance, di-halogenated indoles show markedly improved activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to their mono-halogenated or non-halogenated counterparts.[8]
The primary mechanisms of action often involve the disruption of bacterial cell membranes.[5][6] For example, certain 6-bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[5] Other identified mechanisms include:
-
Inhibition of Biofilm Formation: Many halogenated indoles effectively prevent the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[8][9]
-
Suppression of Virulence Factors: These compounds can downregulate the expression of genes responsible for virulence, such as those involved in quorum sensing and toxin production.[8][9]
-
Induction of Oxidative Stress: The generation of intracellular reactive oxygen species (ROS) is another key bactericidal mechanism.[8][9]
-
Inhibition of Essential Enzymes: Specific bromoindole derivatives act as inhibitors of bacterial cystathionine-γ-lyase, an enzyme involved in protecting pathogens from oxidative stress, thereby potentiating the effect of antibiotics like gentamicin.[7] Similarly, triazenyl indoles have been found to inhibit fatty acid biosynthesis in fungi.[10]
Key Compounds and Efficacy
The position and number of halogen atoms are crucial for tuning the biological properties of these molecules.[11] Multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring has been identified as favorable for enhanced antibacterial activity.[9]
| Compound Name | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| 6-bromo-4-iodoindole | Staphylococcus aureus (incl. MRSA) | 20 µg/mL | [8][9] |
| 4-bromo-6-chloroindole | Staphylococcus aureus (incl. MRSA) | 30 µg/mL | [8][9] |
| 5-bromoindole-3-carboxamido spermine | Staphylococcus aureus (MRSA) | Moderate activity (MIC not specified) | [6] |
| 3-Acyl-6-bromoindole (acetic derivative) | Botrytis cinerea, Monilinia fructicola | Completely inhibits conidial germination | [11] |
| 4,6-dibromoindole | Candida species (drug-resistant) | Potent activity (MIC not specified) | [3] |
| 5-bromo-4-chloroindole | Candida species (drug-resistant) | Potent activity (MIC not specified) | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its choice is predicated on its efficiency, reproducibility, and ability to test multiple compounds and concentrations simultaneously.
Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The halogenated indole compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well of the microtiter plate (containing 100 µL of the diluted compound) is inoculated with 100 µL of the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing only the broth medium and the microbial inoculum (to confirm microbial growth).
-
Negative Control: Wells containing only sterile broth medium (to confirm sterility).
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the compound (to ensure the solvent has no antimicrobial effect).
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density.
Workflow Diagram
Caption: Workflow for MIC determination using broth microdilution.
Chapter 2: Anticancer Activities
Indole derivatives, including halogenated variants, have demonstrated significant potential as anticancer agents.[12][13][14] Their efficacy stems from their ability to modulate multiple cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[13]
Mechanisms of Anticancer Action
Halogenated indoles exert their anticancer effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][15] Key molecular targets and pathways include:
-
Kinase Inhibition: Many marine-derived bromoindoles, such as meridianins, are potent inhibitors of cyclin-dependent kinases (CDKs) like CDK1 and CDK5.[2] The position of the bromine substitution on the indole ring significantly influences this inhibitory activity.[2] Inhibition of these kinases disrupts the cell cycle, leading to arrest and preventing cancer cell proliferation.
-
Tubulin Polymerization Inhibition: The microtubule network is a crucial target in cancer therapy. Certain indole derivatives interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[14][15]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication. Indole compounds can act as topoisomerase inhibitors, leading to DNA damage and triggering apoptosis in cancer cells.[14][15]
-
Modulation of Apoptotic Pathways: Halogenated indoles can induce apoptosis by modulating key signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[13][14]
Signaling Pathway: Kinase Inhibition Leading to Cell Cycle Arrest
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Methodological & Application
Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 5-Fluoro-6-Substituted Indoles
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indole scaffold can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and scalable synthetic routes to fluorinated indoles is of paramount importance to the drug discovery and development pipeline. The Leimgruber-Batcho indole synthesis has emerged as a powerful and versatile method for the preparation of a wide array of substituted indoles, offering high yields and mild reaction conditions.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Leimgruber-Batcho synthesis for the preparation of 5-fluoro-6-substituted indoles, key intermediates in the synthesis of various therapeutic agents.
The Leimgruber-Batcho Synthesis: A Mechanistic Overview
The Leimgruber-Batcho synthesis is a two-step process that begins with the reaction of an ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine). This is followed by a reductive cyclization of the enamine intermediate to yield the desired indole.[3][4]
The key to the first step is the enhanced acidity of the methyl protons of the o-nitrotoluene, a consequence of the electron-withdrawing nature of the ortho-nitro group.[3][4] This allows for deprotonation and subsequent condensation with the formamide acetal. The resulting enamine is typically a highly colored compound due to its extended π-conjugation.[3]
The second step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and elimination of a dialkylamine to form the indole ring. A variety of reducing agents can be employed for this transformation, with Raney nickel and hydrazine, palladium on carbon with hydrogen gas, and iron in acetic acid being common choices.[3][5]
Visualizing the Pathway: Leimgruber-Batcho Synthesis Workflow
Caption: Workflow of the Leimgruber-Batcho synthesis for 5-fluoro-6-substituted indoles.
Detailed Experimental Protocol: Synthesis of 6-Chloro-5-fluoroindole
This protocol provides a representative procedure for the synthesis of 6-chloro-5-fluoroindole, a valuable building block in medicinal chemistry.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-4-fluoro-6-nitrotoluene | ≥98% | Commercially Available | Starting material. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥97% | Commercially Available | Moisture sensitive. |
| Pyrrolidine | ≥99% | Commercially Available | Corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use dry. |
| Raney® Nickel (slurry in water) | - | Commercially Available | Pyrophoric when dry. |
| Hydrazine monohydrate | ≥98% | Commercially Available | Toxic and corrosive. |
| Toluene | ACS Grade | Commercially Available | - |
| Acetic Acid | Glacial | Commercially Available | Corrosive. |
| Iron powder | -325 mesh | Commercially Available | - |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Formation of (E)-1-(3-Chloro-4-fluoro-2-nitrophenyl)-N,N-dimethylethenamine
-
To a solution of 3-chloro-4-fluoro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure to obtain the crude enamine intermediate as a dark red oil or solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to 6-Chloro-5-fluoroindole
Method A: Raney Nickel and Hydrazine
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or toluene.
-
Carefully add a slurry of Raney® Nickel (approx. 10% w/w of the enamine) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to 60-70 °C.
-
Add hydrazine monohydrate (3.0-5.0 eq) dropwise to the reaction mixture. Caution: The addition of hydrazine can be exothermic and may cause vigorous gas evolution.
-
After the addition is complete, continue stirring at 70-80 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney® Nickel through a pad of Celite®. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it is pyrophoric. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Iron in Acetic Acid [1]
-
Prepare a mixture of toluene, acetic acid, and iron powder.
-
Heat the mixture to 60°C.
-
To this heated mixture, add a solution of the crude enamine in DMF dropwise, maintaining the temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the reaction progress by HPLC or TLC.
Workup and Purification:
-
Dilute the crude product with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 6-chloro-5-fluoroindole as a solid.
Characterization Data for 6-Chloro-5-fluoroindole:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (br s, 1H, NH), 7.51 (d, J = 8.8 Hz, 1H), 7.22 (d, J = 6.4 Hz, 1H), 7.18 (t, J = 2.8 Hz, 1H), 6.51 (dd, J = 2.8, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.4 (d, JCF = 245.5 Hz), 133.2, 125.1 (d, JCF = 4.0 Hz), 124.8, 121.3 (d, JCF = 18.2 Hz), 118.8 (d, JCF = 5.1 Hz), 107.0 (d, JCF = 9.1 Hz), 102.1.
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -128.4.
-
MS (ESI): m/z 170.0 [M+H]⁺.
Scope and Versatility: Synthesis of Other 5-Fluoro-6-Substituted Indoles
The Leimgruber-Batcho synthesis is not limited to the preparation of 6-chloro-5-fluoroindole. By employing the appropriately substituted 2-nitrotoluene, a variety of 5-fluoro-6-substituted indoles can be synthesized.
| 6-Substituent | Starting 2-Nitrotoluene | Reductive Cyclization Conditions | Reference |
| Bromo | 3-Bromo-4-fluoro-6-nitrotoluene | Fe/AcOH | [1] |
| Iodo | 4-Fluoro-3-iodo-6-nitrotoluene | Raney Ni/Hydrazine | [5] |
| Amino | 4-Fluoro-3,6-dinitrotoluene | H₂/Pd-C or TiCl₃ | [5] |
Safety and Handling Precautions
The Leimgruber-Batcho synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is flammable, harmful if inhaled, and can cause serious eye damage and skin irritation.[6][7][8][9][10] It is also moisture-sensitive. Handle in a dry, inert atmosphere.
-
Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air.[2][11][12][13] It is typically supplied as a slurry in water. Never allow the catalyst to dry out. After filtration, the filter cake should be quenched with water. Raney® Nickel is also a suspected carcinogen.[2][11]
-
Hydrazine: Hydrazine is a highly toxic, corrosive, and flammable liquid.[14] It is a suspected carcinogen and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution and ensure adequate ventilation.
-
Iron Powder: Finely divided iron powder can be flammable.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in enamine formation | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of starting material or product | Use a milder reaction temperature. | |
| Incomplete reductive cyclization | Inactive catalyst | Use fresh Raney® Nickel or a new batch of reducing agent. |
| Insufficient reducing agent | Increase the equivalents of the reducing agent. | |
| Formation of side products | Over-reduction | Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete cyclization | Ensure the reaction conditions are suitable for cyclization (e.g., appropriate temperature). | |
| Difficulty in purification | Co-eluting impurities | Optimize the chromatography solvent system. Consider recrystallization. |
Conclusion
The Leimgruber-Batcho indole synthesis is a highly effective and adaptable method for the preparation of 5-fluoro-6-substituted indoles. Its operational simplicity, tolerance of various functional groups, and generally high yields make it a valuable tool for medicinal chemists and researchers in drug discovery. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to strict safety protocols, scientists can efficiently access these important fluorinated indole building blocks for the synthesis of novel therapeutic agents.
References
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Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]
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Carl ROTH. (2024, March 3). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]
- Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole.
- TSI Journals. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(4).
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DTIC. Safety and Handling of Hydrazine. Retrieved from [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
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Wikipedia. Leimgruber–Batcho indole synthesis. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
- International Journal of Advanced Research. (2024). A concise, fast, and efficient method for synthesizing indoles through the Leimgruber-Batcho reaction... Int. J. Adv. Res., 12(02), 528-532.
- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167.
- National Institutes of Health. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Journal of Organic Chemistry.
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Oxford Lab Fine Chem LLP. (Raney Nickel Alloy) MSDS. Retrieved from [Link]
- Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. Joule, 1(1), 1-25.
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MD Topology. 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. Retrieved from [Link]
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SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Chemiz. (2024, December 13).
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ResearchGate. ¹⁹F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]
- University of Diyala. (2021). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases... Diyala Journal of Pure Science.
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Química Organica.org. (2010, May 8). Indoles Synthesis. Retrieved from [Link]
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Introduction: The Strategic Importance of 6-Fluoroindoles in Modern Drug Discovery
An Application Guide to the Fischer Indole Synthesis for 6-Fluoroindole Derivatives
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The 6-fluoroindole moiety, in particular, is a critical building block that can significantly enhance the pharmacological profile of a molecule.[3][4] The fluorine atom at the 6-position can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic properties of a compound.[3] Consequently, 6-fluoroindole derivatives are integral to the synthesis of a wide array of bioactive agents, including anti-cancer immunomodulators, neuroactive compounds for treating mood disorders, and novel antimicrobial agents.[3][5]
Among the myriad methods for constructing the indole ring, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely utilized reactions in organic chemistry.[1][3][6] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a powerful and direct route to a diverse range of substituted indoles.[7][8] This guide provides a detailed examination of the Fischer indole synthesis as applied to the preparation of 6-fluoroindole derivatives, offering field-proven insights, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Reaction Mechanism: A Stepwise Journey to Aromaticity
The Fischer indole synthesis proceeds through a sequence of well-defined, acid-mediated transformations.[9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process begins with the formation of a phenylhydrazone, which then undergoes a key intramolecular rearrangement to construct the indole core.
The key steps are as follows:
-
Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (in this case, 4-fluorophenylhydrazine) with an aldehyde or ketone.[1][9] This reversible reaction forms the corresponding arylhydrazone intermediate.
-
Tautomerization to Enamine: The arylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1][8]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a decisive, irreversible[7][7]-sigmatropic rearrangement (analogous to a Cope rearrangement).[1][9] This step breaks the weak N-N bond and forms a new C-C bond, destroying the aromaticity of the benzene ring to produce a di-imine intermediate.[7]
-
Cyclization & Aromatization: The di-imine intermediate rapidly cyclizes to form a five-membered aminoacetal (or aminal) ring.[1][8] Subsequent acid-catalyzed elimination of an ammonia molecule restores the aromaticity, yielding the final, energetically favorable indole product.[1][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring.[1]
Experimental Design and Critical Parameters
The success of the Fischer indole synthesis is highly dependent on the careful selection of starting materials, catalysts, and reaction conditions. A nuanced understanding of these parameters is essential for maximizing yield and minimizing side reactions.
Reactant Selection
-
Arylhydrazine: For the synthesis of 6-fluoroindoles, the required starting material is 4-fluorophenylhydrazine or its more stable hydrochloride salt.[10][11] Using a meta-substituted hydrazine (e.g., 3-fluorophenylhydrazine) is a known pitfall that often leads to a difficult-to-separate mixture of 4-fluoro- and 6-fluoroindole regioisomers.[11]
-
Carbonyl Partner: The carbonyl compound must possess at least two α-hydrogen atoms to enable the necessary tautomerization to the enamine intermediate.[9] The use of an unsymmetrical ketone (RCH₂COCH₂R') can lead to the formation of two different enamine intermediates, resulting in a mixture of isomeric indole products.[9][12] For the synthesis of 6-fluoro-2-methylindole, acetone is the ideal carbonyl partner.[11]
Catalyst Choice: A Balancing Act
The choice of acid catalyst is critical and often substrate-dependent.[12] A catalyst that is too weak may fail to promote the reaction, while one that is too strong can cause decomposition of the starting materials or the desired product, leading to tar formation.[12]
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are commonly used.[1] PPA is particularly effective as it can serve as both the catalyst and the reaction solvent, driving the reaction forward at high temperatures.[9][11]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also potent catalysts for this transformation.[1][8] ZnCl₂ is one of the most frequently employed catalysts.[9]
Screening a small panel of acid catalysts is a prudent strategy when developing a new Fischer indolization protocol.
Troubleshooting and Overcoming Common Challenges
Despite its reliability, the Fischer indole synthesis is not without its challenges. The strongly acidic and high-temperature conditions can give rise to several side reactions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | Inappropriate Acid Catalyst: Catalyst may be too weak or too strong, causing decomposition.[12] Sub-optimal Temperature: The[7][7]-sigmatropic rearrangement is temperature-dependent and may not proceed if the temperature is too low.[6] Impure Starting Materials: Contaminants in the hydrazine or carbonyl compound can inhibit the reaction. | Screen Catalysts: Experiment with a range of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH).[11] Optimize Temperature: Carefully monitor the reaction progress by TLC while gradually increasing the temperature.[11] Purify Reagents: Ensure the purity of starting materials via distillation or recrystallization.[11] |
| Formation of Tar/Polymer | Excessively Harsh Conditions: High acid concentration or prolonged heating at high temperatures can lead to polymerization and decomposition.[12] | Reduce Temperature/Time: Once the reaction is initiated, try to maintain the lowest effective temperature. Lower Acid Concentration: Use a co-solvent to dilute the acid catalyst. Consider Milder Methods: For sensitive substrates, explore alternative methods like mechanochemical synthesis.[12][13] |
| N-N Bond Cleavage | Electronic Effects: Electron-donating groups on the carbonyl component can stabilize the enamine intermediate, favoring a competing pathway of heterolytic N-N bond cleavage over the desired rearrangement.[11][14][15] | Modify Substrate: If possible, alter the electronic properties of the carbonyl partner. Catalyst Choice: The choice of Lewis versus Brønsted acid can sometimes influence competing pathways.[14] This side reaction is a known failure mode for certain substrate classes.[15] |
| Mixture of Regioisomers | Unsymmetrical Ketone: Use of a ketone with two different enolizable positions.[12] Incorrect Hydrazine Isomer: Starting with 3-fluorophenylhydrazine instead of 4-fluorophenylhydrazine.[11] | Use Symmetrical Carbonyl: If the target allows, use a symmetrical ketone or an aldehyde. Control Ketonization: In some cases, reaction conditions can influence which enamine is formed preferentially.[13] Use Correct Starting Material: Ensure the use of 4-fluorophenylhydrazine for unambiguous synthesis of 6-fluoroindoles. |
Detailed Laboratory Protocol: Synthesis of 6-Fluoro-2-methylindole
This protocol, adapted from established procedures for related fluoroindoles, provides a reliable two-step method for synthesizing 6-fluoro-2-methylindole.[11]
Part A: Formation of (4-fluorophenyl)hydrazone of Acetone
-
In a 250 mL round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approx. 5-10 mL per gram of hydrazine).
-
Add acetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone product is often observed as a precipitate.[11]
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Isolate the solid phenylhydrazone by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry the product under vacuum.[11] This intermediate is often sufficiently pure for the next step.
Part B: Indolization to 6-Fluoro-2-methylindole
-
Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.
-
Place the dried (4-fluorophenyl)hydrazone of acetone (1.0 eq) into a dry round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) to the flask.[11]
-
Heat the thick slurry to 100-120°C with vigorous stirring for 1-3 hours.[11]
-
Monitor the disappearance of the hydrazone spot by TLC.
Part C: Work-up and Purification
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Caution: This step is highly exothermic. Carefully and slowly pour the warm PPA mixture onto the crushed ice with vigorous stirring.[11]
-
In an ice bath, slowly neutralize the acidic solution by adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 9. The crude product may precipitate as a solid.[11]
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[16]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 6-fluoro-2-methylindole.[3]
Conclusion
The Fischer indole synthesis is a time-honored, robust, and highly effective method for the preparation of 6-fluoroindole derivatives.[3] Its operational simplicity and tolerance for a variety of functional groups have cemented its place in the synthetic chemist's toolbox. By understanding the underlying mechanism, carefully selecting reagents and catalysts, and being aware of potential side reactions, researchers can effectively leverage this powerful reaction to access valuable fluorinated indole building blocks for pharmaceutical research and development. The protocols and troubleshooting guides presented here provide a solid foundation for the successful application of this classic transformation.
References
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Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available from: [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Great Britain Sas. 6-Fluoroindole. Great Britain Sas. Available from: [Link]
-
NIH. Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]
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NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available from: [Link]
-
Great Britain Sas. 6-Fluoroindole. Great Britain Sas. Available from: [Link]
-
Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Available from: [Link]
-
Green Chemistry (RSC Publishing). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). Available from: [Link]
-
ResearchGate. Fischer indole synthesis. ResearchGate. Available from: [Link]
-
Thieme. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Available from: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. ResearchGate. Available from: [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-6 Arylated 5-Fluoroindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Furthermore, the arylation of the indole core via carbon-carbon bond formation is a powerful strategy for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for achieving such transformations due to its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 6-Bromo-5-fluoro-1H-indole, a key intermediate for synthesizing a wide range of C-6 functionalized fluorinated indoles. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of catalytic systems, and provide step-by-step experimental procedures to empower researchers in their drug discovery and development endeavors.
Mechanistic Overview: The Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5][6] The reactivity order for halides in this step is generally I > Br > Cl.[7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Parameters and Their Rationale
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical for achieving high yields and reaction rates.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃.[1][10] For many applications involving heteroaryl bromides, Pd(dppf)Cl₂ offers a good balance of reactivity and stability.[10]
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly influence the catalytic activity. Electron-rich and bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can enhance the rates of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions.[9]
The Role of the Base
A base is essential for the transmetalation step.[8] The base activates the boronic acid to form a more reactive boronate species.[9] The choice of base can also influence the outcome of the reaction.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[3][10] Cesium carbonate is often employed in more challenging couplings due to its higher solubility and basicity.[4]
-
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial in many Suzuki couplings, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature.
-
Common Solvents: A mixture of an organic solvent and water is frequently used.[3] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and ethanol.[1][3][4]
-
Microwave Irradiation: The use of microwave heating can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles.[4]
Comparative Data on Catalytic Systems
The following table summarizes the performance of different catalytic systems for the Suzuki-Miyaura coupling of bromoindoles with various arylboronic acids, providing a basis for selecting optimal conditions for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1][10] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for this substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | Good to Excellent | Microwave-promoted reaction for 5-bromoindoline derivatives.[4] |
| Pd-nanoparticles | Ligand-free | K₃PO₄ | Water | 37 | 18 | Variable | Mild conditions, suitable for sensitive substrates.[11][12] |
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Standard Thermal Conditions
This protocol utilizes a common and reliable catalyst system for the coupling of heteroaryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Argon or Nitrogen gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is ideal for rapid reaction optimization and library synthesis.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).[2]
-
Add ethanol to the vial.[2]
-
Seal the vial and place it in the microwave reactor.[2]
-
Heat the reaction mixture to 100-120 °C for 30-40 minutes with stirring.[2][13]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvent systems. Increasing the temperature or reaction time may also be beneficial. The use of a more active catalyst system, such as one employing a Buchwald ligand, can be advantageous.
-
Protodeborylation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using anhydrous conditions or minimizing the amount of water can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the arylboronic acid can occur. This can often be suppressed by using a lower catalyst loading or by the slow addition of the boronic acid.
-
Purification: The purification of the final product can sometimes be challenging due to the presence of residual catalyst and byproducts. Careful column chromatography is often required to obtain the pure compound.[14]
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of C-6 arylated 5-fluoroindoles. By carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working in these fields.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Electrosynthesis of fluorinated indole derivatives. (2025). [Link]
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles. (2014). [Link]
-
YouTube. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (2020). [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). [Link]
-
ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2025). [Link]
-
NIH. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]
-
MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
NIH. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). [Link]
-
ResearchGate. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). [Link]
-
Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 6-Bromo-5-fluoro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound has emerged as a particularly valuable building block. The presence of the fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity, while the bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures, enabling the exploration of vast chemical space in the quest for novel therapeutics.
This comprehensive guide provides detailed application notes and field-proven protocols for key palladium-catalyzed transformations of this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. Each section is designed to offer not just a step-by-step procedure, but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these powerful synthetic methods.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryls, styrenes, and polyolefins.[1] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[1]
Causality Behind Experimental Choices
The selection of the palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A common and effective catalyst is Pd(PPh₃)₄, which is a pre-formed Pd(0) source. The base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, plays a crucial role in the transmetalation step by activating the boronic acid. The choice of solvent is also important, with mixtures of an organic solvent like dioxane or toluene and water being common to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Aryl-5-fluoro-1H-indole
This protocol is adapted from a similar transformation on a 6-bromoindole derivative and is optimized for the specific substrate, this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-fluoro-1H-indole.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Sources
The Strategic Utility of 6-Bromo-5-fluoro-1H-indole in Modern Drug Discovery: Application Notes and Protocols
Foreword: The Privileged Indole Scaffold and the Power of Halogenation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its inherent biological activity and versatile chemical reactivity make it a "privileged scaffold" in the design of novel therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2] This guide focuses on 6-Bromo-5-fluoro-1H-indole , a key pharmaceutical intermediate that embodies this principle, offering a gateway to a diverse array of complex, biologically active molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.03 g/mol | |
| Appearance | Green solid | [3] |
| Melting Point | 82-84 °C | |
| CAS Number | 259860-08-7 | [3] |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
The Synthetic Versatility of this compound: Key Transformations
The true value of this compound as a pharmaceutical intermediate lies in its capacity to undergo a variety of chemical transformations at distinct positions of the indole ring. This allows for the systematic construction of molecular complexity and the fine-tuning of biological activity.
N-Functionalization: Modulating Pharmacokinetics and Target Engagement
The indole nitrogen (N-1) is a key site for derivatization, as substituents at this position can significantly impact a compound's pharmacokinetic profile and its interaction with biological targets.
Caption: General workflow for N-functionalization of this compound.
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the indolide anion.
-
Slowly add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole.
C-6 Position: The Gateway to Biaryl Scaffolds via Suzuki-Miyaura Coupling
The bromine atom at the C-6 position is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[4][5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]
Materials:
-
This compound (or its N-protected derivative)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent.
-
In a separate vial, if necessary, pre-mix the palladium catalyst and ligand, then add to the reaction mixture under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
C-6 Position: Introduction of Nitrogen Nucleophiles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.
Sources
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Application Notes & Protocols: 6-Bromo-5-fluoro-1H-indole in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Halogenated Indoles in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite their weak initial binding affinity, form high-quality, atom-efficient interactions with a biological target.[1] These "fragment hits" serve as foundational building blocks for medicinal chemists to elaborate into potent, selective, and drug-like lead candidates.[3][4]
Within the vast chemical space available for fragment library design, the indole scaffold stands out as a "privileged structure."[5][6] Its prevalence in natural products and approved drugs underscores its versatility in forming key interactions with a wide array of biological targets.[5][6] This application note focuses on a specifically substituted indole, 6-bromo-5-fluoro-1H-indole , and delineates its strategic advantages and practical application in FBDD campaigns.
The deliberate incorporation of halogen atoms—in this case, bromine and fluorine—is a cornerstone of modern medicinal chemistry.[7][8] Fluorine, with its high electronegativity, can profoundly influence a molecule's physicochemical properties, such as acidity and lipophilicity, enhance metabolic stability, and participate in crucial hydrogen bonding interactions.[7][9][10] Bromine, on the other hand, is a valuable participant in "halogen bonding," a highly directional, non-covalent interaction with electron-donating atoms in a protein's binding site that can significantly enhance binding affinity and specificity.[11][12][13] Furthermore, the bromine atom serves as a versatile synthetic handle for subsequent hit-to-lead optimization.[14][15]
This guide provides an in-depth examination of the physicochemical properties of this compound, detailed protocols for its application in primary screening using key biophysical techniques, and a strategic overview of hit-to-lead evolution.
Physicochemical Profile and Rationale for Use
This compound is an exemplary fragment that adheres to the widely accepted "Rule of Three," a set of guidelines for selecting compounds for fragment libraries.
| Property | Value | Source | Rationale for FBDD |
| Molecular Weight | 214.03 g/mol | [16][17] | Complies with the <300 Da guideline, ensuring it explores chemical space efficiently. |
| Calculated LogP (XLogP3) | 2.8 | [16] | Adheres to the LogP ≤ 3 guideline, suggesting good solubility and drug-like properties. |
| Hydrogen Bond Donors | 1 (indole N-H) | [16] | Meets the ≤ 3 guideline, avoiding excessive polarity. |
| Hydrogen Bond Acceptors | 1 (Fluorine) | [16] | Meets the ≤ 3 guideline. |
| Melting Point | 82-84 °C | [17][18] | Indicates a stable solid, facilitating handling and storage. |
The strategic value of this fragment is rooted in the synergistic contributions of its three core components:
-
The Indole Scaffold : Provides a rigid, planar core capable of π-stacking and hydrogen bonding interactions, frequently found at protein-protein interfaces and enzyme active sites.[5]
-
The 5-Fluoro Substituent : The highly electronegative fluorine atom can modulate the electronic properties of the indole ring, influence the acidity of the N-H proton, and act as a hydrogen bond acceptor.[10] Crucially, it serves as a sensitive probe for ¹⁹F NMR screening, a powerful technique for hit identification.[19][20]
-
The 6-Bromo Substituent : This atom provides a key vector for directed halogen bonding.[11] It also serves as a predictable site for chemical modification via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid "fragment growing" during lead optimization.[15]
FBDD Campaign Workflow & Experimental Protocols
A successful FBDD campaign involves a multi-stage process of primary screening, hit validation, and structural characterization to provide a solid foundation for medicinal chemistry efforts.
Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.
Protocol 1: ¹⁹F NMR-Based Fragment Screening
The presence of a fluorine atom makes this compound an ideal candidate for ¹⁹F NMR screening. This technique is highly sensitive, suffers from a low false-positive rate, and can be performed with relatively small amounts of protein.[19][20]
Objective: To identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal.
Materials:
-
Target protein (≥95% purity), 10-50 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4) in 99.9% D₂O.
-
Fragment library stock solutions (e.g., 100 mM in d₆-DMSO).
-
This compound as a single stock and within fragment cocktails.
-
NMR tubes and spectrometer equipped with a cryoprobe.
Methodology:
-
Fragment Cocktail Preparation: Prepare cocktails of 5-10 non-overlapping fluorinated fragments in d₆-DMSO.[1] The final concentration of each fragment in the NMR sample should be 100-500 µM. The final DMSO concentration should not exceed 1-2%.
-
Sample Preparation:
-
Reference Spectrum: Prepare a sample containing only the fragment cocktail in the NMR buffer.
-
Protein Spectrum: Prepare a sample containing the fragment cocktail and the target protein in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.
-
Typical parameters on a 500 MHz spectrometer might include a spectral width of 200 ppm, 4096 scans, and a recycle delay of 1.5 seconds.
-
-
Data Analysis:
-
Compare the spectrum of the protein-containing sample to the reference spectrum.
-
Hit Identification: Binding of a fragment to the protein can result in:
-
Significant line broadening (disappearance) of the corresponding ¹⁹F signal.
-
A chemical shift perturbation (CSP).
-
-
Deconvolution: If a hit is identified in a cocktail, screen each fragment from that cocktail individually to identify the specific binder.
-
Causality and Trustworthiness: This protocol is self-validating because a change in the ¹⁹F signal is a direct physical consequence of the fragment's local environment changing upon binding to the large protein macromolecule. The comparison to a protein-free reference sample controls for any matrix effects.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technology for primary screening and hit validation, providing real-time kinetic and affinity data.[21][22][23][24] It is highly sensitive and requires low protein consumption.[21][23][25]
Objective: To identify binding fragments and determine their binding affinity (K D) and kinetics (k a, k d) through real-time interaction analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target protein (≥95% purity), ~50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5) for immobilization.
-
Running buffer (e.g., HBS-EP+).
-
This compound and other fragments dissolved in running buffer with matched DMSO concentration (typically ≤ 1%).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate excess reactive groups with ethanolamine.
-
Use a reference flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.[23]
-
-
Primary Screen (Single Concentration):
-
Inject fragments (e.g., at 100 µM) over the target and reference surfaces.
-
A binding event is registered as an increase in RU on the target surface relative to the reference.
-
Identify initial hits based on a predefined response threshold.
-
-
Hit Validation (Dose-Response):
-
For initial hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 1 µM to 500 µM).
-
Monitor the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
For dose-response experiments, plot the equilibrium response against fragment concentration and fit to a steady-state affinity model to determine the dissociation constant (K D).
-
If kinetics are sufficiently slow, fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (k a) and dissociation rate (k d).
-
Causality and Trustworthiness: The use of a reference surface is critical for data integrity, ensuring that the observed signal is due to specific binding to the target and not to non-specific surface interactions.[21] A clear dose-dependent response provides strong evidence of a genuine binding event.
Protocol 3: X-ray Crystallography for Structural Characterization
X-ray crystallography is the gold standard for FBDD as it provides unambiguous, high-resolution 3D information about how a fragment binds to its target.[3][26][27][28] This structural insight is essential for effective hit-to-lead optimization.[26][29]
Caption: Workflow for crystallographic fragment screening and hit validation.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å).
-
Fragment Soaking:
-
Prepare a solution of this compound (typically 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.
-
Transfer protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
-
Data Collection:
-
Retrieve the soaked crystal, loop it, and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source for high intensity and resolution.[27]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the difference electron density map (mFo-DFc) for positive density corresponding to the shape of the bound fragment. Unambiguous density confirms the binding event and its specific location and orientation.
-
Model the fragment into the density and refine the structure to obtain a final, validated protein-fragment complex model.
-
Causality and Trustworthiness: This method provides direct visual evidence of binding. The quality of the electron density map serves as a self-validating system; if the fragment fits cleanly into the density, confidence in the hit is extremely high. This visual data is paramount for guiding rational, structure-based drug design.[26][27]
Hit-to-Lead Optimization Strategies
Once this compound is validated as a hit with a known binding mode, the goal is to increase its potency and selectivity. The fragment serves as an anchor point for chemical elaboration.[4][30][31]
Caption: Key strategies for evolving a fragment hit into a lead compound.
-
Fragment Growing : This is the most common strategy.[30] Using the crystal structure, chemists identify unoccupied pockets adjacent to the bound fragment. The bromine atom on this compound is an ideal synthetic handle to "grow" the molecule into these pockets, forming new, potency-enhancing interactions.
-
Fragment Linking : If a separate screening campaign identifies another fragment that binds in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[30]
-
Fragment Merging : If two different fragment hits are found to have overlapping binding modes, their key structural features can be combined into a single, novel molecule that retains the important interactions of both parent fragments.[30]
Computational chemistry and molecular docking play a significant role in prioritizing the most promising chemical modifications for synthesis.[31][32]
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its well-defined physicochemical properties, combined with the strategic placement of fluorine and bromine atoms, provide multiple avenues for both initial screening and subsequent hit optimization. The fluorine atom enables sensitive detection via ¹⁹F NMR, while the bromine atom offers opportunities for halogen bonding and serves as a versatile anchor point for structure-guided medicinal chemistry. By employing the robust biophysical and structural biology protocols outlined in this guide, researchers can effectively leverage this powerful fragment to uncover novel starting points for challenging drug targets.
References
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Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Recher, M., et al. (2006). SPR-based fragment screening: advantages and applications. PubMed. [Link]
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Jain, P., & Khan, J. (2016). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. PubMed. [Link]
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Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
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Neumann, L., et al. (2017). Developments in SPR Fragment Screening. Taylor & Francis Online. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
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Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
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CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
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Barelier, S., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. [Link]
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Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Selvita. X-ray Crystallography Fragment Screening. Selvita. [Link]
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Shcherbakov, D., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
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LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
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Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. [Link]
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Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]
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PubChem. 6-Bromo-5-fluoroindole. PubChem. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]
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Da Settimo, F., et al. (2016). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC - NIH. [Link]
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Jubb, H., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers. [Link]
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Jubb, H., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central. [Link]
-
Lust, A. L., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. PMC - NIH. [Link]
-
Schetz, J. A., et al. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Springer. [Link]
-
Al-Sanea, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Lust, A. L., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. University of Otago. [Link]
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Scott, D. E., & Lawson, A. D. G. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. [Link]
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Chernyshev, V. M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. [Link]
-
Broad Institute. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. [Link]
-
Taylor & Francis. Fragment-based lead discovery – Knowledge and References. Taylor & Francis. [Link]
-
Chotana, G., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Cambridge Healthtech Institute. Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Lounkine, E., et al. (2012). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
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Application Notes and Protocols for the N1-Position Derivatization of 6-Bromo-5-fluoro-1H-indole
Introduction: The Strategic Importance of the 6-Bromo-5-fluoro-1H-indole Scaffold
The this compound scaffold is a pivotal starting material in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The presence of these halogens allows for subsequent cross-coupling reactions, while the indole nitrogen (N1) provides a key site for introducing a wide array of substituents to modulate the pharmacological properties of the resulting compounds.
This guide provides a comprehensive overview of the derivatization of this compound at the N1 position, covering N-alkylation, N-arylation, and N-acylation. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
I. N1-Alkylation: Introducing Aliphatic Moieties
N-alkylation of indoles is a fundamental transformation that allows for the introduction of various alkyl groups at the N1 position. This is typically achieved by deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.
Causality Behind Experimental Choices
The key to a successful N-alkylation is the choice of base and solvent. The pKa of the indole N-H is approximately 17, necessitating a sufficiently strong base to achieve deprotonation. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the indole to form the corresponding sodium salt and hydrogen gas. The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the indole and its salt.
Experimental Protocol: N1-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Syringes and needles
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Deprotonation: Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Self-Validation: The successful synthesis of the N-alkylated product can be confirmed by ¹H NMR (disappearance of the N-H proton signal and appearance of new signals corresponding to the alkyl group), ¹³C NMR, and mass spectrometry.
II. N1-Arylation: Constructing Biaryl Linkages
The N-arylation of indoles is a powerful method for synthesizing N-arylindoles, a class of compounds with significant biological activity.[1][2] Two of the most prominent methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, the indole) and an aryl halide.[3][4] This method is often favored due to its mild reaction conditions and broad substrate scope.[5]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. A common catalyst system is Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand. The ligand plays a crucial role in facilitating the catalytic cycle. A weak base, such as cesium carbonate or potassium phosphate, is typically used to deprotonate the indole without causing side reactions.
Experimental Protocol: Palladium-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate
-
Anhydrous toluene or dioxane
-
Inert atmosphere (nitrogen or argon)
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[6][7][8] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative.[7][8]
Causality Behind Experimental Choices:
The classic Ullmann condensation uses a copper(I) salt, such as CuI, as the catalyst. The addition of a ligand, typically a diamine like N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction rate and yield.[7] A strong base, such as potassium carbonate or potassium phosphate, is required.
Experimental Protocol: Copper-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate
-
Anhydrous DMF or dioxane
-
Inert atmosphere (nitrogen or argon)
-
Sealed tube
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the aryl iodide (1.5 eq), CuI (0.1 eq), and potassium carbonate (2.0 eq).
-
Ligand and Solvent Addition: Add anhydrous DMF or dioxane, followed by DMEDA (0.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C with stirring for 24-48 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. N1-Acylation: Introduction of Carbonyl Functionality
N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This is typically achieved by reacting the indole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Causality Behind Experimental Choices
The choice of acylating agent and base is critical. For highly reactive acylating agents like acid chlorides, a non-nucleophilic base such as triethylamine or pyridine is used to neutralize the HCl byproduct. For less reactive anhydrides, a stronger base like sodium hydride may be necessary to first deprotonate the indole.
Experimental Protocol: N1-Acylation of this compound
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Triethylamine or pyridine (for acid chlorides) or Sodium hydride (for anhydrides)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using an acid chloride):
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Acylation: Cool the solution to 0 °C and add the acid chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation & Visualization
Table 1: Summary of N1-Derivatization Reaction Conditions
| Derivatization Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |
| N-Alkylation | Alkyl halide | Sodium hydride | DMF | 0 to RT |
| N-Arylation | ||||
| (Buchwald-Hartwig) | Aryl halide | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 100-120 |
| (Ullmann) | Aryl iodide | CuI / DMEDA / K₂CO₃ | DMF | 120-150 |
| N-Acylation | Acid chloride | Triethylamine | DCM | 0 to RT |
Experimental Workflow Diagrams
Caption: Workflow for N-Alkylation.
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic C-H Functionalization of the 6-Bromo-5-fluoro-1H-indole Scaffold
Abstract
The 6-bromo-5-fluoro-1H-indole core is a privileged scaffold in contemporary drug discovery, lending its unique electronic and conformational properties to a variety of therapeutic agents. Traditional synthetic routes to elaborate this core often rely on multi-step sequences involving pre-functionalized starting materials. This guide provides a comprehensive overview of modern C-H functionalization strategies, offering a more atom- and step-economical approach to the synthesis of complex indole derivatives. We will delve into the mechanistic underpinnings of regioselective C-H activation at various positions of the indole nucleus, the critical role of directing groups, and the influence of the inherent electronic nature of the 6-bromo-5-fluoro substitution pattern. Detailed, field-proven protocols for palladium- and rhodium-catalyzed reactions are presented, alongside troubleshooting and optimization guidelines for researchers in medicinal chemistry and process development.
Introduction: The Imperative for C-H Functionalization in Indole Chemistry
The indole moiety is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The this compound variant, in particular, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding potential, making it an attractive starting point for drug design.
Historically, the synthesis of substituted indoles has been dominated by classical named reactions like the Fischer, Bischler, and Gassmann syntheses. While powerful, these methods often require harsh conditions and the use of pre-functionalized precursors, leading to longer synthetic routes and significant waste generation.[2] The advent of transition-metal-catalyzed C-H activation has revolutionized this landscape, providing a direct and efficient pathway to functionalize otherwise inert C-H bonds.[3][4] This approach offers significant advantages in terms of atom economy and synthetic efficiency, allowing for the late-stage functionalization of complex molecules.[5][6]
This guide will focus on the practical application of C-H functionalization to the this compound scaffold, providing researchers with the strategic insights and detailed protocols necessary to leverage this powerful technology.
Strategic Considerations for Regioselective C-H Functionalization of the Indole Nucleus
The indole ring presents multiple C-H bonds with distinct reactivities. The pyrrole ring (C2 and C3) is inherently more electron-rich and thus more susceptible to electrophilic attack, while the benzene ring (C4, C5, C6, and C7) is less reactive.[5] Site-selective functionalization, therefore, is a significant challenge that can be addressed through the strategic use of directing groups and the careful selection of catalytic systems.[5][7]
The Role of Directing Groups
Directing groups are moieties installed on the indole nitrogen that coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring regioselective activation.[3] The choice of directing group is paramount in controlling the site of functionalization.
dot
Figure 1. Generalized workflow for directing group-assisted C-H functionalization.
Influence of the 6-Bromo and 5-Fluoro Substituents
The electron-withdrawing nature of the bromine and fluorine atoms at the C6 and C5 positions, respectively, has a significant impact on the electronic properties of the indole ring. This generally deactivates the benzene portion of the molecule towards electrophilic attack, making C-H functionalization more challenging compared to unsubstituted indole. However, this electronic modification can also enhance the selectivity of certain reactions by modulating the acidity and reactivity of the remaining C-H bonds. Researchers should anticipate that reaction conditions may require optimization (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve good yields.
Protocols for Regioselective C-H Functionalization
The following sections provide detailed protocols for the functionalization of the this compound scaffold at key positions. These protocols are based on established methodologies for substituted indoles and have been adapted to the specific challenges posed by the halogenated substrate.
C2-Selective Arylation via Palladium Catalysis
Functionalization at the C2 position is often favored due to the inherent reactivity of the pyrrole ring.[8] A common strategy involves the use of a removable directing group on the indole nitrogen, such as a pivaloyl or a 2-pyridyl group.[5]
Protocol 1: Palladium-Catalyzed C2-Arylation with Aryl Iodides
This protocol is adapted from methodologies developed for the C2-arylation of N-substituted indoles.[9]
Materials:
-
N-Pivaloyl-6-bromo-5-fluoro-1H-indole
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add N-pivaloyl-6-bromo-5-fluoro-1H-indole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMA (0.2 M) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale: The pivaloyl group directs the palladium catalyst to the C2 position. The base is crucial for the C-H activation step. DMA is a suitable high-boiling polar aprotic solvent for this type of cross-coupling reaction.
C7-Selective Arylation via Rhodium or Palladium Catalysis
Functionalization at the C7 position is challenging due to steric hindrance and the lower reactivity of the benzene ring.[7] Success in this area often relies on specialized directing groups that favor the formation of a five-membered metallacycle intermediate.[10] Phosphinoyl and pivaloyl directing groups have proven effective in directing C-H activation to the C7 position.[11][12]
Protocol 2: Rhodium-Catalyzed C7-Arylation with Aryl Bromides
This protocol is based on the work of Shi and others on phosphinoyl-directed C7-arylation.[10][13]
Materials:
-
N-(di-tert-butylphosphinoyl)-6-bromo-5-fluoro-1H-indole
-
Aryl bromide
-
Tris(triphenylphosphine)rhodium(I) chloride (Rh(PPh₃)₃Cl)
-
Lithium tert-butoxide (LiOtBu)
-
m-Xylene
-
Argon atmosphere
Procedure:
-
In a glovebox, add N-(di-tert-butylphosphinoyl)-6-bromo-5-fluoro-1H-indole (1.0 equiv), aryl bromide (2.0 equiv), Rh(PPh₃)₃Cl (6 mol%), and LiOtBu (3.0 equiv) to a Schlenk tube.
-
Add anhydrous m-xylene (0.2 M).
-
Seal the tube, remove it from the glovebox, and heat the mixture at 150 °C for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The N-P(O)tBu₂ group is a highly effective directing group for C7 functionalization.[7] Rhodium catalysts have shown excellent performance in these transformations.[1][14] The strong base, LiOtBu, is necessary to facilitate the C-H activation step.
dot
Figure 2. Directing group strategies for regioselective C-H functionalization of the indole core.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the C-H functionalization of substituted indoles, which can be used as a starting point for the this compound scaffold.
| Position | Catalyst System | Directing Group | Coupling Partner | Typical Yields | References |
| C2 | Pd(OAc)₂ / K₂CO₃ | Pivaloyl | Aryl Iodide | 60-90% | [9] |
| C2 | Co(OAc)₂ / AgOAc | 2-Pyridyl | Boronic Acid | 50-85% | [15][16] |
| C7 | Rh(PPh₃)₃Cl / LiOtBu | N-P(O)tBu₂ | Aryl Bromide | 65-95% | [10] |
| C7 | Pd(OAc)₂ / Pyridine Ligand | N-P(O)tBu₂ | Boronic Acid | 55-80% | [11][17] |
| C4 | Ru₃(CO)₁₂ / K₂CO₃ | C3-Aldehyde | Alkene | 50-75% | [18][19] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor substrate solubility- Deactivating effect of halogen substituents | - Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Use freshly distilled, anhydrous solvents.- Screen alternative solvents (e.g., dioxane, toluene).- Increase reaction temperature or catalyst loading. |
| Poor Regioselectivity | - Inappropriate directing group- Competing reaction pathways | - Screen different directing groups known to favor the desired position.- Adjust the ligand on the metal catalyst.- Modify the base and/or solvent. |
| Byproduct Formation (e.g., Homocoupling) | - Incorrect stoichiometry- Catalyst decomposition | - Optimize the ratio of coupling partners.- Lower the reaction temperature or use a more stable catalyst/ligand combination. |
| Difficulty in Removing Directing Group | - Harsh removal conditions required | - Select a directing group with known mild cleavage conditions (e.g., N-pivaloyl can be removed with a strong base). |
Conclusion
Direct C-H functionalization represents a paradigm shift in the synthesis of complex indole derivatives. For the medicinally important this compound scaffold, these strategies offer unprecedented efficiency and flexibility. By understanding the principles of regioselectivity, the judicious choice of directing groups and catalytic systems, and careful optimization of reaction conditions, researchers can unlock the full potential of this powerful synthetic methodology. The protocols and insights provided herein serve as a robust starting point for the exploration and application of C-H functionalization in drug discovery and development.
References
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Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (2023). Advanced Synthesis & Catalysis. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). De Gruyter. [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. (2007). Organic Letters. [Link]
-
Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. (2018). Molecules. [Link]
-
Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. (2011). Journal of the American Chemical Society. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. (2016). Journal of the American Chemical Society. [Link]
-
Carbon–hydrogen bond activation. (n.d.). Wikipedia. [Link]
-
Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (2023). Advanced Synthesis & Catalysis. [Link]
-
Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. (n.d.). ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. (2017). Organic Letters. [Link]
-
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. (2013). Organic Letters. [Link]
-
Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (2018). Chemical Communications. [Link]
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. (2013). Organic Letters. [Link]
-
The main mechanisms of C-H activation. (2024). YouTube. [Link]
-
Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. (2022). Organic Letters. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). Journal of the American Chemical Society. [Link]
-
Cobalt(II)-Catalyzed Oxidative C-H Arylation of Indoles and Boronic Acids. (2017). Organic Letters. [Link]
-
Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. (2013). Semantic Scholar. [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). ResearchGate. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). Journal of the American Chemical Society. [Link]
-
Cobalt(II)-Catalyzed Oxidative C–H Arylation of Indoles and Boronic Acids. (2017). ResearchGate. [Link]
-
Pd-catalyzed C-2 C–H arylation of indoles. (n.d.). ResearchGate. [Link]
-
Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. (2020). Organic Letters. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017). Chemical Reviews. [Link]
-
Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne. (2022). ChemRxiv. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2021). Accounts of Chemical Research. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (2016). Journal of the American Chemical Society. [Link]
-
Rhodium-catalyzed, P-directed selective C7 arylation of indoles. (2018). Science Advances. [Link]
-
Rhodium-catalyzed, P-directed selective C7 arylation of indoles. (2018). Semantic Scholar. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
The direct C–H halogenations of indoles. (2017). ResearchGate. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. (2018). ResearchGate. [Link]
-
Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. (2016). Chemistry – An Asian Journal. [Link]
-
Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net. [Link]
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. (2021). Chemical Society Reviews. [Link]
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). Journal of the American Chemical Society. [Link]
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The Strategic Deployment of 6-Bromo-5-fluoro-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the indole nucleus stands as a quintessential "privileged scaffold," a testament to its remarkable versatility and profound biological relevance. Its presence in numerous natural products and approved pharmaceuticals underscores its significance. Within the vast chemical space of indole derivatives, the strategic introduction of halogen substituents has emerged as a powerful tool for fine-tuning physicochemical properties and modulating pharmacological activity. This guide focuses on a particularly compelling building block: 6-Bromo-5-fluoro-1H-indole . The unique electronic signature imparted by the vicinal bromo and fluoro groups on the benzene ring offers medicinal chemists a sophisticated handle to craft next-generation therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed synthetic protocols, and a forward-looking perspective on the utility of this versatile scaffold.
The Rationale for the 6-Bromo-5-fluoro Substitution Pattern: A Symphony of Electronic Effects
The judicious placement of a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring is not arbitrary; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry.
-
Fluorine's Multifaceted Role: The highly electronegative fluorine atom at the 5-position significantly alters the electron distribution of the indole ring. This can enhance binding affinity to target proteins through favorable electrostatic interactions and the formation of hydrogen bonds. Furthermore, the introduction of fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
-
Bromine as a Versatile Handle: The bromine atom at the 6-position serves two primary purposes. Firstly, its size and lipophilicity can contribute to van der Waals interactions within a protein's binding pocket, enhancing potency. Secondly, and perhaps more importantly, the C-Br bond is an excellent synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The interplay of these two halogens creates a unique electronic environment that can influence the pKa of the indole nitrogen and the overall reactivity of the heterocyclic system, providing a nuanced platform for drug design.
Key Therapeutic Areas and Applications
The this compound scaffold has shown significant promise in several key therapeutic areas, most notably in oncology and virology.
Oncology: Targeting the Engine of Cancer with Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound are being explored as potent inhibitors of various kinases, including:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. The this compound core can be elaborated to occupy the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including VEGFR, PDGFR, and EGFR, plays a critical role in tumor angiogenesis and proliferation. The ability to functionalize the 6-bromo position allows for the introduction of moieties that can specifically target the unique features of different RTK binding sites.
Table 1: Representative Kinase Inhibition Data for Indole Scaffolds with Similar Substitution Patterns
| Kinase Target | Scaffold Type | IC50 (nM) | Reference |
| Aurora A | Substituted Indole | 15 | [1] |
| Aurora B | Substituted Indole | 25 | [1] |
| VEGFR2 | 5-Fluoro-oxindole | 5.2 | [2] |
| PDGFRβ | 5-Fluoro-oxindole | 8.7 | [2] |
Antiviral Drug Discovery: A Scaffold for Combating Viral Replication
The indole nucleus is a core component of several approved antiviral drugs. The this compound scaffold provides a foundation for the development of novel antiviral agents targeting various stages of the viral life cycle. The unique electronic properties of this scaffold can enhance interactions with viral enzymes or proteins. While specific examples with the exact 6-bromo-5-fluoro substitution are still emerging in publicly available literature, the general class of halogenated indoles has shown promise against a range of viruses, including HIV, Hepatitis C, and influenza.
Synthetic Protocols: From Starting Materials to a Versatile Building Block
The synthesis of this compound can be achieved through established synthetic routes for indole formation. The Leimgruber-Batcho indole synthesis is a particularly effective method.
Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis
This method offers a high-yielding and versatile approach starting from a substituted o-nitrotoluene.
Caption: Leimgruber-Batcho synthesis of this compound.
Step-by-Step Protocol:
-
Enamine Formation:
-
To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.5 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This is often a deeply colored solid and can be used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Several options are effective:
-
Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) (10 mol%) and subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker until hydrogen uptake ceases.
-
Chemical Reduction: Add iron powder (5.0 eq) and glacial acetic acid (10 vol). Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Functionalization of the this compound Scaffold: Gateway to Chemical Diversity
The true power of this compound in medicinal chemistry lies in its potential for diversification. The C-Br bond at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions for functionalizing this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
This reaction is ideal for introducing aryl or heteroaryl moieties.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Future Perspectives and Conclusion
The this compound scaffold is a highly promising and versatile building block for modern medicinal chemistry. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and virology. The ability to readily functionalize the 6-position through robust cross-coupling chemistry allows for the systematic exploration of chemical space and the optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, scaffolds like this compound, which offer a fine balance of physicochemical properties and synthetic tractability, will undoubtedly play an increasingly important role in the design of next-generation medicines.
References
- Mortlock, A., et al. (2005). Progress in the development of selective inhibitors of Aurora kinases. Current Topics in Medicinal Chemistry, 5(2), 199-213.
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
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Applications of 6-Bromo-5-fluoro-1H-indole in Materials Science: A Technical Guide for Researchers
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-bromo-5-fluoro-1H-indole in the field of materials science. While direct, extensive literature on the application of this specific molecule is emerging, its structural motifs suggest significant promise as a building block for advanced organic electronic materials. This guide, therefore, leverages established principles and protocols from analogous fluorinated and brominated indole derivatives to provide a robust framework for its utilization.
Introduction: The Strategic Value of this compound in Organic Electronics
This compound is a halogenated heterocyclic compound poised for significant contributions to the field of organic electronics.[1][2] Its utility stems from the strategic placement of two key functional groups on the indole core: a bromine atom at the 6-position and a fluorine atom at the 5-position.[1][3][4] This unique substitution pattern offers a compelling combination of reactivity and property modulation, making it an attractive monomer for the synthesis of novel organic semiconductors.
The Role of the Substituents:
-
Fluorine Atom: The high electronegativity of the fluorine atom can profoundly influence the electronic properties of the resulting material.[2] Specifically, it tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved air stability (resistance to oxidation) and can facilitate electron injection in electronic devices.
-
Bromine Atom: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. This allows for the straightforward construction of extended π-conjugated systems by coupling the indole unit with other aromatic or heteroaromatic building blocks.
This guide will present detailed application notes and protocols for the synthesis of a conjugated polymer for Organic Field-Effect Transistors (OFETs) and a small molecule for Organic Light-Emitting Diodes (OLEDs), using this compound as a key starting material.
Application Note I: Synthesis of a Poly(indole-alt-thiophene) Copolymer for Organic Field-Effect Transistors (OFETs)
Rationale:
Indole-containing conjugated polymers are a promising class of materials for OFETs due to their electron-rich nature and propensity for planarization, which facilitates intermolecular charge hopping. By copolymerizing this compound with a suitable electron-deficient comonomer, a donor-acceptor polymer can be synthesized. This architecture is known to promote high charge carrier mobilities. The fluorine substituent is expected to enhance the environmental stability of the resulting polymer.
Proposed Synthetic Workflow
Caption: Synthetic workflow for the preparation of a conjugated polymer.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a generalized Suzuki cross-coupling reaction to synthesize a poly(indole-alt-thiophene) copolymer.
Materials:
-
N-alkylated this compound (Monomer A)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine Monomer A (1.0 eq), Monomer B (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously under argon for 48 hours. The solution will likely become dark and viscous as the polymer forms.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
-
Purification:
-
Wash the crude polymer with methanol and acetone to remove oligomers and catalyst residues.
-
Perform a Soxhlet extraction with acetone, hexane, and finally chloroform to fractionate the polymer.
-
The high molecular weight fraction is typically soluble in chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform fraction into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Expected Characterization Data
The following table summarizes the expected properties of the synthesized polymer based on literature values for similar materials.
| Property | Technique | Expected Value |
| Molecular Weight (Mn) | GPC | 15 - 30 kDa |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
| Absorption Maximum (λmax, film) | UV-Vis Spectroscopy | 450 - 550 nm |
| Optical Bandgap | UV-Vis Spectroscopy | 1.8 - 2.2 eV |
| HOMO Energy Level | Cyclic Voltammetry | -5.2 to -5.5 eV |
| LUMO Energy Level | Cyclic Voltammetry | -3.0 to -3.4 eV |
OFET Fabrication and Characterization Protocol
Device Architecture: Bottom-gate, top-contact.
Procedure:
-
Substrate Cleaning: Clean heavily n-doped Si/SiO₂ (300 nm) substrates by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a hydroxyl-terminating self-assembled monolayer (e.g., by immersion in a piranha solution followed by thorough rinsing with deionized water) or a hydrophobic layer like octadecyltrichlorosilane (OTS) to improve film morphology.
-
Polymer Film Deposition: Dissolve the synthesized polymer in a high-boiling point solvent like chlorobenzene or o-dichlorobenzene (5-10 mg/mL). Spin-coat the solution onto the prepared substrates at 1000-3000 rpm for 60 seconds.
-
Thermal Annealing: Anneal the polymer films at 100-150 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask onto the polymer film. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.
Application Note II: Synthesis of a Small Molecule Host Material for Organic Light-Emitting Diodes (OLEDs)
Rationale:
Indole derivatives are attractive for OLED applications due to their high triplet energies and good charge-transporting properties, making them suitable as host materials for phosphorescent emitters. The introduction of a fluorine atom can further enhance the thermal and morphological stability of the material. The bromine atom allows for the introduction of other functional groups to fine-tune the electronic and physical properties of the molecule.
Proposed Synthetic Workflow
Caption: Synthetic workflow for a small molecule OLED host material.
Experimental Protocol: Multi-step Synthesis
This protocol outlines a two-step synthesis of a hypothetical small molecule host material.
Step 1: N-Arylation (Ullmann Condensation)
-
In a round-bottom flask, combine this compound (1.0 eq), 3-bromopyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 120 °C and stir under an inert atmosphere for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-6-bromo-5-fluoro-1H-indole intermediate.
Step 2: Suzuki Coupling
-
In a Schlenk flask, dissolve the N-aryl-6-bromo-5-fluoro-1H-indole intermediate (1.0 eq) and 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol.
-
Add an aqueous solution of 2 M sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.
-
Heat the reaction to 90 °C and stir under argon for 24 hours.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography followed by temperature-gradient sublimation to obtain the final high-purity small molecule.
Expected Characterization Data
| Property | Technique | Expected Value |
| Molecular Weight | Mass Spectrometry (HRMS) | Exact Mass |
| Purity | HPLC | > 99.5% |
| Absorption Maximum (λmax) | UV-Vis Spectroscopy | 300 - 350 nm |
| Emission Maximum (λem) | Photoluminescence | 380 - 420 nm |
| Photoluminescence Quantum Yield | Integrating Sphere | 0.4 - 0.7 |
| Triplet Energy (ET) | Phosphorescence (77K) | 2.7 - 3.0 eV |
| Glass Transition Temp (Tg) | DSC | > 100 °C |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
References
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Matrix Fine Chemicals. This compound | CAS 259860-08-7. [Link]
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Application Notes & Protocols: 6-Bromo-5-fluoro-1H-indole as a Versatile Building Block for Bioactive Molecules
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique aromatic and electronic properties allow it to serve as a privileged structure, capable of engaging in various biological interactions. The strategic functionalization of the indole ring is a key tactic in drug discovery to modulate a molecule's pharmacological profile. 6-Bromo-5-fluoro-1H-indole is a particularly valuable building block for this purpose. The fluorine atom at the 5-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the indole N-H, while the bromine atom at the 6-position provides a versatile synthetic handle for advanced C-C and C-N bond-forming reactions.[3]
This guide provides an in-depth look at the applications of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its use in creating diverse molecular architectures with potential therapeutic relevance, particularly as kinase inhibitors and serotonin receptor agonists.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties and hazards is critical for safe and effective handling in a research environment.
Structural and Physical Data
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 259860-08-7 | [4] |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.03 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 82-84 °C | |
| InChI Key | OIUXEDBYFWPCLF-UHFFFAOYSA-N | [4] |
Safety and Handling
This compound is classified with several hazards and requires careful handling in a well-ventilated laboratory fume hood.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position is the key to this building block's utility, serving as an ideal leaving group for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[7][8]
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[9][10] For this compound, this allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position, a crucial strategy for exploring Structure-Activity Relationships (SAR) in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ is common as it is air-stable and efficiently reduced in situ to the active Pd(0) form.[11]
-
Ligand: Bulky, electron-rich phosphine ligands (like dppf in the pre-catalyst) are essential. They stabilize the palladium center, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination to yield the product.[10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10][11]
-
Solvent: A mixture of an organic solvent (like DME or Dioxane) and water is often used. The water helps to dissolve the inorganic base, while the organic solvent dissolves the starting materials and catalyst.[12]
Caption: Workflow for Suzuki-Miyaura Coupling.
A detailed protocol for a general Suzuki-Miyaura coupling is provided in Section 4.1 .
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, transforming aryl halides into aryl amines.[8] This reaction is invaluable for synthesizing compounds that target biological systems where an aniline-like moiety is crucial for binding or activity. Applying this to this compound allows for the introduction of diverse primary and secondary amines at the C6 position.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: Similar to the Suzuki reaction, this process relies on a palladium catalyst. However, the choice of ligand is even more critical. Highly hindered, electron-rich biarylphosphine ligands (e.g., XantPhos, DavePhos) are often required to facilitate the challenging C-N reductive elimination step.[13][14]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, though milder bases like DBU can be used for sensitive substrates.[13][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[14]
Caption: Workflow for Buchwald-Hartwig Amination.
A detailed protocol for a general Buchwald-Hartwig amination is provided in Section 4.2 .
Application in Bioactive Molecule Synthesis
The derivatives of this compound are potent scaffolds for targeting key protein families in drug discovery.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[16] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[17][18] The indole N-H and the nitrogen from a substituent introduced at C6 can mimic this essential binding motif. The this compound scaffold provides a direct route to such compounds. For example, coupling with a pyrimidine or pyridine boronic acid (via Suzuki) or an amino-pyrimidine (via Buchwald-Hartwig) can generate potent kinase-inhibiting structures.[17]
Serotonin Receptor Agonists
Serotonin, or 5-hydroxytryptamine (5-HT), is an indole-based neurotransmitter that regulates mood, sleep, and appetite.[19][20][21] Consequently, molecules that can interact with serotonin receptors are of great interest for treating neurological and psychiatric disorders.[22] The this compound core closely resembles the endogenous ligand, serotonin. Functionalization at the C6 position allows for the synthesis of derivatives that can selectively target specific 5-HT receptor subtypes, such as 5-HT₂A or 5-HT₆, which are implicated in conditions like depression and cognitive impairment.[22][23]
Detailed Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted indole.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XantPhos, 0.05 equiv.), and the base, sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its strategically placed halogen substituents enable reliable and high-yielding functionalization through modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to rapidly generate diverse libraries of C6-substituted indoles makes this reagent an indispensable tool for researchers, scientists, and drug development professionals aiming to create novel therapeutics targeting a range of diseases.
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Deau, E., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19968. Available from: [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
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Maccioni, E., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 835-847. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv Preprint. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved from [Link]
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ResearchGate. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
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Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(19), 5820–5832. Available from: [Link]
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ResearchGate. (2020). Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. Retrieved from [Link]
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Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10143-10147. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
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National Institutes of Health. (n.d.). Serotonin. Basic Neurochemistry. Retrieved from [Link]
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SciSpace. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. Retrieved from [Link]
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MDPI. (n.d.). Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill. Retrieved from [Link]
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Dana Bioscience. (n.d.). 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g. Retrieved from [Link]
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The Art of C-C and C-N Bond Formation: A Guide to Cross-Coupling Reactions of 6-Bromo-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-5-fluoro-1H-indole scaffold is a privileged starting material in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C6-position offers a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this specific indole derivative, offering both theoretical insights and practical, adaptable protocols.
The Challenge and Opportunity of the Indole N-H
A critical consideration in the cross-coupling of indoles is the presence of the N-H proton. This acidic proton can lead to side reactions, such as deprotonation by the base, which can result in the formation of unreactive indole anions or catalyst inhibition.[1] Consequently, many protocols for indole cross-coupling involve N-protection strategies.[2][3] However, for efficiency, direct coupling of the unprotected indole is highly desirable. This guide will address both N-protected and unprotected strategies, providing a comprehensive toolkit for the synthetic chemist.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of biaryl and heteroaryl-substituted indoles.[4] The reaction of this compound with a variety of boronic acids or their esters can be achieved under several conditions.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps.[5]
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Application Notes and Protocols for Electrophilic Aromatic Substitution on the 6-Bromo-5-fluoro-1H-indole Ring
Introduction: Navigating the Reactivity of a Dihalogenated Indole
The 6-bromo-5-fluoro-1H-indole scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both an electron-donating pyrrole ring fused to a benzene ring bearing two halogen substituents, presents a nuanced landscape for further functionalization. Understanding the principles of electrophilic aromatic substitution (EAS) on this specific ring system is paramount for the rational design and synthesis of novel therapeutic agents and chemical probes.
This comprehensive guide provides detailed application notes and robust protocols for performing electrophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles that govern the regioselectivity of these transformations, offering field-proven insights to enable researchers to confidently and successfully modify this important heterocyclic core. The protocols described herein are designed to be self-validating, with an emphasis on explaining the "why" behind each experimental choice, ensuring both reproducibility and a deeper understanding of the chemistry at play.
The Electronic Landscape of this compound: A Balancing Act of Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily dictated by the interplay of the electronic effects of the indole nitrogen and the two halogen substituents on the benzene ring.
The Dominance of the Pyrrole Ring: The indole ring system is inherently electron-rich, rendering it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole ring, making the C3 position the most nucleophilic and, therefore, the primary site for electrophilic substitution. This is a well-established principle in indole chemistry, as attack at C3 leads to a more stable cationic intermediate where the aromaticity of the benzene ring is preserved.[1]
Influence of the Benzene Ring Substituents: The 5-fluoro and 6-bromo substituents on the benzene ring are both deactivating groups due to their inductive electron-withdrawing effects. However, they also possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directing. In the context of the this compound system, these halogens will primarily influence the reactivity of the benzene portion of the molecule. While direct electrophilic attack on the benzene ring is less favorable than at the C3 position of the pyrrole ring, understanding their directing effects is crucial for predicting potential side reactions or for designing strategies to functionalize the benzene ring under specific conditions. The fluorine atom is more electronegative than bromine, exerting a stronger inductive withdrawing effect. Conversely, bromine is more polarizable and can be a better resonance donor. The net effect is a deactivation of the benzene ring towards electrophilic attack compared to unsubstituted indole.
Predicted Regioselectivity: For most electrophilic aromatic substitution reactions, the attack will overwhelmingly occur at the C3 position of the this compound ring. The powerful activating and directing effect of the indole nitrogen dominates over the deactivating effects of the halogens on the benzene ring.
Core Protocols for Electrophilic Aromatic Substitution
The following protocols are presented as robust starting points for the functionalization of this compound at the C3 position. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve optimal yields and purity for specific substrates and scales.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group at C3
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Causality of Experimental Choices:
-
Vilsmeier Reagent: The electrophile in this reaction is the chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is a relatively weak electrophile. This is advantageous as it minimizes side reactions and is highly selective for the most nucleophilic position (C3) of the indole.
-
Solvent: DMF often serves as both the reagent and the solvent.
-
Work-up: The initial product is an iminium salt, which is hydrolyzed to the aldehyde during the aqueous work-up. The use of a mild base like sodium acetate helps to neutralize the acidic byproducts.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10-20 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-formyl-6-bromo-5-fluoro-1H-indole.
Data Presentation: Expected Spectroscopic Data for 3-Formyl-6-bromo-5-fluoro-1H-indole
| Proton (¹H) | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) | Expected Chemical Shift (ppm, CDCl₃) |
| H-1 (N-H) | 8.5 - 9.5 | br s | - | C-2 | 135 - 140 |
| H-2 | 8.0 - 8.3 | s | - | C-3 | 115 - 120 |
| H-4 | 7.8 - 8.1 | d | ~9.0 | C-3a | 125 - 130 |
| H-7 | 7.3 - 7.6 | d | ~9.0 | C-4 | 120 - 125 |
| CHO | 9.9 - 10.1 | s | - | C-5 | 150 - 155 (d, JCF ~240-250) |
| C-6 | 110 - 115 (d, JCF ~5-10) | ||||
| C-7 | 115 - 120 (d, JCF ~20-25) | ||||
| C-7a | 130 - 135 | ||||
| CHO | 185 - 190 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Visualization of Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Friedel-Crafts Acylation: Installation of Acyl Groups at C3
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[5][6][7] For indoles, this reaction provides a direct route to 3-acylindoles, which are versatile intermediates in organic synthesis.
Causality of Experimental Choices:
-
Lewis Acid: A Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is required to activate the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion. The choice and stoichiometry of the Lewis acid can influence the reaction's outcome.
-
Acylating Agent: A variety of acyl chlorides and anhydrides can be employed, allowing for the introduction of diverse acyl moieties.
-
Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used to prevent reaction with the Lewis acid.
Experimental Protocol:
-
To a suspension of a Lewis acid (e.g., AlCl₃, 1.2-2.0 eq) in an anhydrous solvent (e.g., DCM) at 0 °C under an inert atmosphere, add the acylating agent (e.g., acetyl chloride, 1.1-1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C or room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue via column chromatography or recrystallization to yield the pure 3-acyl-6-bromo-5-fluoro-1H-indole.
Data Presentation: Comparison of Acylating Agents in Friedel-Crafts Acylation
| Acylating Agent | Lewis Acid | Typical Yield Range (%) |
| Acetyl chloride | AlCl₃ | 75-90 |
| Propionyl chloride | AlCl₃ | 70-85 |
| Benzoyl chloride | SnCl₄ | 65-80 |
| Acetic anhydride | AlCl₃ | 70-85 |
Nitration: Introduction of a Nitro Group at C3
The nitration of indoles requires careful selection of reagents to avoid the harsh, acidic conditions of traditional nitrating mixtures (HNO₃/H₂SO₄), which can lead to degradation of the electron-rich indole nucleus.[8] Milder nitrating agents are therefore preferred.
Causality of Experimental Choices:
-
Nitrating Agent: Reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) are effective and milder alternatives to mixed acid. Dinitrogen pentoxide (N₂O₅) is another powerful yet manageable nitrating agent.[9]
-
Temperature: Low temperatures are crucial to control the reactivity and prevent over-nitration or decomposition.
-
Solvent: Inert solvents such as dichloromethane, acetonitrile, or nitromethane are suitable for these reactions.
Experimental Protocol (using Acetyl Nitrate):
-
To a solution of this compound (1.0 eq) in acetic anhydride at -10 to 0 °C, add a solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise, ensuring the temperature does not rise above 0 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
If necessary, the crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Nitration Reaction Mechanism
Caption: Mechanism of nitration of this compound using acetyl nitrate.
Halogenation: Introduction of a Halogen at C3
The high nucleophilicity of the indole C3 position allows for facile halogenation under mild conditions.[10][11][12] Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and molecular halogens can be used.
Causality of Experimental Choices:
-
Halogenating Agent: N-halosuccinimides are convenient and safer alternatives to molecular halogens, providing a controlled source of the electrophilic halogen.
-
Solvent: A variety of solvents can be used, including polar aprotic solvents like DMF and acetonitrile, or non-polar solvents like carbon tetrachloride.
-
Temperature: The reactions are often rapid, even at low temperatures, which helps to minimize side reactions.
Experimental Protocol (Bromination with NBS):
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., anhydrous DMF or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Stir the reaction at 0 °C for 1-3 hours, or until TLC analysis shows the disappearance of the starting material.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,6-dibromo-5-fluoro-1H-indole.
Conclusion and Future Perspectives
The protocols and application notes presented in this guide provide a solid foundation for the successful electrophilic aromatic substitution on the this compound ring. The inherent reactivity of the indole nucleus strongly directs electrophiles to the C3 position, a feature that can be reliably exploited for the synthesis of a diverse array of functionalized derivatives. The presence of the 5-fluoro and 6-bromo substituents, while deactivating the benzene ring, does not significantly impede the reactivity at C3 under the described conditions.
For researchers in drug discovery and development, these methods open the door to novel chemical space. The introduction of formyl, acyl, nitro, and halo groups at the C3 position provides valuable handles for further chemical transformations, such as cross-coupling reactions, reductions, and the construction of more complex heterocyclic systems. As with any synthetic protocol, careful optimization and characterization are key to success. The principles and procedures outlined here are intended to serve as a launchpad for innovation in the synthesis of novel indole-based compounds with potential therapeutic applications.
References
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Current Chemistry Letters, 2(4), 187-196. Retrieved from [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Ishikura, M., & Terashima, M. (1992). Journal of the Chemical Society, Perkin Transactions 1, (18), 2395-2400. Retrieved from [Link]
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Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Gherib, A., & Souab, R. (2021). Molecules, 26(16), 4998. Retrieved from [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ACS Chemical Neuroscience, 11(17), 2685-2693. Retrieved from [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2021). Frontiers in Catalysis, 1, 7. Retrieved from [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]
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Friedel-Crafts Reactions - NROChemistry. (n.d.). Retrieved from [Link]
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Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange. Retrieved from [Link]
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Aromatic nitration using nitroguanidine and EGDN. Olah, G. A., & Narang, S. C. (2008). Tetrahedron, 64(48), 10847-10852. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Electrophilic Aromatic Substitution - ChemTalk. (n.d.). Retrieved from [Link]
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NMR STUDIES OF INDOLE. Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). Heterocycles, 27(2), 431-438. Retrieved from [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules, 28(8), 3531. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
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Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions - ChemRxiv. (2019). Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(11), 2818. Retrieved from [Link]
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Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (2017). Natural Product Reports, 34(2), 127-139. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Balci, M. (2005). Elsevier. Retrieved from [Link]
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High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (2021). Journal of the American Chemical Society, 143(31), 12196-12206. Retrieved from [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). Molecules, 26(11), 3237. Retrieved from [Link]
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3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. (2017). Beilstein Journal of Organic Chemistry, 13, 136-146. Retrieved from [Link]
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Synthesis and Reactivity of (C 6 F 5 ) 3 B− N -Heterocycle Complexes. 1. Generation of Highly Acidic sp 3 Carbons in Pyrroles and Indoles. (2025). Organometallics. Retrieved from [Link]
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Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. (2021). ACS Central Science, 7(1), 163-172. Retrieved from [Link]
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5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]
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Nitration - Wikipedia. (n.d.). Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]
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Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). RSC Advances, 11(45), 28163-28170. Retrieved from [Link]
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Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024, September 23). Retrieved from [Link]
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Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2022). Molecules, 27(19), 6296. Retrieved from [Link]
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Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. (2025). Magnetic Resonance in Chemistry. Retrieved from [Link]
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Application Note & Protocols: A Strategic Synthesis of 6-Bromo-5-fluoro-1H-indole-2-carboxamide for Drug Discovery
Introduction: The Strategic Value of Halogenated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets. The strategic functionalization of this core is a key tactic in modern drug design. The introduction of halogen atoms, particularly fluorine and bromine, is a well-established strategy for optimizing the pharmacological profile of lead compounds.
Fluorine incorporation can profoundly enhance metabolic stability, improve binding affinity by participating in hydrogen bonding and electrostatic interactions, and modulate lipophilicity and pKa.[3][4] Concurrently, the bromine atom not only influences the electronic properties of the scaffold but also serves as a versatile synthetic handle for late-stage diversification through cross-coupling reactions, enabling extensive exploration of the chemical space and structure-activity relationships (SAR).[5]
This document provides a comprehensive guide to the synthesis of 6-Bromo-5-fluoro-1H-indole-2-carboxamide, a valuable building block for drug discovery programs. The presented pathway is designed for robustness and adaptability, emphasizing the chemical rationale behind each transformation.
Overall Synthetic Strategy
The synthesis of this compound-2-carboxamide is approached via a robust, multi-step sequence commencing with a commercially available substituted aniline. The chosen pathway ensures high regioselectivity and employs well-established, reliable chemical transformations. The core of the strategy involves the construction of the indole ring system, followed by functional group manipulations to yield the target carboxamide.
The logical flow of the synthesis is as follows:
-
Diazotization & Japp-Klingemann Reaction: Formation of a reactive diazonium salt from 4-bromo-5-fluoroaniline, followed by coupling with a β-ketoester to generate a key hydrazone intermediate.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to construct the this compound-2-carboxylate core.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial precursor for the final amidation step.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with an ammonia source to form the target this compound-2-carboxamide.
Caption: Synthetic workflow for this compound-2-carboxamide.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Aryl diazonium salts are potentially unstable and should be used immediately after preparation without isolation.
Protocol 1: Synthesis of Ethyl this compound-2-carboxylate
This protocol combines the formation of the diazonium salt and its subsequent reaction in a one-pot Fischer indole synthesis. This approach is efficient and avoids the isolation of the potentially unstable diazonium intermediate.
-
Rationale: The synthesis begins with the diazotization of an aromatic amine, a cornerstone reaction for converting an amino group into a versatile diazonium group (-N₂⁺), which is an excellent leaving group.[6] This reaction, often considered a prelude to the Sandmeyer reaction, creates a potent electrophile.[7][8] The subsequent Japp-Klingemann reaction involves the coupling of this diazonium salt with a β-ketoester. The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization and aromatization, known as the Fischer indole synthesis, to yield the thermodynamically stable indole scaffold.[9]
Materials:
-
4-Bromo-5-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-chloroacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-bromo-5-fluoroaniline (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.05 eq) and sodium acetate (3.0 eq) in ethanol at 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution. A colored precipitate (the hydrazone) should form. Allow the reaction to stir at 0-5 °C for 2 hours.
-
Fischer Indolization: To the hydrazone slurry, cautiously add concentrated sulfuric acid (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. A solid precipitate should form.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl this compound-2-carboxylate as a solid.[10]
Protocol 2: Synthesis of this compound-2-carboxylic acid
-
Rationale: Saponification is the classic method for converting an ester to a carboxylic acid. The reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.
Materials:
-
Ethyl this compound-2-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (2:1 v/v) in a round-bottom flask.
-
Add sodium hydroxide pellets (3.0 eq) and heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then filter the solid.
-
Wash the solid with cold deionized water and dry thoroughly under vacuum to yield this compound-2-carboxylic acid.
Protocol 3: Synthesis of this compound-2-carboxamide
-
Rationale: The direct reaction of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures.[11] Modern amide synthesis relies on coupling agents to activate the carboxylic acid.[12] Here, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added as an additive to form an HOBt-ester, which is less prone to side reactions and suppresses potential racemization, enhancing the efficiency of the subsequent nucleophilic attack by ammonia.[13][14]
Materials:
-
This compound-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20 minutes.
-
Add ammonium chloride (2.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound-2-carboxamide.
Data Summary and Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.
| Step | Product | Key Reagents | Solvent | Temp. | Time | Expected Yield | Analytical Confirmation |
| 1 | Ethyl this compound-2-carboxylate | NaNO₂, H₂SO₄ | EtOH / H₂O | Reflux | 3-4 h | 60-75% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | This compound-2-carboxylic acid | NaOH | EtOH / H₂O | Reflux | 2-3 h | 85-95% | ¹H NMR, LC-MS, m.p. |
| 3 | This compound-2-carboxamide | EDC, HOBt, NH₄Cl | DMF | RT | 12-16 h | 70-85% | ¹H NMR, ¹³C NMR, HRMS, m.p. |
Discussion: Applications in Medicinal Chemistry
This compound-2-carboxamide is not merely a final product but a strategic platform for generating diverse compound libraries. The indole-2-carboxamide moiety itself is a well-validated pharmacophore present in numerous biologically active agents, including those with anticancer, anti-inflammatory, and antiviral properties.[13][15][16]
-
Modulation of Physicochemical Properties: The 5-fluoro substituent is expected to lower the pKa of the indole N-H, potentially influencing hydrogen bonding capabilities and cell permeability. It also enhances metabolic stability by blocking a potential site of oxidative metabolism.
-
Vector for Further Diversification: The 6-bromo position is primed for further functionalization. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[5][17] This allows for the systematic introduction of a wide range of aryl, heteroaryl, alkynyl, or amino substituents, providing a powerful tool for optimizing ligand-target interactions and refining the SAR of a lead series.
This synthetic intermediate is therefore of significant interest to researchers in oncology, virology, and kinase inhibitor development programs, offering a robust starting point for the discovery of novel therapeutic agents.
References
-
HETEROCYCLES, VOL. 51, NO. 12, 1999. (n.d.). Retrieved from [Link]
- Recent advances in the synthesis of indoles and their applic
- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry.
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved from [Link]
- Recent strategy for the synthesis of indole and indoline skeletons in natural products. (2025).
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
- On-DNA Synthesis of Multisubstituted Indoles. (2023). Organic Letters.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). RSC Publishing.
- Lei, X. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen.
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). PubMed Central. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved from [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
The Sandmeyer Reaction. (n.d.). ACS Publications. Retrieved from [Link]
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019).
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Chem-Station. Retrieved from [Link]
-
6-Bromo-5-fluoroindole. (n.d.). PubChem. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Retrieved from [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Springer.
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (n.d.). PubMed Central. Retrieved from [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). News-Medical.net. Retrieved from [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. Retrieved from [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2025).
-
Biomedical Importance of Indoles. (n.d.). PubMed Central. Retrieved from [Link]
- Current and emerging applications of fluorine in medicinal chemistry. (2017).
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-5-fluoro-1H-indole by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 6-Bromo-5-fluoro-1H-indole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification by column chromatography. Our goal is to equip you with the expertise to navigate the nuances of this separation, ensuring high purity and yield.
Introduction to the Challenges
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry. Like many indole derivatives, its purification can be complicated by the intrinsic properties of the indole nucleus. The lone pair of electrons on the nitrogen atom imparts basicity, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel, the most common stationary phase.[1] This interaction can result in common chromatographic issues such as peak tailing, and in some cases, degradation of the target compound.[1][2]
This guide will provide a systematic approach to overcoming these challenges, from initial method development on thin-layer chromatography (TLC) to optimizing the preparative column chromatography for pure, high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when purifying this compound on a silica gel column?
A1: Peak tailing for indole derivatives is most often caused by the interaction between the basic nitrogen of the indole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction slows the elution of a portion of the compound, leading to an asymmetric peak with a "tail."
Q2: Can this compound decompose on a standard silica gel column?
A2: Yes, sensitive indole derivatives can be susceptible to degradation on the acidic surface of silica gel.[1][2] It is advisable to assess the stability of your compound on silica gel before performing preparative chromatography. A simple 2D-TLC experiment can help identify potential degradation.[2]
Q3: How do I select an appropriate solvent system for the column?
A3: The ideal solvent system, or mobile phase, should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound on a silica gel TLC plate.[3] This Rf range typically ensures a good balance between separation from impurities and a reasonable elution time. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q4: What is the difference between wet and dry loading, and which is better for this compound?
A4: Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully applying it to the top of the column. Dry loading involves adsorbing the sample onto a small amount of silica gel (or an inert support like Celite) and then adding the resulting free-flowing powder to the top of the column. For compounds that are not readily soluble in the mobile phase, or for separations where a very narrow initial band is critical, dry loading is often superior as it can lead to better resolution.[4]
Q5: How much this compound can I load onto my column?
A5: The loading capacity depends on the difficulty of the separation and the size of your column. A general guideline is a silica gel-to-crude sample weight ratio of 30:1 to 100:1.[5] For challenging separations with closely eluting impurities, a higher ratio is recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Significant Peak Tailing Observed in TLC and Column Chromatography
-
Cause A: Strong Analyte-Stationary Phase Interaction. The basic nitrogen on the indole ring is interacting strongly with acidic silanol groups.[1]
-
Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to your mobile phase.[6][7] This will compete with your compound for the acidic sites on the silica, reducing the tailing effect. Always perform a preliminary TLC with the TEA-containing eluent to confirm that the Rf remains in the optimal range.
-
-
Cause B: Column Overload. Too much sample has been loaded onto the column for the given diameter.
-
Solution: Reduce the amount of crude material loaded onto the column. Ensure a proper silica-to-sample ratio (w/w) of at least 30:1.[5]
-
Problem 2: Low or No Recovery of this compound
-
Cause A: Compound Decomposition on Silica Gel. The acidic nature of the silica is degrading your product.[2]
-
Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with your chosen mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.[6]
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina, which is less acidic than silica gel.[1] Be aware that the selectivity will be different, so you will need to re-optimize your mobile phase using TLC with alumina plates.
-
-
Cause B: The Compound is Too Polar for the Chosen Mobile Phase. The compound is strongly adsorbed to the silica and does not elute.
-
Solution: Gradually increase the polarity of your mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexanes and slowly increase the percentage of ethyl acetate. If the compound is still retained, consider a more polar solvent system, such as dichloromethane/methanol.
-
Problem 3: Co-elution of Impurities with the Desired Product
-
Cause: Insufficient Resolution. The chosen mobile phase does not provide adequate separation between your product and one or more impurities.
-
Solution 1: Optimize the Mobile Phase. Test a variety of solvent systems with different polarities and selectivities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the separation.
-
Solution 2: Employ Gradient Elution. A shallow solvent gradient can often improve the separation of closely eluting compounds.
-
Solution 3: Use a Higher-Resolution Setup. Use a longer column or silica gel with a smaller particle size to increase the number of theoretical plates and improve separation.
-
Recommended Protocol for Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on your specific crude mixture and the results of your TLC analysis.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the crude mixture, a pure standard (if available), and a co-spot (crude and standard in the same spot) on the baseline of the TLC plate.
-
Develop the Plate: Test various mobile phase systems. Start with a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize: Observe the plate under UV light (254 nm).
-
Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.35. If significant tailing is observed, add 0.5-1% triethylamine to the mobile phase and re-run the TLC.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting point for many organic compounds. |
| Optimal Rf | 0.2 - 0.35 | Provides good separation and reasonable elution time. |
| Additive for Tailing | 0.5-2% Triethylamine | Neutralizes acidic silica sites, reducing tailing.[6] |
Step 2: Column Preparation
-
Select a Column: Choose a column with an appropriate diameter and length for the amount of material you need to purify.
-
Pack the Column (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5]
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the separation by periodically running TLC on the collected fractions.
Step 5: Product Isolation
-
Identify the fractions containing your pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visual Workflow and Troubleshooting
Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Sources
Overcoming poor solubility of 6-Bromo-5-fluoro-1H-indole in aqueous media
Welcome to the technical support center for 6-Bromo-5-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the challenges associated with the poor aqueous solubility of this compound. Our goal is to ensure you can confidently and accurately conduct your experiments, generating reliable and reproducible data.
Introduction to the Solubility Challenge
This compound, like many heterocyclic compounds rich in aromatic character, exhibits limited solubility in aqueous media.[1][2] This inherent hydrophobicity stems from its indole core and halogen substituents, posing a significant hurdle for a wide range of biological and chemical assays that necessitate aqueous buffer systems.[2] Inaccurate concentration, precipitation, and reduced bioavailability are common consequences of poor solubility, potentially leading to misleading experimental outcomes.[3][4] This guide provides a systematic approach to addressing these challenges head-on.
Troubleshooting Guide: Overcoming Experimental Hurdles
This section is structured in a problem-solution format to directly address specific issues you may encounter during your experiments.
Problem 1: My this compound won't dissolve in my aqueous assay buffer.
Cause: This is the most common issue and is due to the compound's high lipophilicity and low polarity. Direct dissolution in aqueous buffers is often unsuccessful.
Solution Workflow:
Caption: Decision workflow for initial solubilization of this compound.
Detailed Protocol: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[2] Other options include ethanol or N,N-dimethylformamide (DMF).
-
Preparation: Accurately weigh your this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4]
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer ("crashing out").
Cause: This occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium, even with a small percentage of DMSO.[3] The rapid change in solvent polarity causes the compound to fall out of solution.
Solution 1: Optimization of Dilution Technique
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.[3]
-
Intermediate Dilution Plate: Create an intermediate dilution of your stock in your assay medium. This ensures the DMSO concentration is already low before the final dilutions.[3]
-
Mixing: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help keep the compound in solution.[4]
Solution 2: Co-solvent Systems
A co-solvent system can increase the solvent's capacity to dissolve your compound.[2][5][6]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Assay | Considerations |
| Ethanol | 1-5% (v/v) | Can affect cell viability at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 1-5% (v/v) | Another common choice with a good safety profile. |
Protocol: Using a Co-solvent
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent.
-
Add your DMSO stock of this compound to the co-solvent-containing buffer while mixing.
-
Always run a vehicle control with the same final concentration of DMSO and co-solvent to account for any effects on your assay.
Solution 3: pH Adjustment
The solubility of ionizable compounds is pH-dependent.[7][8][9] The indole nitrogen of this compound is weakly acidic, and its protonation state is influenced by pH.
Experimental Approach:
-
Determine if your experimental system can tolerate a pH change.
-
Prepare a series of buffers with varying pH values (e.g., from 5.0 to 8.0).
-
Attempt to dissolve the compound (or dilute the DMSO stock) in each buffer to identify a pH that enhances solubility.
-
For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can be beneficial.[2][8]
Problem 3: I need a higher concentration of the compound in my aqueous system than what co-solvents or pH adjustments can achieve.
Cause: For some applications, the required concentration of this compound may exceed its solubility even with simple formulation adjustments.
Advanced Solution 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[12][13][14]
Workflow for Cyclodextrin Complexation:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Protocol: Kneading Method for Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation [2][12]
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Paste Formation: In a glass mortar, add the accurately weighed HP-β-CD. Slowly add a small amount of a water/ethanol (50:50 v/v) solution and triturate with a pestle until a uniform paste is formed.
-
Compound Addition: Add the weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the water/ethanol solution if needed.
-
Drying: Spread the resulting solid on a glass dish and dry in a vacuum oven at 40-50°C to a constant weight.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.
-
Storage: Store the powdered complex in a desiccator, protected from light.
Advanced Solution 2: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[15][16] This technique significantly increases the surface area of the compound, leading to enhanced dissolution rates and saturation solubility.[17][18]
When to Consider Nanosuspensions:
-
When very high concentrations are required.
-
For in vivo studies where bioavailability is a concern.
-
When other methods have failed.
Preparation of nanosuspensions typically requires specialized equipment like high-pressure homogenizers or media mills and is a more advanced formulation strategy.[19]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
| Solvent | Expected Solubility |
| Water | Poor |
| PBS (pH 7.4) | Very Low |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO should ideally be below 0.5% and almost always under 1%.[3] Higher concentrations can be cytotoxic and interfere with the biological activity being measured. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: Can I use surfactants to improve solubility?
Yes, non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2] However, surfactants are generally more suitable for biochemical assays, as they can disrupt cell membranes in cellular assays.
Q4: How can I confirm that my compound is truly dissolved and not a fine suspension?
Visual inspection is the first step. A true solution will be clear and free of visible particles. For a more rigorous check, you can filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate by UV-Vis spectroscopy or HPLC. If the concentration is the same before and after filtration, the compound is fully dissolved.
Q5: Are there any stability concerns with this compound in solution?
Indole derivatives can be susceptible to oxidation and light degradation. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.[4] Storing solutions in amber vials or wrapped in foil can minimize light exposure.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate.
- 6-Bromo-5-fluoro-3-methyl-1H-indole. Smolecule.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. Benchchem.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
- Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate.
- Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed.
- Nanosuspension-an effective approach for solubility enhancement. ResearchGate.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- pH and Solubility. AP Chem | Fiveable.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Cosolvent. Wikipedia.
- Co-solvent: Significance and symbolism. ScienceDirect.
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- 1. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
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- 4. researchgate.net [researchgate.net]
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- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-indole
Welcome to the technical support center for the synthesis of 6-Bromo-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This guide is structured to address specific experimental challenges, offering explanations grounded in chemical principles and supported by authoritative literature.
Introduction
This compound is a key building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds.[1] The presence of both bromine and fluorine atoms on the indole ring provides unique electronic properties and opportunities for further functionalization, making it a valuable intermediate in drug discovery. However, its synthesis can be challenging, with common issues including low yields, formation of side products, and purification difficulties. This guide will explore the common synthetic routes and provide practical solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prominent methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis .[2]
-
Leimgruber-Batcho Synthesis: This is often the preferred method for industrial-scale production due to its generally high yields and mild reaction conditions.[2] It starts from an ortho-nitrotoluene derivative, in this case, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, which is first converted to an enamine, followed by reductive cyclization.[2][3]
-
Fischer Indole Synthesis: A classic and versatile method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] For this target molecule, (4-bromo-5-fluorophenyl)hydrazine would be a key starting material. While widely applicable, this method can suffer from harsh conditions and the formation of regioisomeric byproducts with unsymmetrical ketones.[5][6]
Q2: My overall yield is consistently low. What are the general areas I should investigate first?
A2: Low yields in indole synthesis can often be attributed to a few key areas:
-
Purity of Starting Materials: Ensure your starting materials, such as the substituted o-nitrotoluene or phenylhydrazine, are of high purity. Impurities can lead to unwanted side reactions.[6]
-
Reaction Conditions: Sub-optimal temperature, reaction time, or catalyst choice can significantly impact yield. Harsh conditions, especially in the Fischer indole synthesis, can lead to decomposition and tar formation.[5][7]
-
Atmosphere Control: Indole intermediates and the final product can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Work-up and Purification: Product loss can occur during extraction and purification steps. Emulsion formation during aqueous work-up or improper chromatographic conditions can reduce the isolated yield.[8]
Troubleshooting Guide: Leimgruber-Batcho Synthesis
This is often the more reliable route for this specific indole. Below are common issues and their solutions.
Issue 1: Incomplete Formation of the Enamine Intermediate
Symptoms:
-
TLC analysis shows a significant amount of unreacted 1-bromo-2-fluoro-4-methyl-5-nitrobenzene.
-
The characteristic deep red color of the enamine intermediate is faint or absent.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Impure or Decomposed Reagents | Use freshly opened or purified N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. | DMF-DMA is moisture-sensitive and can hydrolyze, reducing its effectiveness. Pyrrolidine can oxidize over time. |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature (typically reflux in DMF) and monitor the reaction progress by TLC until the starting material is consumed.[2] | The formation of the enamine is a condensation reaction that is often driven to completion by heat. |
| Sub-optimal Solvent | Ensure anhydrous DMF is used as the solvent. | The presence of water can hydrolyze the DMF-DMA and hinder the reaction. |
Issue 2: Low Yield During Reductive Cyclization
Symptoms:
-
TLC analysis shows the presence of the enamine intermediate but little of the desired indole product.
-
A complex mixture of products is observed, making purification difficult.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Reducing Agent/Catalyst | For catalytic hydrogenation, use a fresh batch of Raney Nickel or Palladium on carbon (Pd/C).[3][9] If using chemical reductants like iron in acetic acid, ensure the iron powder is finely divided and activated.[10] | The activity of catalysts and reductants can diminish over time or due to improper storage. |
| Inefficient Hydrogen Source | When using Raney Nickel, ensure a sufficient excess of hydrazine hydrate is used as the in-situ hydrogen source.[3] For hydrogenation with Pd/C, ensure adequate hydrogen pressure. | The reduction of the nitro group is the critical step for cyclization. An insufficient amount of the reducing species will lead to an incomplete reaction. |
| Side Reactions | Over-reduction of the indole ring to indoline can occur. Carefully control the reaction time and temperature.[8] Using a milder reducing agent like sodium hydrosulfite can sometimes prevent this.[3] | The indole ring itself can be reduced under certain conditions. Milder conditions can selectively reduce the nitro group. |
Troubleshooting Guide: Fischer Indole Synthesis
While potentially lower-yielding for this target, the Fischer synthesis is a valuable tool.
Issue 1: Formation of Tarry Byproducts
Symptoms:
-
The reaction mixture becomes a dark, intractable tar.
-
Product isolation is extremely difficult, and the yield is very low.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Harsh Acidic Conditions | Experiment with milder acid catalysts. Polyphosphoric acid (PPA) is often effective but can be harsh.[5] Consider using zinc chloride (ZnCl₂) or Eaton's reagent (P₂O₅ in MeSO₃H).[5][11] | Strong Brønsted acids at high temperatures can promote polymerization and degradation of the starting materials and intermediates.[5] |
| High Reaction Temperature | Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC. | Elevated temperatures accelerate not only the desired reaction but also competing side reactions that lead to tar formation.[11] |
Experimental Protocol: Leimgruber-Batcho Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of (E)-1-(5-bromo-4-fluoro-2-nitrophenyl)-N,N-dimethylethenamine
-
To a solution of 1-bromo-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).[6]
-
Add pyrrolidine (0.1-0.2 eq) to catalyze the reaction.[3]
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is often a dark red solid or oil and can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol, ethanol, or a mixture of THF/methanol.
-
Add a slurry of Raney Nickel (caution: pyrophoric) in water or ethanol to the solution.[3]
-
Cool the mixture to 0 °C and add hydrazine hydrate (2.0-3.0 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization of Key Processes
Workflow for Leimgruber-Batcho Synthesis
A generalized workflow for the Leimgruber-Batcho synthesis.
Troubleshooting Logic Diagram
A decision-making diagram for troubleshooting low yields.
References
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-5-fluoroindole. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
YouTube. (2019). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Retrieved from [Link]
-
Springer. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
Sources
- 1. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in the Halogenation of Fluoroindoles
Welcome to the technical support center for navigating the complexities of fluoroindole halogenation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their synthetic routes. The unique electronic properties of the fluorine substituent on the indole scaffold can lead to unexpected and often difficult-to-separate isomeric mixtures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems faced during the halogenation of fluoroindoles.
Q1: Why am I getting a mixture of isomers when halogenating my fluoroindole?
A1: The regiochemical outcome of electrophilic halogenation on an indole ring is a delicate balance of several electronic and steric factors. With fluoroindoles, this is further complicated by the dual nature of the fluorine substituent. While fluorine is highly electronegative and deactivating through induction, it can also act as a weak resonance donor.[1][2] The position of the fluorine atom on the indole ring, the nature of the halogenating agent, and the reaction conditions all play a crucial role in directing the electrophilic attack to a specific position (C2, C3, C4, C5, C6, or C7).
Q2: I want to halogenate at the C3 position of my 5-fluoroindole. Which reagent should I use?
A2: For selective C3 halogenation, N-halosuccinimides (NCS, NBS, NIS) are generally the reagents of choice as they are milder than elemental halogens.[3][4] Specifically for 5-fluoroindole, using N-bromosuccinimide (NBS) in a polar aprotic solvent like THF or DMF at low temperatures (0 °C to room temperature) typically favors C3 bromination. The electron-donating effect of the indole nitrogen strongly directs electrophiles to the C3 position, and the fluorine at C5 has a less pronounced directing effect on this position.
Q3: My halogenation reaction is sluggish, and upon forcing conditions, I see decomposition. What can I do?
A3: Fluoroindoles can be less reactive towards electrophilic substitution compared to their non-fluorinated counterparts due to the electron-withdrawing inductive effect of fluorine. If your reaction is slow, consider the following:
-
Catalysis: The use of a mild Lewis acid or a Brønsted acid catalyst can activate the halogenating agent.[3] For instance, a catalytic amount of camphorsulfonic acid or BiCl3 has been shown to promote halogenation with N-halosuccinimides.[3]
-
Solvent Effects: Switching to a more polar solvent can sometimes accelerate the reaction. However, be mindful that this can also alter the regioselectivity.
-
N-Protection: If the indole nitrogen is unprotected, it can be protonated under acidic conditions, which deactivates the ring. Protecting the nitrogen with an electron-withdrawing group can prevent this and also influence regioselectivity, sometimes favoring C2 halogenation.[5][6]
Q4: How can I achieve halogenation on the benzene ring of the fluoroindole instead of the pyrrole ring?
A4: Halogenation of the benzene portion of the indole nucleus is challenging because the pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack. To achieve halogenation on the benzenoid ring, you typically need to block the more reactive positions (N1, C3, and C2). A common strategy involves:
-
Protecting the indole nitrogen (e.g., with a tosyl or mesyl group).
-
Halogenating the C3 position.
-
Performing a second halogenation under more forcing conditions, which may then occur on the benzene ring. The directing effects of the fluorine and the C3-halogen will then determine the position of the second halogenation.
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice with accompanying experimental protocols.
Scenario 1: Poor Regioselectivity in the Bromination of 6-Fluoroindole
Problem: You are attempting to brominate 6-fluoroindole with Br₂ in acetic acid and are obtaining a mixture of 3-bromo-6-fluoroindole and 5,7-dibromo-6-fluoroindole, with some starting material remaining.
Analysis: The indole nucleus is highly activated towards electrophilic substitution, and elemental bromine is a very reactive electrophile. This can lead to over-halogenation and poor selectivity. The fluorine at the C6 position can direct incoming electrophiles to the C5 and C7 positions, competing with the inherent C3-directing effect of the indole nitrogen.
Troubleshooting Workflow:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Indoles
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Indole Synthesis. As a Senior Application Scientist, I understand that while indole synthesis is a cornerstone of medicinal chemistry and materials science, it is not without its challenges. This guide is designed to provide in-depth, practical solutions to common side reactions and experimental hurdles encountered in the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of these reactions, empowering you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that frequently arise during indole synthesis.
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the most likely causes?
A1: Low yields in Fischer indole synthesis are a common issue and can often be attributed to several factors.[1][2] The stability of the reactants and intermediates, as well as the reaction conditions, play a critical role.[2] Key areas to investigate include:
-
Inappropriate Acid Catalyst: The choice of acid is substrate-dependent. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of your starting material.[1]
-
Suboptimal Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are not stable enough for isolation. In these cases, generating the hydrazone in situ is a valuable strategy.[1][3]
-
Substituent Effects: Electron-donating groups on the carbonyl component can lead to an undesired N-N bond cleavage as a side reaction.[2][4]
Q2: I'm observing the formation of significant tar-like material in my reaction flask. How can I prevent this?
A2: Tar formation is a frequent problem in Fischer indole synthesis due to the strongly acidic and often high-temperature conditions.[1] To mitigate this, consider the following:
-
Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and improved yields in shorter reaction times, potentially reducing the formation of degradation products.[1]
Q3: My Bischler-Möhlau synthesis is giving a complex mixture of products with a low yield of the desired indole. What's going wrong?
A3: The Bischler-Möhlau synthesis is notorious for its harsh reaction conditions, which can lead to low yields and the formation of multiple byproducts.[5][6] The high temperatures and strong acids typically used can cause degradation of both the starting materials and the product.[5] Recent advancements have focused on developing milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation to improve outcomes.[6]
Q4: How do I choose the right analytical technique to identify byproducts in my indole synthesis?
A4: A combination of chromatographic and spectroscopic techniques is generally most effective.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial purity assessment and for monitoring the progress of your reaction.[7] Using a reference standard of your desired product, you can visualize the presence of impurities as separate spots.[7] Staining with a reagent like p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be specific for indoles.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile byproducts. By comparing the mass spectra of the components in your reaction mixture to a reference library, you can identify the main product and any impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally sensitive compounds.
II. Troubleshooting Guides for Specific Indole Syntheses
This section provides detailed troubleshooting for common side reactions in specific, widely used indole synthesis methodologies.
A. The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method, but it is susceptible to several side reactions that can impact yield and purity.
Issue 1: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, the formation of two different regioisomers is possible. The ratio of these isomers is influenced by the acid catalyst, temperature, and steric hindrance.[3]
Causality: The regiochemical outcome is determined by the direction of enamine formation, which is influenced by both steric and electronic factors. Generally, weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[5]
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is a critical factor in controlling regioselectivity. Experiment with a range of Brønsted and Lewis acids to determine the optimal conditions for your specific substrate.
-
Temperature Control: Systematically vary the reaction temperature. Lower temperatures may favor the kinetic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Consider screening different solvents.
Data Presentation: Effect of Acid Catalyst on Regioselectivity
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-substituted Indole | Ratio of 3-substituted Indole |
| 90% Orthophosphoric Acid | 90 | 0% | 100% |
| 30% Sulfuric Acid | 30 | 0% | 100% |
| 70% Sulfuric Acid | 70 | Major Product | Minor Product |
| (Data adapted from BenchChem)[5] |
Issue 2: N-N Bond Cleavage
A significant competing pathway, particularly with electron-rich phenylhydrazines, is the cleavage of the N-N bond, which leads to the formation of anilines and other degradation products instead of the desired indole.[3][4]
Causality: Electron-donating groups on the phenylhydrazine can stabilize the protonated ene-hydrazine intermediate in a way that favors the undesired N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[3][4]
Troubleshooting Protocol:
-
Use a Milder Acid Catalyst: Switching to a weaker acid, such as acetic acid, can disfavor the N-N bond cleavage pathway.[3]
-
Lower the Reaction Temperature: Reducing the temperature can help to minimize this side reaction.[3]
-
Substrate Modification: If possible, modify the substrate to reduce the electron-donating strength of the substituents on the phenylhydrazine.[3]
Caption: Comparison of traditional and modern Bischler-Möhlau conditions.
C. Palladium-Catalyzed Indole Synthesis
Palladium catalysis offers a powerful and versatile approach to indole synthesis, often with milder conditions and greater functional group tolerance. [8][9]However, side reactions can still occur.
Issue: Catalyst Deactivation and Ligand Degradation
The efficiency of palladium-catalyzed reactions can be compromised by catalyst deactivation or ligand degradation, leading to incomplete conversion and low yields.
Causality: The palladium catalyst can be sensitive to air and moisture. The phosphine ligands commonly used can also be prone to oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Ligand Choice: Select robust ligands that are less susceptible to degradation under the reaction conditions. For example, Xantphos is a bulky electron-rich ligand that can be effective in cross-coupling reactions for the preparation of N-aryl benzophenone hydrazones, which are precursors for N-arylindoles. [10]4. Catalyst Loading: While lower catalyst loadings are desirable, in cases of slow or incomplete reactions, a modest increase in catalyst loading may be necessary.
III. Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (if not in situ): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in a suitable solvent (e.g., ethanol or acetic acid). Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. Cool the reaction mixture and isolate the hydrazone by filtration or extraction.
-
Indolization: To the isolated hydrazone (or the in situ reaction mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). [1]Heat the reaction mixture to the appropriate temperature, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). [1]Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Qualitative Detection of Indole Byproducts using Ehrlich's Reagent
-
Reagent Preparation: Prepare Ehrlich's reagent by dissolving 1 g of p-dimethylaminobenzaldehyde in a mixture of 95 ml of 95% ethanol and 20 ml of concentrated hydrochloric acid.
-
TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate alongside a pure standard of the expected indole product.
-
Development: Develop the TLC plate in an appropriate solvent system.
-
Visualization: After drying the plate, spray it with Ehrlich's reagent. Indole-containing compounds will typically appear as pink, purple, or blue spots. This can help to quickly identify indole-related byproducts.
IV. References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021, March 4). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Why Do Some Fischer Indolizations Fail?. (n.d.). NIH. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025, April 17). NIH. Retrieved from [Link]
-
Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 1, 1045-1075.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI. Retrieved from [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Retrieved from [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. J. Am. Chem. Soc., 122(23), 5662–5663.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
-
Indoles via Palladium-catalyzed Cyclization. (n.d.). Organic Reactions. Retrieved from [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Vara, Y. M., et al. (2013). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Technical Support Center for Indole Nitrogen Protection Strategies
Welcome to the technical support center dedicated to the strategic protection of the indole nitrogen. For researchers, synthetic chemists, and professionals in drug development, the indole nucleus is a cornerstone of countless bioactive molecules. However, its inherent reactivity can often be a double-edged sword, necessitating the use of protecting groups to achieve desired chemical transformations. This guide is designed to be your field manual, offering practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the why behind the how.
Troubleshooting Guide: When Reactions Go Awry
This section is formatted to address specific, common problems encountered during the N-protection of indoles. Each entry details the issue, explores potential root causes, and provides actionable solutions grounded in chemical principles.
Question 1: My N-protection reaction is sluggish and gives low yields. What's going on?
Answer:
Low conversion in indole N-protection is a frequent hurdle. Several factors, from reagent quality to the inherent reactivity of your indole, can be at play. Let's break down the likely culprits and how to address them.
-
Inadequate Deprotonation: The indole N-H is weakly acidic, with a pKa of approximately 17 in DMSO.[1] Incomplete deprotonation is a common cause of low yields.
-
Poor Solubility: Your indole substrate or its corresponding salt after deprotonation might have limited solubility in your chosen solvent, impeding the reaction.[1]
-
Solution: Consider switching to a more polar aprotic solvent like DMF or THF. Sometimes, a solvent mixture can enhance solubility and improve the reaction outcome.[1]
-
-
Steric Hindrance: Bulky substituents on the indole ring, especially at the C2 and C7 positions, can physically block the approach of the protecting group's electrophile.[1]
-
Solution: If you suspect steric hindrance is the issue, you might need to employ a less bulky protecting group. For instance, if the sterically demanding Boc group is failing, the smaller SEM group could be a viable alternative.[1]
-
-
Substrate Reactivity: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making it less reactive towards electrophiles.[1]
-
Solution: For less reactive indoles, you may need to use more forcing conditions, such as elevated temperatures or a more reactive electrophilic reagent for protection.
-
-
Reagent Quality: The base or the protecting group reagent may have degraded over time.
-
Solution: Always use freshly opened or properly stored reagents. The quality of sodium hydride, for instance, is critical for efficient deprotonation.[1]
-
Question 2: I'm seeing significant C3-alkylation instead of the desired N-protection. How can I improve N-selectivity?
Answer:
The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The regioselectivity is often dictated by the nature of the counterion from the base used.[1]
-
Counterion Effect: The choice of base is crucial.
-
Solution: To strongly favor N-protection, use bases that generate a more ionic bond with the indole nitrogen, such as sodium hydride (NaH) or potassium tert-butoxide. These keep the negative charge localized on the nitrogen. In contrast, bases with more covalent character, like those with lithium or magnesium counterions, can lead to increased C3-alkylation as they don't tightly associate with the nitrogen lone pair, allowing it to delocalize into the ring and increase the nucleophilicity of C3.[2]
-
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole can act as a nucleophile at C3.
-
Solution: Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate time for the deprotonation to occur before adding the electrophile.[1]
-
-
Reaction Conditions: Temperature and solvent can also influence the N/C3 selectivity.
-
Solution: Experiment with different solvents and reaction temperatures. Lower temperatures often favor N-alkylation.[1]
-
Question 3: The deprotection of my N-protected indole is proving to be difficult. What are some effective strategies for removing stubborn protecting groups?
Answer:
The very stability that makes a protecting group useful during synthesis can become a major obstacle during its removal. Here are some strategies for cleaving notoriously robust protecting groups without damaging your molecule.
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove due to the stability of the sulfonamide bond.[1]
-
Solution: While traditional methods often require harsh conditions, milder alternatives have been developed. One effective method involves using cesium carbonate in a THF-methanol solvent mixture.[3] Another green chemistry approach utilizes KOH with a phase-transfer catalyst in a THF-water system, which avoids the formation of toxic byproducts.[1]
-
-
N-Pivaloyl Group: This group is also known for its robustness.[1]
-
N-Boc Group: While generally considered acid-labile, its deprotection can be problematic in the presence of other acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the selection and application of indole N-protecting groups.
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
A1: The selection of an appropriate N-protecting group is a critical strategic decision and depends on several factors:
-
Stability to Reaction Conditions: The protecting group must be stable under the conditions of the subsequent reaction steps.[1]
-
Ease of Removal: The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[1]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[1][8] Electron-donating groups (e.g., benzyl) have the opposite effect.[1]
-
Steric Hindrance: The size of the protecting group can influence the reactivity of adjacent positions.[1]
Q2: What are the key stability differences between common indole N-protecting groups?
A2: The stability of N-protecting groups varies significantly under different conditions. The table below provides a general overview.
| Protecting Group | Stable To | Labile To |
| Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[1] |
| Ts | Acid, Oxidation | Strong Reducing Agents, Strong Bases[1][3] |
| SEM | Many nucleophilic and basic conditions | Fluoride ions (e.g., TBAF), Strong Acids[1][9] |
| Pivaloyl | Most standard conditions | Strong bases at high temperatures (e.g., LDA)[4] |
| Benzyl (Bn) | Acid, Base | Catalytic Hydrogenation[10] |
Q3: Can the N-H of indole be selectively protected in the presence of other nucleophilic groups like a primary alcohol?
A3: Yes, selective protection is achievable by carefully choosing the reaction conditions. While the pKa of the indole N-H is similar to that of a primary alcohol in water, in aprotic polar solvents like DMSO, the indole N-H is significantly more acidic.[11]
-
Strategy: By using a strong base like NaH in an anhydrous aprotic solvent (e.g., DMF or THF), the indole N-H can be selectively deprotonated and then reacted with the protecting group electrophile.[1][11] The use of a catalyst like DMAP should be avoided as it can promote the protection of the alcohol.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for the introduction and removal of common indole N-protecting groups.
Protocol 1: General Procedure for N-Tosylation of Indoles [12]
-
To a solution of the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.).
-
Let the reaction proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of Indole [13]
-
To a solution of the indole (1.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in acetonitrile (MeCN), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC. Note: A larger excess of Boc₂O can lead to side products.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected indole.
Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride [5]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify as necessary.
Visualizing the Strategy: A Decision-Making Workflow
The selection of a protecting group strategy is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting an indole N-protecting group.
Protection-Deprotection Cycle: The Boc Group Example
The following diagram illustrates the general cycle of protection and deprotection using the common Boc group.
Caption: A typical protection-deprotection cycle for an indole.
References
- Benchchem. (n.d.). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.
- Benchchem. (n.d.). Technical Support Center: N-Protection of Indole Derivatives.
- Benchchem. (n.d.). A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen.
- Ohnmacht, C. J., et al. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH.
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Löber, S., et al. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. RSC Publishing.
- Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines: Synthetic Communications.
- Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- ResearchGate. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Química Organica.org. (n.d.). indole acidity.
- Wikipedia. (n.d.). Protecting group.
- Sciencemadness Discussion Board. (2017). Protecting weak secondary amines - driving me crazy!.
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- 2. indole acidity [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
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- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring Reactions of 6-Bromo-5-fluoro-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when monitoring the progress of chemical reactions involving this compound.
Section 1: Understanding this compound
This section covers fundamental questions about the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: this compound is a solid with a molecular weight of 214.03 g/mol .[1][2] Its melting point is reported to be in the range of 82-84 °C.[2] The presence of the electron-withdrawing fluorine and bromine atoms on the benzene ring influences the electron density of the indole system, which can affect its reactivity in electrophilic substitution reactions.[3][4] The indole nitrogen (N-H) is weakly acidic and can be deprotonated with a suitable base for N-alkylation or N-acylation reactions.
Q2: Are there any specific safety precautions for handling this compound?
A2: Yes, this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Section 2: Choosing the Right Analytical Technique
Selecting the appropriate method to monitor your reaction is critical for obtaining reliable results. This section provides guidance on making that choice.
Q3: What are the common analytical techniques for monitoring reactions with this compound, and how do I choose the best one for my experiment?
A3: The most common techniques for monitoring organic reactions, including those with this compound, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
The choice of technique depends on several factors:
-
Speed and Cost: TLC is the fastest and most inexpensive method for a quick qualitative check of reaction progress.[5][6]
-
Quantitative Analysis: HPLC is the gold standard for accurate quantitative analysis, allowing you to determine the concentration of reactants, intermediates, and products.[5][7]
-
Volatility and Thermal Stability: GC-MS is excellent for volatile and thermally stable compounds, providing both separation and structural information from mass spectra.[5][8]
-
Structural Elucidation: NMR provides detailed structural information about the molecules in your reaction mixture and can be used for in-situ reaction monitoring.[5][9]
The following decision tree can help guide your choice:
Caption: A decision tree for selecting the appropriate analytical technique.
Section 3: Troubleshooting Guide for Thin-Layer Chromatography (TLC)
TLC is a workhorse technique for reaction monitoring. Here are some common issues and their solutions.
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: You may be spotting too much of your reaction mixture on the plate. Try diluting your sample before spotting.
-
Inappropriate Solvent System: The solvent system may be too polar for your compounds, causing them to move with the solvent front without proper separation. Try a less polar solvent system. Conversely, if the solvent is not polar enough, the compounds may not move from the baseline.
-
Acidic or Basic Nature of Compounds: Indoles can be slightly acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent can improve spot shape.
-
Incomplete Drying of the Spot: Ensure the spotting solvent has completely evaporated before developing the plate.
Q5: I can't see the spots on my TLC plate under UV light. What should I do?
A5: While many indole derivatives are UV-active, it's possible your starting material or product has weak UV absorbance.[10] Here are some alternative visualization methods:
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will appear as brown spots.[11]
-
p-Anisaldehyde Stain: This is a good general-purpose stain. After dipping the plate in the stain, gentle heating will reveal spots of various colors.[11]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a specific stain for indoles, typically producing blue or purple spots.[12][13]
Protocol: Preparation of Ehrlich's Reagent
-
Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of ethanol.
-
Store the reagent in a dark, cool place.
-
To visualize, spray the TLC plate with the reagent and gently heat.[10][13]
Section 4: Troubleshooting Guide for High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data but can present its own set of challenges.
Q6: I'm seeing poor peak shape (tailing or fronting) in my HPLC chromatogram. How can I improve it?
A6: Poor peak shape in HPLC can be due to several reasons:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and re-inject.
-
Secondary Interactions: The slightly acidic N-H group of the indole can interact with residual silanol groups on the silica-based column, causing tailing.
-
Solution 1: Use a mobile phase with a low pH. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress the ionization of silanol groups.
-
Solution 2: Use an end-capped column. These columns have fewer free silanol groups.
-
-
Inappropriate Mobile Phase: The organic solvent (e.g., acetonitrile or methanol) and its ratio with the aqueous phase are critical for good separation and peak shape.[5] You may need to optimize your gradient or isocratic elution method.
Q7: My retention times are shifting between runs. What is causing this instability?
A7: Retention time shifts are often due to:
-
Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with your measurements.
-
Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature. Even small changes in ambient temperature can affect retention times.
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. If the problem persists, you may need to replace the column.
-
Pump Issues: Inconsistent flow from the HPLC pump can also cause retention time shifts. Ensure the pump is properly primed and there are no leaks.
Experimental Protocol: General HPLC Method for this compound Reactions
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[14] |
| Injection Volume | 10 µL |
Note: This is a starting point and may require optimization for your specific reaction mixture.[5]
Section 5: Troubleshooting Guide for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile compounds.
Q8: I'm not seeing my compound of interest in the GC-MS chromatogram. Why might this be?
A8: Several factors could prevent your compound from being detected by GC-MS:
-
Low Volatility: this compound and many of its derivatives may not be sufficiently volatile for GC analysis without derivatization.
-
Thermal Instability: The compound might be degrading in the hot injector port or on the column. Try lowering the injector temperature.
-
Derivatization: For non-volatile or thermally labile compounds, derivatization to a more volatile and stable form (e.g., silylation of the N-H group) may be necessary.[15][16]
Q9: My mass spectrum is complex and difficult to interpret. What are some common fragmentation patterns for indoles?
A9: Indoles typically show a strong molecular ion peak (M+). A common fragmentation is the loss of HCN from the pyrrole ring. The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern with approximately equal intensity.
Section 6: Troubleshooting Guide for NMR Spectroscopy
NMR provides a wealth of structural information.
Q10: The peaks in my 1H NMR spectrum are broad. What is the reason for this?
A10: Peak broadening in the NMR spectrum of your reaction mixture can be due to:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant broadening.
-
Sample Viscosity: A highly concentrated or viscous sample can lead to broader peaks. Diluting your sample may help.
-
Chemical Exchange: The indole N-H proton can undergo chemical exchange with residual water or other protic species in the solvent, leading to a broad signal. This is a characteristic feature and can sometimes be used to identify the N-H proton.[17]
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer can sharpen the peaks.[9]
Q11: How can I use NMR to quantify the components in my reaction mixture?
A11: Quantitative NMR (qNMR) can be a very accurate method for determining the relative amounts of reactants and products.[18]
Protocol: Basic qNMR for Reaction Monitoring
-
Prepare the Sample: Take a precise aliquot of your reaction mixture and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[17]
-
Add an Internal Standard: Add a known amount of an internal standard that has a sharp singlet in a region of the spectrum that does not overlap with your signals of interest.
-
Acquire the Spectrum: Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Process the Data: Integrate the well-resolved peaks of your starting material, product(s), and the internal standard.
-
Calculate Concentrations: The ratio of the integrals, corrected for the number of protons each signal represents, will give you the molar ratio of the components.[18]
Caption: A general troubleshooting workflow for reaction issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
- EPFL. (n.d.). TLC Visualization Reagents.
- Scribd. (n.d.). Chromogenic Reagent for Indoles.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- ASM. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- ResearchGate. (n.d.). High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination.
- ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis.
- NIH. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- ucsd.edu. (n.d.). TLC Visualization Methods.
- i-journals.org. (1988). NMR STUDIES OF INDOLE.
- Reddit. (2021). Problems with Fischer indole synthesis.
- uc.edu. (n.d.). Indoles.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.
- NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
- BMRB. (n.d.). Indole at BMRB.
- PubChem. (n.d.). 6-Bromo-5-fluoroindole.
- BLD Pharm. (n.d.). This compound-2-carboxamide.
- NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoroindole 97.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- ChemicalBook. (n.d.). 5-bromo-6-fluoro-1H-indole Product Description.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-fluoro-1H-indole.
- Dana Bioscience. (n.d.). 6‐bromo‐5‐fluoro‐1h‐indole‐3‐carbaldehyde 1g.
- NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- The Journal of Organic Chemistry. (2023). Green Halogenation of Indoles with Oxone–Halide.
- PMC. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates.
- Chemical Review and Letters. (2025). Halosulfenylation of Indoles.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- YMER. (2025). Comprehensive GC-MS profiling of methanolic and chloroform extracts of Combretum indicum leaf for therapeutic potential use.
- ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- PubMed. (2021). GC/MS Profiling, In Vitro and In Silico Pharmacological Screening and Principal Component Analysis of Essential Oils from Three Exotic and Two Endemic Plants from Mauritius.
- NIH. (n.d.). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions.
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- 1. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles | MDPI [mdpi.com]
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Handling and storage recommendations for 6-Bromo-5-fluoro-1H-indole
Welcome to the comprehensive technical support guide for 6-Bromo-5-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and utilization of this versatile building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Core Concepts: Understanding the Molecule
This compound is a halogenated indole derivative with significant potential in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms on the indole core imparts unique electronic properties that can influence its reactivity and metabolic stability in drug discovery programs. However, these features also necessitate careful handling and storage to maintain its integrity.
II. Frequently Asked Questions (FAQs)
Here, we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[1] Storing it in a desiccator at this temperature is also a good practice to protect it from moisture.
Q2: Can I store this compound at room temperature?
While some suppliers suggest storage at room temperature, this is generally recommended for shorter periods.[2] Indoles, particularly those with electron-rich aromatic systems, can be susceptible to slow degradation over time at ambient temperatures, potentially accelerated by atmospheric oxygen and humidity. For long-term storage, refrigeration is the more prudent choice to minimize the risk of degradation.
Q3: How sensitive is this compound to light and air?
Halogenated indoles can be sensitive to light and air.[3] Exposure to light can potentially lead to photodegradation reactions, including dehalogenation or the formation of colored impurities.[4] Oxygen in the air can promote oxidation of the electron-rich indole ring, leading to the formation of oxindole or other oxidized byproducts.[5] Therefore, it is crucial to store the compound in a dark place and under an inert atmosphere.
Q4: What is the recommended procedure for weighing and dispensing the compound?
Due to its potential for irritation, it is recommended to handle this compound in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For weighing, it is best to let the container warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Briefly opening the container for weighing is generally acceptable, but for prolonged or repeated access, working in a glove box or under a stream of inert gas is recommended.
Q5: What are the common solvents for dissolving this compound?
Based on the properties of similar halogenated indoles, this compound is expected to have good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone. It will have limited solubility in non-polar solvents like hexanes and poor solubility in water.
III. Troubleshooting Guide: Addressing Experimental Challenges
This section is dedicated to identifying and resolving specific issues that you may encounter during your experiments with this compound.
Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts
Observation: You are using this compound in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and are observing lower than expected yields or the formation of unexpected side products.
Potential Causes & Solutions:
-
Degradation of the Starting Material: Improperly stored this compound may have partially degraded. The presence of oxidized impurities can interfere with catalytic cycles.
-
Verification: Check the purity of your starting material by HPLC or LC-MS. A fresh sample should show high purity (>97%).
-
Solution: If degradation is suspected, purify the material by column chromatography or recrystallization before use. Always use freshly purchased or properly stored material for sensitive reactions.
-
-
N-H Acidity and Competing Reactions: The N-H proton of the indole is weakly acidic (pKa in acetonitrile is approximately 32.8) and can be deprotonated by strong bases used in some coupling reactions.[7] This can lead to N-arylation or other side reactions.
-
Solution: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out the coupling reaction, especially if strong bases are required. The protecting group can be removed in a subsequent step.
-
-
Reactivity of the C-Br Bond: The C-Br bond at the 6-position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. However, side reactions can occur.
-
Solution: Carefully optimize your reaction conditions, including the choice of catalyst, ligand, base, and solvent, to favor the desired coupling reaction.
-
Scenario 2: Discoloration of the Solid Compound
Observation: Your white to off-white solid this compound has developed a yellowish or brownish tint over time.
Potential Cause & Solution:
-
Oxidation: This discoloration is a common indicator of oxidation. The indole ring is susceptible to aerial oxidation, which can form colored polymeric or oxidized species.
-
Verification: A simple TLC analysis can often reveal the presence of new, more polar, colored spots that were not present in the original material.
-
Solution: While the material may still be usable for some applications, for sensitive reactions, it is highly recommended to purify it by column chromatography or recrystallization to remove the colored impurities. To prevent future discoloration, store the compound under an inert atmosphere and in the dark.
-
Workflow for Troubleshooting Inconsistent Reactions
Caption: A decision-making workflow for troubleshooting reactions involving this compound.
IV. Recommended Protocols
Protocol 1: Small-Scale Dispensing and Solution Preparation
-
Allow the sealed container of this compound to equilibrate to room temperature before opening.
-
In a fume hood, quickly weigh the desired amount of the solid into a clean, dry vial.
-
Immediately reseal the main container, purge with an inert gas if possible, and return to 2-8°C storage.
-
Add the desired solvent to the vial containing the weighed solid and mix until fully dissolved.
-
If the solution is to be stored, do so in a tightly sealed vial, protected from light, and at a low temperature if long-term storage is required.
Protocol 2: Purity Assessment by HPLC
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Retention Time: Will vary based on the specific HPLC system, but the pure compound should appear as a single major peak.
V. Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [8][9] |
| Molecular Weight | 214.03 g/mol | [8][9] |
| Appearance | White to off-white or light brown solid | [2] |
| Melting Point | 82-84 °C | |
| Recommended Storage | 2-8°C, under inert atmosphere, protected from light | [1][3] |
VI. Mechanistic Insights: Potential Degradation Pathways
Understanding how this compound can degrade is key to preventing it. The primary routes of degradation are oxidation and photodegradation.
Caption: Simplified potential degradation pathways for this compound.
The electron-rich pyrrole ring of the indole nucleus is susceptible to attack by atmospheric oxygen, especially in the presence of light or trace metal impurities.[5] This can lead to the formation of various oxidized species, including the corresponding oxindole. Photodegradation, initiated by the absorption of UV light, can lead to homolytic cleavage of the C-Br bond, generating radical intermediates that can then participate in a variety of secondary reactions, including abstraction of a hydrogen atom to form the de-brominated indole.[4]
By understanding these potential degradation pathways, the importance of storing the compound in a cool, dark place under an inert atmosphere becomes scientifically evident.
VII. References
-
RSC Publishing. (n.d.). Electrochemical oxidation of 3-substituted indoles. Retrieved January 11, 2026, from [Link]
-
American Chemical Society. (n.d.). Photodehalogenation of 4-haloindoles. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-5-fluoroindole. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved January 11, 2026, from [Link]
Sources
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- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
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- 8. researchgate.net [researchgate.net]
- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-5-fluoro-1H-indole
Welcome to the technical support center for the synthesis of 6-Bromo-5-fluoro-1H-indole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure a robust, safe, and efficient scale-up process.
Section 1: Choosing the Right Synthetic Pathway for Scale-Up
A successful scale-up campaign begins with selecting a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible in large-scale reactors. For substituted indoles like this compound, two primary methods are often considered: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
FAQ: What are the primary synthetic routes and which is best for scale-up?
While the Fischer indole synthesis is a classic and versatile method, it often relies on strongly acidic conditions and high temperatures, which can lead to the formation of tars and regioisomeric impurities, complicating purification on a large scale.[1][2][3]
The Leimgruber-Batcho indole synthesis , however, has emerged as a superior alternative for industrial applications.[4][5] It proceeds in two distinct, high-yielding steps under milder conditions, starting from readily available ortho-nitrotoluene precursors.[4][6] This method offers better control, generates fewer byproducts, and avoids the troublesome isomer separations that can plague the Fischer synthesis, making it our recommended pathway for scaling up.[6]
Comparative Analysis: Fischer vs. Leimgruber-Batcho for Scale-Up
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis | Rationale for Scale-Up Preference |
| Starting Materials | Substituted phenylhydrazine & ketone/aldehyde | Substituted o-nitrotoluene & DMF-DMA | o-Nitrotoluenes are often more commercially available and stable than many substituted hydrazines.[4] |
| Reaction Conditions | Harsh; strong Brønsted or Lewis acids (PPA, ZnCl₂), high heat.[1][2] | Mild; two distinct steps (enamine formation, reductive cyclization).[4][6] | Milder conditions reduce reactor corrosion, minimize side reactions, and improve safety margins. |
| Key Intermediates | Phenylhydrazone, enamine. | β-Dimethylamino-2-nitrostyrene (enamine). | The enamine intermediate in the Leimgruber-Batcho is often a stable, intensely colored solid that can be isolated, providing a convenient quality checkpoint before the final step.[4] |
| Byproducts | Tars, polymers, regioisomers (with unsymmetrical ketones).[1] | Minimal; typically unreacted starting material or aniline from incomplete cyclization.[7] | A cleaner reaction profile significantly simplifies downstream processing and purification. |
| Scalability | Challenging due to exotherms in acid, tar formation, and difficult purifications.[1] | Excellent; discrete steps allow for better process control and safer handling of exothermic events.[8] |
Decision Workflow: Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route.
Section 2: The Leimgruber-Batcho Synthesis: A Step-by-Step Scale-Up Protocol
This protocol is based on the synthesis of a structurally related compound and adapted for the target molecule, this compound, starting from 4-Bromo-5-fluoro-2-nitrotoluene.
Step 1: Enamine Formation
This step involves the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a base, typically pyrrolidine, to form the key β-dimethylamino-2-nitrostyrene intermediate.[4][5]
Experimental Protocol
-
Reactor Setup: Charge a suitably sized, inerted reactor with 4-Bromo-5-fluoro-2-nitrotoluene (1.0 equiv.) and a solvent such as dioxane or DMF (approx. 5-10 volumes).
-
Reagent Addition: Add pyrrolidine (approx. 1.0 equiv.) followed by DMF-DMA (approx. 5.0 equiv.). Note: The use of pyrrolidine accelerates the reaction by displacing dimethylamine from DMF-DMA, creating a more reactive reagent.[4]
-
Reaction: Heat the mixture to 90-100 °C. The reaction is typically accompanied by a color change to a deep red or dark brown.[4][9]
-
In-Process Control (IPC): Monitor the reaction for completion by TLC or LC-MS (typically 4-6 hours). Look for the complete consumption of the starting nitrotoluene.
-
Work-up: Once complete, cool the mixture and concentrate under reduced pressure to remove the solvent and excess reagents. The resulting dark red residue is the crude enamine intermediate. It can often be used directly in the next step without further purification.[9]
Troubleshooting Enamine Formation
-
Q: My enamine formation is sluggish or has stalled. What should I check?
-
A: First, verify the quality of your reagents. DMF-DMA is moisture-sensitive and should be fresh or properly stored. Second, ensure your reaction temperature is adequate; some substrates may require slightly higher temperatures. Finally, confirm the correct stoichiometry of pyrrolidine and DMF-DMA.[10]
-
-
Q: The reaction mixture turned black, not deep red. Is this a problem?
-
A: While a dark color is expected, a black, tarry appearance may indicate decomposition, possibly from excessive temperatures or impurities in the starting material. Re-evaluate your heating controls and starting material purity. It is crucial to maintain a controlled temperature ramp-up.
-
Step 2: Reductive Cyclization
This is the critical step where the nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.[4] Several reduction methods are available, with catalytic hydrogenation being the cleanest and most scalable.
Experimental Protocol (Catalytic Hydrogenation)
-
Reactor Setup: Charge a hydrogenation-rated reactor with the crude enamine intermediate from the previous step.
-
Catalyst & Solvent: Add a suitable solvent like methanol, ethyl acetate, or a THF/methanol mixture (10-20 volumes). Carefully add the reduction catalyst. Raney Nickel is commonly used, but Palladium on Carbon (Pd/C) is often preferred for safety and efficiency on scale.[4][6]
-
Reduction: Seal the reactor and purge thoroughly with nitrogen, then hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous agitation.
-
IPC: Monitor the reaction by observing hydrogen uptake. When uptake ceases, confirm completion by TLC or LC-MS.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified.
Troubleshooting Reductive Cyclization
-
Q: My hydrogen uptake has stopped, but LC-MS shows incomplete conversion. What's the issue?
-
A: This is a classic sign of catalyst deactivation. The catalyst may have been poisoned by impurities carried over from the first step or was not sufficiently active to begin with. You may need to filter the reaction and add a fresh charge of catalyst. Ensure you are using a high-quality catalyst and that all solvents and reagents are free of potential poisons (like sulfur or strong chelating agents).
-
-
Q: I'm seeing a significant byproduct that I believe is the aniline (reduced nitro group but no cyclization). Why did it not cyclize?
-
A: This can happen if the reaction conditions are not optimal for the cyclization step, which follows the reduction. While often spontaneous, some substrates benefit from slightly elevated temperatures post-reduction to drive the cyclization to completion. Alternatively, the presence of water or other nucleophiles can sometimes interfere. Ensure an anhydrous solvent system if this issue persists.
-
Caption: Troubleshooting flowchart for low yield in reductive cyclization.
Section 3: Downstream Processing: Purification on a Large Scale
Chromatography is generally not economically viable for large-scale purification. Crystallization is the preferred method for obtaining high-purity this compound.
FAQ: Column chromatography is not viable for my batch size. What are my options?
A: The primary alternative is recrystallization. This technique leverages differences in solubility between your product and impurities in a given solvent system at different temperatures. A secondary option, if the product is sufficiently stable and volatile, is vacuum distillation, though this is less common for substituted indoles.
Recommended Crystallization Protocol
-
Solvent Screen: Perform a small-scale solvent screen to identify a suitable system. Ideal solvents are those in which the indole has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include heptane/ethyl acetate, toluene, or isopropanol/water mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent system.
-
Decolorization (Optional): If the solution is highly colored, you can add activated carbon and heat for a short period, then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Isolation: Once crystallization is complete, collect the solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
FAQ: My product is "oiling out" instead of crystallizing. What can I do?
A: "Oiling out" occurs when the product's solubility limit is exceeded while the solution is still above the product's melting point, or when the concentration of impurities is too high. To resolve this:
-
Add more solvent: Increase the volume of the solvent to keep the product dissolved at a lower temperature.
-
Lower the cooling rate: Slow, controlled cooling is critical. A rapid temperature drop encourages oiling.
-
Change the solvent system: Use a more non-polar solvent or a different solvent ratio that is less likely to cause oiling.
-
Pre-purification: If impurities are the cause, consider a simple work-up step before crystallization, such as an aqueous wash or a charcoal treatment, to improve the purity of the crude material.
Overall Process Flow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-indole
Welcome to the technical support guide for the synthesis and purification of 6-Bromo-5-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with halogenated indole scaffolds. Here, we address common challenges, provide in-depth mechanistic explanations for impurity formation, and offer validated protocols to enhance the purity and yield of your target compound.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low Purity by HPLC/TLC - Multiple Unidentified Spots
Q: My crude reaction mixture shows multiple spots on a TLC plate (or peaks in HPLC) that are difficult to separate from the main product. What are the likely impurities and how can I remove them?
A: The presence of multiple, often closely-eluting, impurities typically points to issues with regioselectivity during synthesis or subsequent degradation. The most common synthetic route, the Fischer indole synthesis, can generate several byproducts.
-
Mechanistic Insight: The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] In the synthesis of the target indole, side reactions can occur, such as incomplete cyclization, rearrangement to undesired isomers, or reactions with residual starting materials. If bromination is performed on the fluoroindole core, over-bromination or bromination at an undesired position can also occur.[3][4]
-
Probable Impurities:
-
Isomeric Byproducts: Incorrect cyclization during the Fischer synthesis can lead to isomers (e.g., 4-bromo-5-fluoro-1H-indole or 7-bromo-5-fluoro-1H-indole).
-
Unreacted Starting Materials: Residual phenylhydrazine or carbonyl compounds.
-
Oxidized Species: Indoles are electron-rich and susceptible to oxidation, which can be exacerbated by acid and heat, leading to colored impurities.[5]
-
Over-brominated Products: If direct bromination is the chosen route, di- or tri-brominated species may form.
-
Recommended Purification Strategy: Multi-Step Approach
A single purification method is often insufficient. A combination of extraction, column chromatography, and recrystallization is recommended for achieving high purity (>99%).
Workflow for Multi-Step Purification
Caption: Multi-step purification workflow for this compound.
Issue 2: Persistent Colored Impurity (Pink/Brown Tint)
Q: After column chromatography, my product is a white solid but develops a pink or brown tint upon standing. What causes this and how can I prevent it?
A: This discoloration is a classic sign of indole oxidation.
-
Mechanistic Insight: The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack and oxidation, especially in the presence of light, air (oxygen), and trace acidic impurities. The C3 position is particularly reactive. This process can form oligomeric or polymeric species that are highly colored.
-
Troubleshooting Steps:
-
Ensure Complete Removal of Acid: During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the aqueous layer is basic. Residual acid from the synthesis (e.g., HCl, H₂SO₄) can catalyze degradation.
-
Use an Antioxidant: During work-up and storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Degas Solvents: For chromatography and recrystallization, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can minimize exposure to oxygen.
-
Storage Conditions: Store the final, purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., -20°C).
-
Issue 3: Product "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. How can I achieve proper crystallization?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice. This is common for compounds with lingering impurities.
-
Causality: Impurities disrupt the crystal lattice formation, depressing the melting point and favoring a liquid phase separation. The choice of solvent system is also critical.
-
Solutions:
-
Improve Pre-Crystallization Purity: The most reliable solution is to ensure the material entering recrystallization is already of high purity (ideally >95%), typically achieved via column chromatography.[6]
-
Optimize the Solvent System:
-
Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Avoid solvents with very high boiling points if the compound has a low melting point.
-
-
Control Cooling Rate: Slow cooling is paramount. A hot, saturated solution should be allowed to cool to room temperature undisturbed over several hours before being placed in a refrigerator or freezer. Rapid cooling promotes precipitation over crystallization.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a single, tiny crystal of pure product (a seed crystal).
-
| Solvent System | Good Solvent | Anti-Solvent | Typical Ratio (v/v) | Notes |
| System 1 (Recommended) | Ethyl Acetate | n-Heptane | ~1:5 to 1:10 | Good for moderately polar compounds. Provides well-defined crystals. |
| System 2 | Acetone | Water | Varies | Use with caution; product must be completely insoluble in cold water. |
| System 3 | Toluene | n-Heptane | ~1:3 to 1:5 | Effective for less polar impurities. Toluene can sometimes be trapped. |
| System 4 | Dichloromethane | n-Hexane | ~1:4 to 1:8 | Lower boiling point system, good for heat-sensitive compounds. |
Table 1: Recommended solvent systems for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: Flash column chromatography using silica gel is the most effective and widely used method.[6][7] A gradient elution system provides the best separation. Start with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% ethyl acetate in hexanes to 20-30% ethyl acetate. The exact gradient should be optimized based on TLC analysis.
Q2: My NMR spectrum shows the correct signals, but the integration is slightly off and the baseline is noisy. Is this acceptable?
A2: While the major signals may be correct, a noisy baseline and incorrect integration values are strong indicators of the presence of paramagnetic impurities or unresolved, broad signals from polymeric byproducts. For drug development applications, this is generally not acceptable. Further purification, such as a second column or a careful recrystallization, is required. High-resolution mass spectrometry (HRMS) can help identify the mass of the lingering impurities.
Q3: Can I use reverse-phase HPLC for purification?
A3: Yes, reverse-phase HPLC is an excellent technique for obtaining very high purity material, especially on a small to medium scale (mg to grams).[8] A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, it is more costly and time-consuming than flash chromatography for large-scale purification.
Q4: How can I confirm the regiochemistry of my final product?
A4: Unambiguous confirmation of the 6-bromo-5-fluoro substitution pattern requires advanced NMR techniques. While 1H and 13C NMR are essential, a 2D NMR experiment like a Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the fluorine atom and nearby protons (e.g., H-4), confirming their proximity and thus the substitution pattern.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude solid in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes). A typical ratio is 50:1 to 100:1 silica gel to crude product by mass.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes). Gradually increase the polarity based on TLC analysis of the collected fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolution: Place the impure solid (post-chromatography) in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., n-Heptane) dropwise with swirling until the solution remains faintly turbid. If too much is added, clarify by adding a few drops of the hot "good" solvent.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
-
MDPI. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Google Patents. (n.d.). Purification of indole compounds.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]
-
ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in Indole Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected challenges during indole-forming reactions. Instead of a simple list of procedures, this resource provides in-depth, mechanistically-grounded answers to common and complex problems, helping you not only to solve immediate issues but also to build a deeper understanding of your chemical system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions that arise during indole synthesis.
Q1: My reaction has turned into a dark, intractable tar. What is the likely cause and is my product salvageable?
A: Tar formation, especially in classical methods like the Fischer indole synthesis, is a frequent and frustrating issue. It typically arises from the strongly acidic and high-temperature conditions required for the reaction.[1]
-
Causality: The primary culprits are acid-catalyzed polymerization and degradation pathways. Indoles, being electron-rich heterocycles, are susceptible to protonation at the C3 position, which can initiate oligomerization.[2] Furthermore, starting materials like aldehydes can undergo self-condensation (e.g., aldol reactions) under these conditions, contributing to the polymeric sludge.[1][3] High temperatures exacerbate these side reactions, leading to decomposition.[1]
-
Troubleshooting & Salvage:
-
Re-evaluate Your Conditions: Before attempting a difficult workup, consider if the reaction can be optimized. A common mistake is using an acid catalyst that is too strong or a temperature that is too high.[1] Experiment with milder Brønsted acids (p-toluenesulfonic acid) or Lewis acids (ZnCl₂, BF₃·OEt₂).[4] For some substrates, microwave-assisted synthesis can provide rapid, controlled heating, improving yields and minimizing tar formation.[1]
-
Workup Strategy: To salvage the product, first, dilute the reaction mixture significantly with a solvent like ethyl acetate or dichloromethane. Neutralize the acid carefully with a saturated sodium bicarbonate solution. The tar may precipitate or stick to the glassware. The desired indole is often more soluble in the organic phase. Filter off any solids and wash the organic layer extensively.
-
Purification: The crude extract will likely be very impure. Column chromatography is necessary. A good starting point is a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). A "plug" of silica may be necessary first to remove the most polar baseline material.
-
Q2: My TLC shows multiple new spots, and my mass spectrum has a peak at roughly double the mass of my expected product. What is happening?
A: This is a classic sign of indole dimerization or trimerization. Under acidic conditions, the indole nucleus can act as both an electrophile (after protonation) and a nucleophile, leading to self-condensation.[5]
-
Mechanism: The most common pathway involves the protonation of one indole molecule at C3, forming a reactive indoleninium ion. A second, neutral indole molecule then attacks this electrophile, typically at its own C3 position, to form a dimeric intermediate. Subsequent rearrangement and further reactions can lead to a variety of dimeric and trimeric structures.[5]
-
Characterization:
-
Mass Spectrometry (MS): The M+H peak corresponding to the dimer will be readily apparent. Fragmentation patterns can sometimes give clues to the connectivity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show a more complex set of aromatic and aliphatic signals compared to the starting indole. The disappearance or significant upfield shift of the C3-H proton signal is a key indicator. 2D NMR techniques like COSY and HMBC are essential to piece together the exact structure of the dimer.
-
-
Prevention:
-
Reduce Acidity: Use the minimum amount of acid catalyst required.
-
Protecting Groups: If the indole nitrogen (N-H) is unprotected, its acidity (pKa ≈ 17) allows for deprotonation under basic conditions, but under acidic conditions, it's the C3 position that is most reactive.[2][6] Using an N-protecting group (like Boc, Ts, or SEM) can sometimes mitigate dimerization by altering the electronic properties of the ring, but it is not a guaranteed solution.[3]
-
Control Stoichiometry: Ensure the primary reactants are present in the correct stoichiometry to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Q3: My final product has a persistent pink, red, or brownish color, even after chromatography. What is this impurity?
A: Color in indole samples is almost always due to oxidation.[7][8] The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace acid/metal catalysts.[9][10]
-
Likely Structures: The oxidation process can be complex, but common products include indoxyl (which can dimerize to the famous blue dye, indigo) and isatin.[10] These highly conjugated molecules are strong chromophores, meaning even trace amounts can impart significant color.[10]
-
Troubleshooting:
-
Inert Atmosphere: For sensitive indoles, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Purification Additives: Sometimes, adding a small amount of a reducing agent like sodium bisulfite during workup can help. For purification, treating the colored product with activated carbon can adsorb the colored impurities, followed by filtration through celite and recrystallization.
-
Storage: Store the final, pure indole under an inert atmosphere, protected from light, and in a freezer to prevent long-term degradation.
-
Part 2: Troubleshooting Guides by Reaction Class
Guide 1: Fischer Indole Synthesis
The Fischer synthesis, while versatile, is notorious for side reactions.[4]
Issue: Formation of Regioisomers
-
Problem: When using an unsymmetrical ketone, the reaction can proceed through two different enamine intermediates, leading to a mixture of regioisomeric indoles. This complicates purification and reduces the yield of the desired product.
-
Explanation: The[1][1]-sigmatropic rearrangement step is dependent on the formation of the enamine tautomer from the initial hydrazone. If the ketone has two different alpha-carbons with protons, two different enamines can form, leading to two different indole products.[11][12]
-
Solution & Characterization:
-
Strategic Synthesis: If possible, choose a symmetrical ketone or a ketone where one alpha-position is blocked (e.g., a quaternary carbon) to direct the regioselectivity.
-
Separation: Separating indole regioisomers can be challenging.[13] High-performance liquid chromatography (HPLC) is often more effective than standard silica gel chromatography.[14] Developing a method may require screening different columns (e.g., C18, phenyl-hexyl) and mobile phases.[15][16]
-
Characterization: NMR is the definitive tool. The substitution pattern on the benzene portion of the indole ring can be determined by the coupling patterns (splitting) of the aromatic protons in the ¹H NMR spectrum. NOESY experiments can show through-space correlations between protons on the benzene ring and the pyrrole ring, confirming the connectivity.
-
Guide 2: Bischler-Möhlau Indole Synthesis
This reaction of an α-halo-ketone with excess aniline can suffer from low yields and complex byproduct profiles.[17][18]
Issue: Unpredictable Regiochemistry and Low Yields
-
Problem: The reaction can produce both 2-aryl and 3-aryl indoles, and the overall yield is often poor due to the harsh conditions typically employed.[17][19]
-
Explanation: The reaction proceeds through complex mechanistic pathways. The initial substitution of the halogen by aniline can be followed by a second aniline molecule acting as a base or nucleophile, leading to multiple competing pathways that dictate the final regiochemical outcome.[17][20] The harsh conditions can lead to decomposition of starting materials and intermediates.[18]
-
Solution & Characterization:
-
Milder Conditions: Modern protocols have shown that using microwave irradiation can dramatically improve yields and reduce reaction times, likely by promoting the desired reaction pathway over decomposition routes.[20][21] The use of catalysts like lithium bromide has also been shown to facilitate the reaction under milder conditions.[20]
-
Structural Verification: Distinguishing between a 2-aryl and 3-aryl indole is straightforward with NMR. In a 2-aryl indole, the C3-H proton will appear as a characteristic singlet in the ¹H NMR spectrum. In a 3-aryl indole, this proton is absent. ¹³C NMR will also show distinct chemical shifts for the C2 and C3 carbons.
-
Guide 3: Palladium-Catalyzed Indole Syntheses
Modern cross-coupling methods offer milder conditions but come with their own set of potential byproducts.[22]
Issue: Byproducts from Reductive Elimination or Catalyst Decomposition
-
Problem: In reactions like the Buchwald-Hartwig amination to form hydrazone precursors or direct C-H activation/annulation cycles, side products can arise from premature reductive elimination, catalyst deactivation, or side reactions with ligands.[23][24]
-
Explanation: The catalytic cycle involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination. If the desired bond formation is slow, competing pathways can take over. For example, in a C-H activation sequence, an intermediate palladium species might undergo β-hydride elimination or react with solvent or other components rather than proceeding with the desired cyclization.[25]
-
Solution & Characterization:
-
Ligand and Condition Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination to form the C-N or C-C bond. A systematic screen of ligands, solvents, bases, and temperatures is essential for optimization.
-
Byproduct Analysis: Byproducts are often simple, non-heterocyclic compounds. For example, in a failed Buchwald amination to make a hydrazine, you might isolate the de-halogenated starting aryl halide or products from amine scrambling. GC-MS is an excellent tool for identifying these relatively volatile, lower molecular weight byproducts.
-
Part 3: Analytical Workflows for Byproduct Identification
When faced with an unknown impurity, a systematic analytical approach is required.
Workflow 1: Initial Characterization
This workflow provides the first crucial pieces of information about an unknown byproduct.
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Technical Support Center: Enhancing the Stability of 6-Bromo-5-fluoro-1H-indole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-1H-indole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during the handling, storage, and experimental use of this important class of compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction: The Challenge of Stability
This compound derivatives are a promising class of compounds in medicinal chemistry, often explored for their potential as therapeutic agents.[1][2] The strategic placement of halogen atoms can significantly enhance pharmacological properties, including metabolic stability and target binding affinity.[3][4] However, the indole scaffold, while versatile, is susceptible to degradation under various conditions. This guide will help you navigate these challenges to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a gradual change in the color of my solid this compound derivative, from a light powder to a darker, brownish solid. What is happening and how can I prevent it?
A1: This is a classic sign of oxidative degradation. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.
Causality:
-
Oxygen: Atmospheric oxygen can initiate auto-oxidation, especially in the presence of light or trace metal impurities.
-
Light (Photodegradation): UV and even ambient light can provide the energy to initiate radical reactions, accelerating oxidation.[5]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[6]
Troubleshooting Steps:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by using a glovebox for aliquoting or by backfilling vials with inert gas before sealing.
-
Light Protection: Always store your compound in amber vials or wrap containers in aluminum foil to protect from light.[5]
-
Temperature Control: Store the compound at recommended low temperatures, typically -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is often sufficient. Always refer to the supplier's storage recommendations.[7]
-
Solvent Purity: When preparing solutions, use high-purity, degassed solvents to minimize exposure to dissolved oxygen and potential contaminants that can catalyze degradation.
Q2: My this compound derivative appears to be degrading in my acidic mobile phase during HPLC analysis, leading to peak tailing and the appearance of new, smaller peaks. What's the likely cause and solution?
A2: Indole derivatives can be unstable under strongly acidic conditions. The protonation of the indole ring can make it more susceptible to nucleophilic attack or rearrangement.
Causality:
-
Acid-Catalyzed Hydrolysis: While less common for the core indole ring itself, substituents on the indole may be acid-labile.
-
Dimerization/Polymerization: Acidic conditions can promote the electrophilic substitution of one indole molecule onto another, leading to dimerization or polymerization.
Troubleshooting Steps:
-
pH Adjustment: If possible, increase the pH of your mobile phase. A pH closer to neutral (pH 6-7.5) is generally safer for indole stability. If acidic conditions are required for chromatographic resolution, aim for the mildest effective acidity.
-
Buffer Selection: Use a suitable buffer to maintain a constant pH throughout the analysis. Phosphate buffers are common, but ensure they are compatible with your detection method (e.g., LC-MS).
-
Temperature Control: Run your HPLC with a column oven set to a controlled, lower temperature (e.g., 25-30°C) to reduce the rate of any potential on-column degradation.
-
Rapid Analysis: Minimize the time the sample spends in the autosampler and on the column. Prepare samples fresh and place them in the analysis queue promptly.
Q3: I'm conducting a forced degradation study on my this compound derivative. Under oxidative stress (e.g., with H₂O₂), I see multiple degradation products. What are the likely degradation pathways?
A3: Oxidative degradation of indoles can be complex, but there are several well-established pathways. The electron-rich double bond at the 2,3-position is a primary site of attack.
Likely Degradation Pathways:
-
Oxidation to Oxindoles: The initial oxidation often occurs at the 2-position to form an oxindole.
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the pyrrole ring, often between the 2 and 3 positions, to form anthranilate or related derivatives.[8][9]
-
Hydroxylation: The indole ring can be hydroxylated at various positions, leading to compounds like 2,3-dihydroxyindoles.[8]
Visualizing the Primary Oxidative Degradation Pathway:
Below is a diagram illustrating a common oxidative degradation pathway for the indole core.
Caption: Simplified oxidative degradation pathway of the indole nucleus.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general workflow for developing an HPLC method capable of separating the parent this compound derivative from its potential degradation products.[10][11]
Objective: To establish a method that can accurately quantify the parent compound in the presence of its degradants.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically around 220 nm and 280 nm for indoles).
-
Column Temperature: 30°C.
-
-
Forced Degradation Study: [5][12]
-
Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2-4 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Note: The goal is to achieve 5-20% degradation. Adjust stress conditions as needed.
-
-
Method Optimization & Validation:
-
Inject the stressed samples into the HPLC system.
-
Adjust the gradient and mobile phase composition to achieve baseline separation between the parent peak and all major degradation peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
-
Protocol 2: Proper Storage and Handling of Solid Compounds and Solutions
Objective: To minimize degradation during routine laboratory use.
For Solid Compounds:
-
Receipt: Upon receipt, inspect the container for an intact seal.
-
Storage Environment: Store in a desiccator inside a freezer (-20°C) or refrigerator (2-8°C), as specified by the manufacturer. The desiccator protects against moisture.
-
Aliquoting: If possible, aliquot the solid into smaller, single-use vials upon first opening. This minimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
-
Inert Gas: When aliquoting, do so in a low-humidity environment or a glovebox. Backfill each vial with argon or nitrogen before sealing.
For Solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, consider solvents like DMSO or DMF.
-
Degassing: Before preparing aqueous solutions, degas the water/buffer by sparging with helium or sonicating under vacuum to remove dissolved oxygen.
-
Stock Solutions: Prepare concentrated stock solutions in a non-aqueous solvent like DMSO. Store these at -20°C in small aliquots.
-
Working Solutions: Prepare aqueous working solutions fresh daily from the frozen stock. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.
Data Summary: Factors Influencing Stability
The following table summarizes the key factors affecting the stability of this compound derivatives and the recommended mitigation strategies.
| Factor | Potential Effect | Mitigation Strategy | Rationale |
| Oxygen | Oxidation, color change, polymerization | Store under inert gas (Ar, N₂), use degassed solvents | Prevents auto-oxidation of the electron-rich indole ring. |
| Light | Photodegradation, radical formation | Store in amber vials or protect from light | Prevents energy input that can initiate degradation reactions.[5] |
| Temperature | Increased reaction rates for all degradation pathways | Store at low temperatures (-20°C or 2-8°C) | Reduces the kinetic energy of molecules, slowing degradation.[6] |
| Acidic pH | Dimerization, polymerization, hydrolysis of substituents | Use buffers, maintain pH near neutral if possible | Prevents acid-catalyzed reactions that can compromise the indole core. |
| Basic pH | Potential for deprotonation and subsequent reactions | Use buffers, avoid strongly basic conditions | While often more stable than in acid, strong bases can also promote degradation. |
| Moisture | Can facilitate hydrolytic degradation of sensitive functional groups | Store in a desiccator, use anhydrous solvents | Prevents water from acting as a reactant in degradation pathways. |
Conclusion
The stability of this compound derivatives is a critical parameter that underpins the reliability and reproducibility of research and development activities. By understanding the primary degradation pathways—oxidation, photodegradation, and acid/base instability—and implementing robust handling, storage, and analytical protocols, researchers can ensure the integrity of these valuable compounds. Proactive stability management, as outlined in this guide, is not merely a procedural formality but a cornerstone of scientific rigor.
References
- Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives.
- Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- BenchChem. (2025). Avoiding side reactions in 6-Fluoroindole synthesis. BenchChem Technical Support.
- Gomes, C. R. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Caputo, F., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1638.
- Kumar, V. (2016).
- Antony, M. M., & Tantawy, M. A. (2013). Stability-indicating chromatographic methods for the determination of sertindole.
- BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem Technical Support.
- Zhang, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 285, 116245.
- Al-Trawneh, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2534.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- BenchChem. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. BenchChem News.
- Jacobsen, B., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- ChemicalBook. (n.d.). 5-bromo-6-fluoro-1H-indole Property.
- Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504.
- Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 5(4), 365-379.
- Latham, D. R., & Cook, G. L. (1962). Factors affecting the stability of drug and drug metabolites in biological matrices. Journal of Medicinal Chemistry, 5(2), 205-220.
- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support.
- ECHEMI. (n.d.). 5-bromo-6-fluoro-1H-indole SDS.
- Weitz, E., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. Journal of Industrial Microbiology & Biotechnology, 45(7), 549-562.
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Validation & Comparative
A Technical Guide to the Biological Activity of 6-Bromo-5-fluoro-1H-indole in Comparison to Other Halogenated Indoles
Introduction: The Versatility of Halogenated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, have profound effects on the compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of 6-Bromo-5-fluoro-1H-indole and other halogenated indoles, offering insights into their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols for their evaluation.
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential
While specific quantitative data for this compound is emerging, the broader class of halogenated indoles has been extensively studied, providing a strong basis for understanding its potential biological activities. The position and nature of the halogen substituents play a critical role in determining the specific biological effects.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Halogenated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3] The substitution pattern on the indole ring is a key determinant of their cytotoxic efficacy.
For instance, studies on various brominated indole derivatives have revealed potent activity against a range of cancer cell lines. While specific IC50 values for this compound are not yet widely published, the data available for other bromo-indoles provides a valuable comparative framework.
Table 1: Anticancer Activity of Selected Bromo-Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole derivative (4j) | MDA-MB-231 (Breast) | 16.18 | [4] |
| 2-Phenylindole derivative (4k) | MDA-MB-231 (Breast) | 25.59 | [4] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [5] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [5] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 ± 0.01 | [6] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [6] |
This table presents a selection of data to illustrate the range of activities observed for bromo-indole derivatives.
The data in Table 1 highlights that substitutions at various positions of the indole ring with different functional groups, in addition to bromine, can lead to potent anticancer activity. The sub-micromolar to low micromolar IC50 values observed for some of these compounds underscore the potential of this chemical class in oncology drug discovery. The presence of both bromine and fluorine in this compound suggests a potential for significant cytotoxic activity, a hypothesis that warrants further investigation using standardized assays.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indoles have shown promise in this area, with several derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[7]
A study on multi-halogenated indoles demonstrated significant bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7] This study provides valuable minimum inhibitory concentration (MIC) data for comparison.
Table 2: Antimicrobial Activity of Selected Multi-Halogenated Indoles against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| 4-bromo-6-chloroindole | ATCC 6538 | 30 | [7] |
| 6-bromo-4-iodoindole | ATCC 6538 | 20 | [7] |
| 5-bromo-6-chloroindole | ATCC 6538 | 30 | [7] |
| Gentamicin (Control) | ATCC 6538 | 20-50 | [7] |
| Indole | ATCC 6538 | 1000 | [7] |
| 5-iodoindole | ATCC 6538 | 100 | [7] |
The data clearly indicates that di-halogenated indoles are significantly more potent than the parent indole and mono-halogenated derivatives.[7] The MIC values in the 20-30 µg/mL range are comparable to the established antibiotic gentamicin.[7] This structure-activity relationship (SAR) suggests that this compound, being a di-halogenated indole, is a promising candidate for antimicrobial drug discovery.
Mechanisms of Action: A Multi-pronged Approach
The diverse biological activities of halogenated indoles stem from their ability to interact with multiple cellular targets and signaling pathways.
Enzyme Inhibition: A Key to Therapeutic Efficacy
A primary mechanism of action for many biologically active indole derivatives is the inhibition of key enzymes involved in disease progression.
-
Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] The indole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.
-
Cytochrome P450 Inhibition: Halogenated aromatic compounds have been shown to inhibit cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds.[8][9] The inhibitory potential of this compound towards specific CYP isoforms warrants investigation, as this could have implications for drug-drug interactions.
Modulation of Signaling Pathways
Recent research has highlighted the role of indole and its derivatives as signaling molecules that can modulate key cellular pathways.
-
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling: Indole and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[10][11] These nuclear receptors are involved in regulating the expression of genes related to xenobiotic metabolism, inflammation, and immune responses.[10][12] The interaction of halogenated indoles with these receptors could contribute to their observed biological effects.
Below is a generalized diagram illustrating the activation of AhR and PXR signaling by indole derivatives.
Caption: Generalized AhR and PXR signaling pathways activated by indole derivatives.
Experimental Protocols: A Guide to Biological Activity Assessment
To facilitate further research into the biological activities of this compound and other halogenated indoles, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Workflow for MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for the broth microdilution assay to determine MIC.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the halogenated indole in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Enzyme Inhibition: Kinase Inhibition Assay
This protocol outlines a general luminescence-based kinase assay to determine the IC50 value of a test compound.[17]
Workflow for Kinase Inhibition Assay
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A Comparative Guide to the Anticancer Activity of Fluorinated Indole Isomers: From Benchtop to Clinical Potential
Introduction: The Indole Scaffold and the Strategic Advantage of Fluorination in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3][4] In oncology, indole derivatives are particularly prominent, with examples ranging from the vinca alkaloids (vinblastine, vincristine) to modern targeted therapies like sunitinib.[3][5][6][7] The versatility of the indole ring allows for substitutions that can fine-tune its pharmacological properties.
One of the most impactful strategies in modern drug design is the introduction of fluorine atoms into a lead compound.[8] Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[8] This guide provides a comparative analysis of the anticancer potential of positional isomers of fluorinated indoles—specifically 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole. While direct comparative data on the parent molecules is scarce, we can infer their potential by examining the biological activities of their key derivatives, offering valuable insights for researchers in drug discovery and development.[9]
Comparative Anticancer Activity: A Positional Isomer Showdown
The position of the fluorine atom on the indole ring is not a trivial detail; it critically influences the molecule's electronic properties and how it is presented to its biological target. This section dissects the reported anticancer activities of derivatives based on their isomeric scaffold.
4-Fluoroindole: A Versatile Building Block
4-Fluoroindole is frequently utilized as a foundational scaffold in the synthesis of novel therapeutic agents.[10][11] Its derivatives have been investigated for a range of activities, including the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators, and inhibitors of histone deacetylases (HDACs). While extensive cytotoxic data on a wide range of simple 4-fluoroindole derivatives is still emerging, its role as a reactant for preparing compounds that inhibit the proliferation of human breast cancer cells underscores its importance in the field.
5-Fluoroindole: The Most Extensively Studied Isomer
Derivatives of 5-fluoroindole are the most widely reported in anticancer literature. The fluorine at the 5-position appears to be a favorable substitution for cytotoxic activity in several molecular contexts.
-
5-Fluoro-isatin Derivatives: Isatins (1H-indole-2,3-diones) are potent biological agents. Fluorination at the 5-position has been shown to yield compounds with moderate to high activity against various cancer cell lines, including lung (A549) and glioblastoma (U-87MG).[12] Some derivatives have demonstrated greater efficacy than the standard chemotherapeutic cisplatin.[12]
-
Prodrug Potential: 5-Fluoroindole-3-acetic acid has been identified as a promising prodrug for targeted cancer therapy. It can be activated by peroxidases to produce a highly cytotoxic species, showing potent activity in both human and rodent tumor cell lines.[13][14]
-
Enzyme Inhibition: 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in several cancers and correlated with tumor progression.[15]
6-Fluoroindole: A Scaffold for Potent and Selective Agents
6-Fluoroindole serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anticancer and neuroactive compounds.[16]
-
Tubulin Inhibitors: Chalcone-based 6-fluoroindole derivatives have been designed as potent tubulin inhibitors, targeting the colchicine binding site.[17] One such analog, FC116, exhibited remarkable efficacy against colorectal cancer (CRC) cell lines (HCT116 IC50 = 4.52 nM) and in xenograft mouse models.[17]
-
Broad-Spectrum Cytotoxicity: Glyoxylamide-based 6-fluoroindole derivatives have demonstrated the best cytotoxicity across a panel of human cancer cell lines, including HeLa (cervical), PC-3 (prostate), and MDA-MB-231 (breast), with IC50 values in the low micromolar range.[15]
Data Summary: In Vitro Cytotoxicity of Fluorinated Indole Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative derivatives, providing a quantitative comparison of their anticancer potency.
| Isomer Scaffold | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoroindole | Isatin-Thiosemicarbazone | A549 (Lung) | 10.6 - 58.8 | [12] |
| 5-Fluoroindole | Isatin-Thiosemicarbazone | U-87MG (Glioblastoma) | Effective vs. Cisplatin | [12] |
| 5-Fluoroindole | Indole-2-carboxylic acid | (APE1 Enzyme Assay) | 10 | [15] |
| 6-Fluoroindole | Glyoxylamide Derivative | HeLa (Cervical) | 22.34 | [15] |
| 6-Fluoroindole | Glyoxylamide Derivative | PC-3 (Prostate) | 24.05 | [15] |
| 6-Fluoroindole | Glyoxylamide Derivative | MDA-MB-231 (Breast) | 21.13 | [15] |
| 6-Fluoroindole | Chalcone Derivative (FC116) | HCT116 (Colorectal) | 0.00452 | [17] |
| 6-Fluoroindole | Chalcone Derivative (FC116) | CT26 (Colorectal) | 0.01869 | [17] |
Note: IC50 values are highly dependent on the specific derivative and the assay conditions. This table is for illustrative comparison.
Mechanisms of Action: How Fluorinated Indoles Combat Cancer
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[3][18] The strategic placement of fluorine can enhance these interactions. Common mechanisms include:
-
Induction of Apoptosis: Many anticancer drugs, including indole derivatives, kill cancer cells by inducing programmed cell death, or apoptosis.[19][20][21] This is often mediated through the activation of caspase enzymes, which are key executioners of the apoptotic process.[22][23]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase, preventing them from dividing.[2][5][6]
-
Inhibition of Key Signaling Pathways: Fluorinated indoles can interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[18][24]
-
Microtubule Disruption: As seen with 6-fluoroindole-chalcone derivatives, some compounds can bind to tubulin, disrupting microtubule dynamics, which is essential for cell division and integrity.[3][17]
Visualizing the Apoptotic Pathway
The induction of apoptosis is a central mechanism for many anticancer agents. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways leading to programmed cell death.
Caption: The intrinsic and extrinsic apoptosis pathways converge on executioner caspases.
Experimental Protocols for In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the anticancer activity of new compounds.[25][26][27][28][29] Below are detailed protocols for core cytotoxicity and mechanistic assays.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[30]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[30]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[31]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[31]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[32]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[31]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the in vitro evaluation of fluorinated indole isomers.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold is a proven strategy for developing potent anticancer agents. While direct comparisons of the parent isomers are limited, analysis of their derivatives reveals important trends. The 5- and 6-fluoroindole scaffolds have given rise to compounds with exceptional, low-nanomolar potency against various cancer types. The position of the fluorine atom is a critical determinant of biological activity, influencing both potency and mechanism of action.
Future research should focus on systematic structure-activity relationship (SAR) studies to directly compare isomeric effects within the same chemical series. Furthermore, exploring the potential of 4- and 7-fluoroindole derivatives remains a relatively untapped area with significant promise. As our understanding of cancer biology deepens, these versatile fluorinated scaffolds will undoubtedly continue to be a rich source of next-generation oncology therapeutics.
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A Senior Application Scientist's Guide to Halogenated Indoles: A Comparative Analysis of Antimicrobial Properties
Abstract
In the escalating battle against antimicrobial resistance, novel chemical scaffolds are of paramount importance. The indole nucleus, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new anti-infective agents. Strategic halogenation of this core has been shown to dramatically enhance antimicrobial potency. This guide provides a comparative analysis of the antimicrobial properties of halogenated indoles, with a special focus on multi-halogenated derivatives, and contrasts their performance with established antibiotics. We will delve into the structure-activity relationships that govern their efficacy, provide detailed, field-proven protocols for their evaluation, and explore the mechanistic underpinnings of their action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the potential of this compelling class of compounds.
The Imperative for Novel Antimicrobials: The Role of Halogenated Indoles
The rise of multidrug-resistant (MDR) bacteria presents a formidable threat to global health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) necessitate the development of therapeutics that operate via novel mechanisms to circumvent existing resistance pathways. The indole scaffold has long been a focal point of such efforts[1].
The functionalization of the indole ring with halogens—such as fluorine, chlorine, and bromine—is a well-established strategy in medicinal chemistry to modulate a compound's biological activity. Halogens can alter lipophilicity, electronic distribution, and metabolic stability, thereby enhancing interactions with biological targets[2][3]. Recent studies have demonstrated that multi-halogenated indoles, bearing combinations of different halogens, exhibit potent bactericidal activity, often comparable to or exceeding that of conventional antibiotics[4][5][6]. These findings underscore the potential of strategically substituted indoles as a viable platform for the next generation of antimicrobial agents.
Comparative Analysis of Antimicrobial Efficacy
An objective evaluation of novel antimicrobial candidates requires rigorous comparison against clinically relevant benchmarks. Here, we compare the performance of representative multi-halogenated indoles against a Gram-positive pathogen, Staphylococcus aureus, with two widely used antibiotics: Gentamicin (an aminoglycoside) and Ciprofloxacin (a fluoroquinolone).
Featured Halogenated Indole Compounds
While the specific class of bromo-fluoro indoles remains an emerging area of investigation, extensive data on other di-halogenated indoles provides a strong predictive framework. For this analysis, we feature two potent compounds highlighted in recent literature:
-
6-bromo-4-iodoindole
-
4-bromo-6-chloroindole
These compounds have been identified for their potent activity against drug-resistant S. aureus[5][6].
Performance Benchmarks
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit. It is a staple for treating serious Gram-positive and Gram-negative infections.
-
Ciprofloxacin: A second-generation fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV[4][6][7]. It possesses a broad spectrum of activity.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of the featured compounds against Staphylococcus aureus.
| Compound | Class | Target Organism | MIC (µg/mL) | Reference(s) |
| 6-bromo-4-iodoindole | Multi-halogenated Indole | S. aureus ATCC 6538 | 20 | [5] |
| 4-bromo-6-chloroindole | Multi-halogenated Indole | S. aureus ATCC 6538 | 30 | [5] |
| Gentamicin | Aminoglycoside | S. aureus ATCC 6538 | 20-50 | [2] |
| Ciprofloxacin | Fluoroquinolone | S. aureus ATCC 6538 | 0.25 - 0.5 | [8][9][10][11] |
Analysis: The data reveals that multi-halogenated indoles like 6-bromo-4-iodoindole exhibit potent bactericidal activity, with an MIC comparable to that of the established antibiotic Gentamicin against S. aureus[2][5]. While Ciprofloxacin demonstrates lower MIC values in this comparison, the novel mechanism of action and efficacy against resistant strains make these indoles highly valuable candidates[5]. Notably, these halogenated indoles have also been shown to work synergistically with aminoglycosides, significantly reducing the effective MIC of drugs like Gentamicin[4][5].
Unveiling the Mechanism: Structure-Activity Relationships (SAR)
The antimicrobial potency of halogenated indoles is intrinsically linked to the type, number, and position of the halogen substituents on the indole ring.
Causality behind SAR:
-
Multi-halogenation: Di-halogenated indoles consistently demonstrate markedly improved antibacterial activity compared to their mono-halogenated or non-halogenated counterparts[5]. For instance, indole and 5-iodoindole show MICs of 1000 and 100 µg/mL against S. aureus, respectively, whereas di-halogenated versions like 6-bromo-4-iodoindole have an MIC of 20 µg/mL[5].
-
Positional Importance: Halogenation at the C4, C5, C6, and C7 positions of the benzene portion of the indole ring is favorable for enhanced activity[4].
-
Halogen Identity: The specific combination of halogens is critical. The presence of bulkier halogens like bromine and iodine appears to enhance antibacterial potency[5]. While direct data on bromo-fluoro combinations is sparse, the known electron-withdrawing properties of fluorine could further modulate the electronic character of the indole ring, potentially leading to unique and potent interactions with bacterial targets. The compound 6-bromo-5-fluoroindole (PubChem CID: 22262922) represents a logical candidate for future investigation based on these principles[12].
Potential Mechanisms of Action: Unlike fluoroquinolones that target DNA gyrase[4][7], halogenated indoles appear to exert their effects through a multi-target approach, which is advantageous in preventing resistance development[5]. Studies suggest mechanisms that include:
-
Generation of Intracellular Reactive Oxygen Species (ROS): Leading to oxidative stress and cell death[4][5].
-
Disruption of Bacterial Membranes: Increasing membrane permeability and causing leakage of cellular contents[13].
-
Downregulation of Quorum-Sensing and Virulence Genes: Interfering with bacterial communication and pathogenesis[4][5].
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Bacterial Outer Membrane Permeability Assay
This assay uses the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess damage to the bacterial outer membrane.[14][15][16]
Principle: NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, causing a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Grow bacteria (e.g., E. coli as a model Gram-negative) to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation (5000 x g, 10 min).
-
Wash the pellet twice with 5 mM HEPES buffer (pH 7.2).
-
Resuspend the cells in the same HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN solution to a final concentration of 10 µM.
-
Add varying concentrations of the test indole (e.g., 0.5x, 1x, 2x MIC).
-
Include a negative control (untreated cells) and a positive control known to disrupt membranes (e.g., Polymyxin B at 5 µg/mL).
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Analysis:
-
Measure fluorescence kinetically for 15-30 minutes, with excitation at 350 nm and emission at 420 nm.
-
The increase in fluorescence intensity over time, relative to the untreated control, indicates the degree of outer membrane permeabilization.
-
Self-Validation: The positive control should show a rapid and significant increase in fluorescence, while the negative control should remain at a stable, low baseline.
-
Conclusion and Future Directions
The exploration of halogenated indoles has uncovered a class of compounds with formidable antimicrobial properties. Multi-halogenated derivatives, particularly those with bromine and other halogens at positions C4-C6, demonstrate potent, bactericidal activity against challenging pathogens like MRSA, often through multi-target mechanisms that are less prone to resistance development.
While direct experimental data on bromo-fluoro substituted indoles is nascent, the established structure-activity relationships strongly suggest that this specific combination is a highly promising avenue for future research. The unique electronic properties of fluorine combined with the steric and lipophilic contributions of bromine could yield compounds with superior potency, optimized pharmacokinetic profiles, and novel target interactions.
The immediate next steps for the field should involve the synthesis and rigorous evaluation of a library of bromo-fluoro substituted indoles using the standardized protocols outlined in this guide. Subsequent studies should focus on elucidating their precise molecular targets, evaluating in vivo efficacy and toxicity, and exploring their potential as adjuvants to restore the activity of legacy antibiotics. The halogenated indole scaffold represents not just a promising lead, but a versatile platform for rational drug design in the ongoing fight against microbial resistance.
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Time courses of ciprofloxacin-exposed S. aureus ATCC 6538 and 43300... ResearchGate. [Link]
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Determination of MIC values of gentamicin for S. aureus and E. coli. ResearchGate. [Link]
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Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates. PubMed. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]
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Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers Media. [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Europe PMC. [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Structure-activity relationship (SAR) of 6-Bromo-5-fluoro-1H-indole derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-fluoro-1H-indole Derivatives for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1] This guide focuses on a specifically substituted core: the this compound. The strategic placement of a bromine atom at the C6 position and a fluorine atom at the C5 position significantly modulates the scaffold's electronic and lipophilic properties. These halogen substitutions can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of derivative compounds, making this a particularly compelling starting point for developing novel therapeutics.
This document provides a comparative analysis of this compound derivatives, exploring their structure-activity relationships, particularly in the context of anticancer applications like kinase inhibition and microtubule targeting. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols for key biological assays.
The this compound Core: Key Positions for Modification
The therapeutic potential of the core scaffold is unlocked by strategic substitutions at several key positions. Understanding the impact of modifications at the N1, C2, and C3 positions is critical for rational drug design.
Caption: Core this compound structure with key modification points.
Comparative SAR Analysis: Unlocking Potency Through Substitution
The biological activity of the core scaffold can be dramatically altered by the nature of the chemical groups attached to it. The following sections compare different substitution patterns and their observed effects on anticancer activity.
Case Study 1: Indole-Chalcones as Microtubule Targeting Agents
Recent research into oxaliplatin-resistant metastatic colorectal cancer (mCRC) has highlighted the potential of indole derivatives that target microtubule dynamics.[3] A study centered on an indole-chalcone scaffold, where the indole C3 position is linked to a substituted phenylprop-2-en-1-one moiety, provides compelling SAR data. While the parent compound in this specific study was a 6-fluoro-1H-indole, the principles governing the impact of substitutions are highly relevant to the 6-bromo-5-fluoro scaffold.
The compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) demonstrated potent cytotoxicity against oxaliplatin-resistant HCT-116/L cells.[3] The SAR study revealed critical insights:
-
Halogen Substitution on the Indole Ring: The presence of a fluorine atom at the C5 or C6 position resulted in compounds with high activity (GI₅₀ = 7 nM and 6 nM, respectively).[3] This underscores the beneficial role of electron-withdrawing halogen groups on the indole benzene ring, a finding consistent across many indole-based inhibitors.
-
Impact of Other C6 Substituents: Replacing the C6-fluoro group with a methoxyl (CH₃O-) group led to a decrease in activity (GI₅₀ = 47 nM), while larger ester or carboxyl groups resulted in a significant loss of cytotoxicity.[3] This suggests that a small, electronegative group at this position is optimal for this particular target.
Table 1: Comparative Cytotoxicity of Indole-Chalcone Analogs against HCT-116/L Cells
| Compound | Indole Substitution | GI₅₀ (nM)[3] |
| FC116 | 6-Fluoro | 6 |
| 14 | 5-Fluoro | 7 |
| 16 | 5-Chloro | 17 |
| 13 | 7-Methyl | 16 |
| 22 | 6-Methoxyl | 47 |
| 23 | 6-Ester | 151 |
| 24 | 6-Carboxyl | >10,000 |
Data synthesized from the study on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives against oxaliplatin-resistant mCRC.[3]
The mechanism for these compounds involves inducing G2/M phase cell cycle arrest by interacting with microtubules and downregulating cyclin B1 expression.[3] This mode of action is distinct from many other indole derivatives that function as kinase inhibitors.
Case Study 2: Indole Derivatives as Kinase Inhibitors
The indole scaffold is a well-established pharmacophore for designing kinase inhibitors, which function by blocking the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
The structural modifications on the oxindole moiety of pyrrole indolin-2-ones, a related class of compounds, provide valuable SAR insights that can be applied to this compound derivatives.
-
Role of N1-H: The hydrogen on the pyrrole nitrogen (N1) is critical, typically forming a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Importance of C5/C6 Halogenation: Substitutions at the C5 and C6 positions are among the most effective for interacting with the ATP-binding site.[4] Specifically, C5-halogen substituents are a common feature in potent kinase inhibitors, where they form hydrophobic interactions within a pocket of the ATP-binding site.[4] The 6-bromo-5-fluoro substitution pattern is therefore highly advantageous for this class of targets. The fluorine at C5 can act as a hydrogen bond acceptor, while the bromine at C6 can provide favorable hydrophobic and halogen-bonding interactions.
Caption: SAR workflow illustrating how C3 modifications can direct activity.
Experimental Protocols for Compound Evaluation
To ensure the trustworthiness and reproducibility of SAR findings, standardized experimental protocols are essential. Below are step-by-step methodologies for two key assays used in the evaluation of anticancer agents.
Protocol 1: Cell Viability (SRB) Assay
This assay is used to determine the cytotoxicity of a compound against cancer cell lines, enabling the calculation of GI₅₀ (Growth Inhibition 50%) values.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Protocol 2: VEGFR-2 Kinase Inhibition Assay (HTRF)
This protocol describes a high-throughput screening method to quantify a compound's ability to inhibit a specific receptor tyrosine kinase, such as VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
Test compounds dissolved in DMSO
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of VEGFR-2 enzyme, biotinylated substrate, and ATP in the assay buffer at the desired concentrations.
-
Compound Dispensing: Dispense test compounds at various concentrations into the 384-well plate. Include positive (no enzyme) and negative (vehicle) controls.
-
Kinase Reaction Initiation: Add the VEGFR-2 enzyme and substrate mixture to all wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding the HTRF detection reagents mixed in EDTA-containing buffer. The EDTA chelates the divalent cations, stopping the enzymatic reaction.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value using a four-parameter logistic fit.
Caption: A typical experimental workflow for evaluating novel indole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. The SAR data clearly indicate that substitutions at the C3 and C6 positions are critical determinants of both the mechanism of action and overall potency. Large, complex moieties at C3 can steer the compounds towards microtubule inhibition, while smaller, functionalized groups may favor kinase inhibition. The inherent electronic properties imparted by the 5-fluoro and 6-bromo substitutions provide a strong foundation for achieving high-affinity interactions with various biological targets.
Future research should focus on expanding the diversity of substitutions at the N1 and C2 positions to further probe the chemical space and optimize pharmacokinetic properties. The combination of rational design, guided by the SAR principles outlined here, with robust biological evaluation will be crucial in advancing these promising derivatives from lead compounds to clinical candidates.
References
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Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]
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Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent - ResearchGate. ResearchGate. Available at: [Link]
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1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Comparative analysis of catalysts for Suzuki coupling of bromoindoles
An In-Depth Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of Bromoindoles: A Guide for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceuticals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of C-C bonds with remarkable efficiency and broad functional group tolerance.[2] This guide provides a comprehensive comparative analysis of catalytic systems for the Suzuki coupling of bromoindoles, offering insights into catalyst selection, reaction optimization, and mechanistic nuances to empower researchers in their synthetic endeavors.
The Landscape of Catalytic Systems for Bromoindole Coupling
The choice of catalyst is a critical determinant of success in the Suzuki coupling of bromoindoles. The electron-rich nature of the indole nucleus and the presence of the N-H proton can pose challenges, including catalyst inhibition and side reactions.[3] This analysis delves into the performance of the most relevant classes of catalysts: traditional palladium-phosphine complexes, modern palladium systems featuring bulky ligands, and the increasingly important cost-effective nickel-based catalysts.
Palladium-Based Catalysts: The Workhorses of Suzuki Coupling
Palladium catalysts have long been the gold standard for Suzuki-Miyaura reactions. Their evolution from simple phosphine complexes to sophisticated pre-catalysts has significantly broadened the scope and efficiency of this transformation.
a) Traditional Palladium-Phosphine Catalysts:
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those generated in situ from Pd(OAc)₂ and triphenylphosphine (PPh₃) are the classical choices for Suzuki couplings. While often effective, they can exhibit limitations with challenging substrates like bromoindoles, sometimes requiring higher catalyst loadings, elevated temperatures, and longer reaction times. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with a boronic acid using Pd(PPh₃)₄ resulted in a low yield of 22% after 4 hours at 80°C.[2]
b) Modern Palladium Catalysts with Bulky, Electron-Rich Ligands:
The development of bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) and N-heterocyclic carbene (NHC) ligands has revolutionized the field.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and efficiency, especially for less reactive aryl bromides and chlorides.[3] For example, a catalyst system of Pd(OAc)₂ with SPhos can achieve high yields (>95%) in the coupling of challenging heteroaryl bromides.[2] Similarly, PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are highly effective for heteroaryl couplings, often requiring lower catalyst loadings and shorter reaction times.[3]
c) Palladacycles and Ligand-Free Palladium Nanoparticles:
Palladacycles are pre-activated catalyst systems known for their high thermal stability and activity, making them suitable for large-scale synthesis.[3] An emerging area is the use of ligand-free palladium nanoparticle catalysts, which can offer high activity under mild conditions.[2]
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and economical than palladium, has garnered significant attention as a potent catalyst for cross-coupling reactions.[5][6] Nickel catalysts can be particularly effective for coupling challenging substrates and offer a "greener" alternative.[7][8] A common and effective nickel catalyst is [NiCl₂(PCy₃)₂], which has shown promise for the coupling of a range of heteroaromatic halides.[1][2][9] Ligand-free systems, such as those using NiBr₂, have also been developed and show good functional group tolerance.[10]
Comparative Performance Data
The following table summarizes the performance of various catalytic systems for the Suzuki coupling of different bromoindoles, providing a basis for catalyst selection.
| Bromoindole Isomer | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [2][11] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [2][11] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [2][11] |
| 5-Bromoindole | Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O:Acetonitrile | 37 | 18 | >95 | |
| 5-Bromoindole | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | High | |
| 5-Bromoindole (general) | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [1][2][9] |
| 6-Chloroindole | P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [3] |
| 4-Bromoaniline (analog) | Pd-poly(AA) hybrid | None | K₃PO₄ | H₂O/Toluene | 70 | - | 62 | [4] |
Mechanistic Considerations: The Role of the Indole N-H
The acidic proton of the indole nitrogen can significantly impact the catalytic cycle. For unprotected N-H indoles, the nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive dimeric species.[3][12] This inhibitory effect is more pronounced with azoles that have a higher pKa.[3]
Strategies to mitigate this issue include:
-
N-Protection: Protecting the indole nitrogen with groups like Boc, tosyl, or a simple alkyl group prevents coordination to the metal center, often leading to improved reaction outcomes.
-
Judicious Ligand Selection: The use of bulky, electron-rich ligands like XPhos can disfavor the formation of inactive catalyst complexes and promote the desired catalytic cycle.[3]
Visualizing the Chemistry: Catalytic Cycle and Experimental Workflow
To better understand the fundamental processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for palladium- and nickel-catalyzed Suzuki coupling of bromoindoles.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 5-Bromoindole using Pd(OAc)₂/SPhos
This protocol is adapted from a procedure known to be effective for heteroaryl couplings.
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Rationale: The excess boronic acid and base are used to drive the reaction to completion. Potassium carbonate is a common and effective base for Suzuki couplings.
-
-
Catalyst Solution Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a 4:1 mixture of water and acetonitrile.
-
Rationale: Preparing the catalyst solution separately ensures its homogeneity before addition to the reaction mixture. The SPhos ligand is crucial for activating the palladium catalyst.
-
-
Reaction Initiation: Add the catalyst solution to the reaction vial containing the solid reagents. Seal the vial and stir the mixture at 37°C for 18 hours.
-
Rationale: The mild reaction temperature is enabled by the highly active catalyst system.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: The aqueous work-up removes the inorganic salts and other water-soluble impurities.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of a Bromoindole using NiCl₂(PPh₃)₂
This protocol provides a general procedure for a nickel-catalyzed Suzuki coupling.[13]
Materials:
-
Bromoindole
-
Phenylboronic acid
-
Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂)
-
Potassium phosphate (K₃PO₄), crushed
-
Toluene (anhydrous, degassed)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line)
Procedure:
-
Catalyst Synthesis (Optional): NiCl₂(PPh₃)₂ can be synthesized by reacting NiCl₂·6H₂O with two equivalents of PPh₃ in refluxing ethanol.[13]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromoindole (4 mmol), phenylboronic acid (0.5 g), NiCl₂(PPh₃)₂ (0.13 g), and crushed potassium phosphate (1.7 g) to a reaction vial.
-
Rationale: An inert atmosphere is crucial for many nickel-catalyzed reactions as Ni(0) species can be oxygen-sensitive. Crushed K₃PO₄ provides a high surface area for the base.
-
-
Solvent Addition: Add degassed toluene (10 mL) to the vial via syringe. Seal the vial tightly.
-
Rationale: Degassed solvent is used to minimize the presence of oxygen.
-
-
Reaction: Heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-100°C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature. Perform an aqueous work-up by washing the reaction mixture with water and brine, then separating the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate).
Conclusion
The Suzuki-Miyaura coupling of bromoindoles is a versatile and powerful transformation for the synthesis of complex indole derivatives. While traditional palladium catalysts remain useful, modern systems with bulky, electron-rich ligands offer superior performance for challenging substrates. Nickel-based catalysts have emerged as a highly attractive alternative, providing a cost-effective and potent option for these couplings. The choice of catalyst should be guided by the specific bromoindole isomer, the nature of the coupling partners, and the desired reaction conditions. A thorough understanding of the mechanistic nuances, particularly the role of the indole N-H group, is essential for successful reaction optimization and the efficient synthesis of novel indole-containing molecules.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(43), 17296–17299. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. [Link]
-
Shields, J. D., Ahn, J. M., & Stambuli, J. P. (2015). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 92(3), 543-546. [Link]
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Maji, B., & Sereda, G. (2010). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. ResearchGate. [Link]
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Mondal, P., & Bora, U. (2018). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ChemistrySelect, 3(45), 12720-12726. [Link]
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ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2011). ResearchGate. [Link]
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Shields, J. D., & Stambuli, J. P. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 180–183. [Link]
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Shields, J. D., & Stambuli, J. P. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
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Jesus, J., & de la Torre, M. C. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(10), 1189. [Link]
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The Suzuki Reaction. (2014, February 6). University of California, Santa Cruz. [Link]
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Catalytic performance and kinetic analysis for Suzuki coupling reactions. (n.d.). ResearchGate. [Link]
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ChemInform Abstract: Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2010). ResearchGate. [Link]
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A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts. (n.d.). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020, March 29). YouTube. [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). (n.d.). ResearchGate. [Link]
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Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
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An, L., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5293-5311. [Link]
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Cacchi, S., & Fabrizi, G. (2018). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 23(12), 3149. [Link]
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Kumar, A., et al. (2018). Nickel mediated palladium free photocatalytic Suzuki-coupling reaction under visible light irradiation. Journal of Materials Chemistry A, 6(39), 19049-19056. [Link]
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Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. (2015). ResearchGate. [Link]
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Enhancement of the catalytic activity of Suzuki coupling reactions by reduction of modified carriers and promotion of Pd/H 2 -Pr x O y surface electron transfer. (n.d.). ResearchGate. [Link]
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Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]
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Kim, D., & Lee, S. (2019). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Nature communications, 10(1), 1-9. [Link]
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The Strategic Advantage of Fluorination: A Comparative Analysis of 6-Bromo-5-fluoro-1H-indole Analogs in Biological Assays
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, offers a powerful tool to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth, data-driven comparison of the efficacy of 6-bromo-5-fluoro-1H-indole analogs, with a primary focus on a compelling case study in antimicrobial research that highlights the significant impact of fluorination.
The addition of a fluorine atom to a pharmacologically active molecule can dramatically alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a bromine atom at the 6-position of the indole ring, a unique electronic and steric environment is created, offering potential for enhanced biological activity and novel mechanisms of action. This guide will explore the tangible benefits of this substitution pattern through a detailed examination of a fluorinated bisindole alkaloid and discuss the broader therapeutic potential of this scaffold.
A Head-to-Head Battle Against Superbugs: The Case of a Fluorinated Bisindole Alkaloid
A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The ability of these pathogens to form biofilms further complicates treatment, as these structured communities of cells are inherently more resistant to conventional antibiotics. Research into novel antimicrobial agents and antibiotic adjuvants is therefore of paramount importance.
A compelling example of the impact of fluorination is found in the study of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (herein referred to as Compound 1 ) and its fluorinated analog (Compound 2 ), where a fluorine atom is introduced at the 5-position of each indole ring.[1][2][3] This single atomic substitution results in marked differences in their biological profiles, particularly in their activity against S. aureus.
Comparative Antimicrobial and Antibiotic Adjuvant Activity
Both compounds demonstrated intrinsic antimicrobial activity against both an MRSA strain (S. aureus CH 10850) and a Methicillin-sensitive S. aureus (MSSA) strain (S. aureus ATCC 29213).[1][3] However, the most striking difference was observed in their ability to act as antibiotic adjuvants, potentiating the effect of the beta-lactam antibiotic oxacillin against the resistant MRSA strain.
Compound 2 , the fluorinated analog, exhibited a remarkable synergistic effect with oxacillin, reducing its Minimum Inhibitory Concentration (MIC) by an astounding 256-fold.[1][2][3] This synergistic relationship is quantified by the Fractional Inhibitory Concentration Index (ΣFICs), where a value of ≤ 0.5 indicates synergy. The fluorinated compound achieved this threshold, while the non-fluorinated parent compound only demonstrated an additive effect.[1]
| Compound | Organism | Intrinsic MIC (µg/mL) | Oxacillin MIC in Combination (µg/mL) | ΣFICs | Outcome |
| 1 (Non-fluorinated) | S. aureus CH 10850 (MRSA) | 2 | Not specified | 1.0 | Additive |
| 2 (Fluorinated) | S. aureus CH 10850 (MRSA) | 32 | 1 (from 256) | 0.5 | Synergistic |
| 1 (Non-fluorinated) | S. aureus ATCC 29213 (MSSA) | 2 | Not applicable | - | - |
| 2 (Fluorinated) | S. aureus ATCC 29213 (MSSA) | 32 | Not applicable | - | - |
Table 1: Comparative antimicrobial and synergistic activities of the non-fluorinated (1) and fluorinated (2) bisindole alkaloids against S. aureus strains.[1][3]
The causality behind this enhanced synergy can be attributed to the electronic properties of fluorine. Its high electronegativity can alter the molecule's interaction with bacterial targets, potentially disrupting the cell membrane or inhibiting key enzymes involved in resistance, thereby re-sensitizing the bacteria to oxacillin.
Enhanced Biofilm Inhibition and Eradication
The battle against bacterial infections is often a fight against biofilms. These resilient structures provide a physical barrier against antibiotics and the host immune system. Both compounds were effective at inhibiting the formation of S. aureus biofilms.[1][3] However, when it came to eradicating pre-formed biofilms, the fluorinated Compound 2 once again demonstrated superior performance.
| Compound | Biofilm Inhibition (at MIC) | Biofilm Eradication (30 min treatment) |
| S. aureus CH 10850 (MRSA) | S. aureus ATCC 29213 (MSSA) | |
| 1 (Non-fluorinated) | 52.6% | 49.6% |
| 2 (Fluorinated) | 61.0% | 58.9% |
Table 2: Comparative antibiofilm activities of the non-fluorinated (1) and fluorinated (2) bisindole alkaloids.[1]
The enhanced biofilm eradication activity of the fluorinated analog suggests that the introduction of fluorine may improve the compound's ability to penetrate the biofilm matrix and disrupt the cellular structures within.
Safety and Stability Profile
A critical aspect of drug development is ensuring a favorable safety profile. Both the fluorinated and non-fluorinated compounds exhibited low hemolytic activity, indicating a low potential for toxicity to red blood cells.[2] Furthermore, they demonstrated good stability in human plasma, a crucial characteristic for potential in vivo applications.[1][2] This suggests that the strategic fluorination did not introduce undue toxicity.
Experimental Methodologies: A Guide for Replication and Further Study
To ensure scientific integrity and facilitate further research, the following are detailed protocols for the key biological assays discussed.
Minimum Inhibitory Concentration (MIC) and Synergy Testing (Checkerboard Assay)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and assesses the interaction between two compounds.
Caption: Workflow for MIC and Synergy Testing.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus) is inoculated into a suitable broth medium and incubated overnight. The culture is then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compounds: Stock solutions of the test compounds and the antibiotic (e.g., oxacillin) are prepared. Serial two-fold dilutions are made in a 96-well microtiter plate.
-
Checkerboard Setup: The two compounds are serially diluted along the x and y axes of the microtiter plate to create a matrix of concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Calculation of ΣFICs: The Fractional Inhibitory Concentration (FIC) for each compound is calculated as the MIC of the compound in combination divided by the MIC of the compound alone. The ΣFICs is the sum of the FICs for both compounds.
-
ΣFICs ≤ 0.5: Synergy
-
0.5 < ΣFICs ≤ 4: Additivity or indifference
-
ΣFICs > 4: Antagonism
-
Biofilm Inhibition and Eradication Assays
These assays quantify the ability of a compound to prevent the formation of a biofilm and to destroy a pre-existing one.
Caption: Workflow for Biofilm Inhibition and Eradication Assays.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for 24 hours to allow biofilm formation. For the inhibition assay , the test compound is added at the beginning of this incubation period.
-
Treatment (Eradication Assay): For the eradication assay , the supernatant is removed from the pre-formed biofilms, and a solution of the test compound is added for a specific duration (e.g., 30 minutes).
-
Washing: The wells are washed to remove planktonic (free-floating) bacteria and, in the case of the eradication assay, the test compound.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: The stain is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader. The percentage of inhibition or eradication is calculated relative to a control (untreated) biofilm.
Broader Therapeutic Horizons for this compound Analogs
While the antimicrobial data provides a robust, direct comparison, the this compound scaffold holds promise in other therapeutic areas. The unique electronic properties imparted by the two halogen atoms can be leveraged to fine-tune activity against a range of biological targets.
-
Anticancer Activity: Indole derivatives are well-established as anticancer agents, with some acting as kinase inhibitors or tubulin polymerization inhibitors. The introduction of fluorine can enhance the potency and selectivity of these compounds. While direct studies on this compound analogs are limited, research on other fluorinated indoles has demonstrated significant cytotoxic activity against various cancer cell lines. The strategic placement of the bromo and fluoro groups on this scaffold could lead to novel anticancer agents with improved efficacy and reduced off-target effects.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors. The 6-bromo-5-fluoro substitution pattern could be exploited to design potent and selective inhibitors of specific kinases by optimizing interactions within the ATP-binding pocket.
-
Neuroprotection: The indole core is also present in many neuroactive compounds. Oxidative stress and neuroinflammation are key factors in the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of indole derivatives suggest that this compound analogs could be explored for their potential as neuroprotective agents.
Conclusion and Future Directions
The comparative analysis of the fluorinated and non-fluorinated bisindole alkaloids provides a clear and compelling demonstration of the power of strategic fluorination. The introduction of a single fluorine atom dramatically enhanced the compound's ability to synergize with a conventional antibiotic and eradicate mature bacterial biofilms, addressing two of the most significant challenges in treating MRSA infections.
This data-driven guide underscores the potential of the this compound scaffold as a valuable template for the design of new therapeutic agents. While the most comprehensive data to date lies in the realm of antimicrobial research, the fundamental principles of medicinal chemistry suggest that this scaffold is ripe for exploration in oncology, immunology, and neuroscience. Future research should focus on the synthesis and screening of a broader library of this compound analogs to fully unlock the therapeutic potential of this promising chemical space.
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Conte, G., et al. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. Pharmaceuticals, 13(9), 210. [Link]
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Conte, G., et al. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. ResearchGate. [Link]
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Conte, G., et al. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. PubMed Central. [Link]
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Comparative In Vitro Efficacy Profiling of 6-Bromo-5-fluoro-1H-indole Derivatives: A Guide to Target Validation and Mechanism of Action Studies
This guide provides a comprehensive framework for the in vitro evaluation of 6-Bromo-5-fluoro-1H-indole derivatives, a scaffold of significant interest in contemporary drug discovery due to its prevalence in potent kinase inhibitors and other targeted therapeutics.[1] We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust, self-validating testing cascade. For illustrative purposes, we will follow a hypothetical lead compound, BFI-26 , through its in vitro characterization, comparing its performance against established inhibitors.
The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its interaction with biological targets.[2] Many derivatives of this class show promise in oncology by inducing apoptosis and arresting the cell cycle.[1] Therefore, a rigorous, multi-step in vitro analysis is critical to elucidate potency, selectivity, and mechanism of action (MoA) before advancing to more complex models.
Part 1: The In Vitro Drug Discovery Cascade: A Validated Workflow
A logical progression of assays is paramount for efficiently characterizing a novel compound. The workflow should begin with specific, target-based biochemical assays, followed by broader cell-based assays to confirm efficacy in a more physiologically relevant system, and culminate in detailed mechanistic studies.[3] This tiered approach ensures that resource-intensive experiments are reserved for compounds that meet key potency and efficacy benchmarks at earlier stages.
Caption: A typical in vitro testing cascade for a novel kinase inhibitor.
Part 2: Primary Screening: Biochemical Target Engagement
The initial step is to determine if the compound directly interacts with its intended molecular target. Since many indole derivatives are kinase inhibitors, we will focus on a biochemical kinase assay.[4] The choice of assay platform is critical and depends on the specific research question.
Expertise & Causality:
-
Radiometric Assays (e.g., [³²P]-ATP): These are considered the "gold standard" for sensitivity and are less prone to compound interference (e.g., autofluorescence).[5] They directly measure the phosphorylation of a substrate, providing a direct readout of enzymatic activity.
-
Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, CellTiter-Glo® Kinase Assay): These non-radioactive methods offer higher throughput and are generally safer.[6] They are excellent for primary screening of large compound libraries. However, it is crucial to perform counter-screens to rule out compound interference with the detection system.
A critical parameter often overlooked is the ATP concentration. To ensure data comparability between different inhibitors and labs, assays should ideally be run at an ATP concentration equal to the Michaelis constant (Km) of the kinase.[7] This provides a standardized condition for evaluating inhibitor potency.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a generic serine/threonine kinase and aims to determine the half-maximal inhibitory concentration (IC50).
-
Reagent Preparation: Prepare assay buffers, kinase, substrate peptide, and ATP solutions. The final ATP concentration should be at its Km for the specific kinase.
-
Compound Dilution: Perform a serial dilution of BFI-26 and control inhibitors (e.g., Staurosporine) in DMSO, then further dilute in assay buffer. The final DMSO concentration should be <1%.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution. Add 10 µL of a 2x kinase/substrate mixture.
-
Initiation: Start the reaction by adding 10 µL of 2x ATP solution. Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of a luminescence-based detection reagent (which quantifies the amount of ATP remaining). Incubate for 10 minutes.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Analysis: Convert luminescence to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition vs. log[inhibitor] and fit a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference Compound IC50 (nM) | Selectivity Notes |
| BFI-26 | Kinase X | 15.2 | - | - |
| Inhibitor A | Kinase X | 8.9 | - | Broad-spectrum |
| Inhibitor B | Kinase X | 124.5 | - | Highly selective |
Part 3: Secondary Screening: Cellular Efficacy
A potent biochemical inhibitor may not necessarily be effective in a cellular context due to poor membrane permeability, efflux, or off-target effects.[3] Therefore, the next step is to assess the compound's ability to inhibit cell growth or proliferation in relevant cancer cell lines.
Expertise & Causality: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[8] The single-reagent addition and rapid results make it suitable for high-throughput screening across a panel of cell lines, such as the NCI-60 panel, to identify sensitive cancer types.[8][9]
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in a 96-well, clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BFI-26 for 72 hours. Include a vehicle control (DMSO).
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence.
-
Analysis: Calculate the 50% growth inhibition (GI50) value by plotting cell viability against compound concentration.
Comparative Data: Anti-Proliferative Activity
| Cell Line | Cancer Type | BFI-26 GI50 (µM) | Doxorubicin GI50 (µM) |
| K-562 | Leukemia | 0.45 | 0.08 |
| MEG-01 | Leukemia | 0.21 | 0.05 |
| MDA-MB-231 | Breast Cancer | 1.8 | 0.5 |
Part 4: Elucidating the Mechanism of Action
Once cellular efficacy is confirmed, the focus shifts to how the compound works. A primary mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.
Expertise & Causality: The Annexin V/Propidium Iodide (PI) assay is a cornerstone for apoptosis detection via flow cytometry.[10] It relies on two principles:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it identifies early apoptotic cells.[8]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[10]
This dual-staining approach allows for the differentiation of healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]
Caption: Principle of the Annexin V / PI apoptosis assay.
Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Culture cells (e.g., 2 x 10^6) and treat with BFI-26 at 1x and 5x its GI50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
Gating: Gate on the cell population in a forward scatter vs. side scatter plot to exclude debris. Analyze the gated population for FITC and PI fluorescence to quantify the different cell populations.
Part 5: Pathway Analysis and Target Validation
The final step is to confirm that the compound's cytotoxic effect is mediated through the intended signaling pathway. Western blotting is a fundamental technique to measure changes in the expression and phosphorylation status of key signaling proteins downstream of the target kinase.[11]
Expertise & Causality: If BFI-26 targets "Kinase X" in the PI3K/Akt pathway, we would expect to see a dose-dependent decrease in the phosphorylation of Akt and its downstream effectors. It is crucial to probe for both the phosphorylated (active) and total forms of the protein to demonstrate that the effect is on the protein's activity, not its overall expression.[11]
Caption: Simplified signaling pathway showing inhibition by BFI-26.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with BFI-26 as in the apoptosis assay. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
By following this structured, rationale-driven guide, researchers can build a comprehensive and robust data package for their this compound derivatives, enabling confident decision-making for further development.
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Introduction: The Imperative for Unambiguous Structural Verification
Guide to Validating the Structure of 6-Bromo-5-fluoro-1H-indole using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, technical walkthrough for the structural validation of this compound, a substituted indole of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
The precise arrangement of atoms within a molecule dictates its function. In drug discovery and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. For a molecule like this compound, with multiple substitution patterns possible, definitive structural confirmation is paramount. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, spectral overlap and complex coupling patterns in aromatic systems often necessitate the enhanced resolution and connectivity information offered by 2D NMR techniques.[1][2]
This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally validate the structure of this compound.
The Strategic Workflow for Structural Validation
Our approach is systematic, beginning with meticulous sample preparation and progressing through a logical sequence of 1D and 2D NMR experiments. Each step builds upon the last, culminating in a comprehensive and irrefutable structural assignment.
Figure 1: A stepwise workflow for the comprehensive structural validation of this compound using 1D and 2D NMR spectroscopy.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is fundamentally linked to the quality of the sample preparation. A well-prepared sample is the cornerstone of a successful NMR experiment.
Sample Preparation
-
Analyte: this compound (Purity: 97% or higher).[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for enhancing the observation of the N-H proton signal.[5]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration generally provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.[6][7]
-
Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Tube and Cap: Use high-quality, clean NMR tubes and caps to avoid contamination.[7]
Data Acquisition and Interpretation: A Multi-dimensional Approach
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
1D NMR: The Foundational Spectrum
-
¹H NMR: The initial proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling). For this compound, we expect to see signals for the N-H proton and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, although for this molecule, we expect only CH and quaternary carbons in the aromatic region.
2D COSY: Mapping Proton-Proton Connectivity
The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] This is invaluable for tracing out spin systems within the molecule.
Expected COSY Correlations for this compound:
| Proton 1 | Proton 2 | Expected Correlation |
| H2 | H3 | Yes (³JHH) |
| H4 | H7 | No (⁵JHH, generally too small to be observed) |
In the COSY spectrum, a cross-peak will appear at the intersection of the chemical shifts of two coupled protons. The diagonal will show the 1D ¹H spectrum.
Figure 3: A diagram illustrating key HMBC correlations from H4 that are critical for confirming the positions of the fluorine and bromine substituents on the benzene ring of the indole core.
Data Summary and Final Validation
The culmination of this multi-faceted analysis is a comprehensive and self-consistent set of NMR data that unambiguously supports the structure of this compound.
Table 1: Summary of Expected NMR Assignments for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| 1 (NH) | Broad, ~8.1 | - | C2, C3, C7a |
| 2 | ~7.3 | ~125 | C3, C3a, C7a |
| 3 | ~6.5 | ~103 | C2, C3a |
| 3a | - | ~128 | H2, H3, H4 |
| 4 | ~7.5 | ~122 | C5, C6, C3a, C7 |
| 5 | - | ~158 (¹JCF) | H4, H7 |
| 6 | - | ~115 | H4, H7 |
| 7 | ~7.2 | ~112 | C5, C6, C7a, C4 |
| 7a | - | ~135 | H2, H7, NH |
Note: Predicted chemical shifts are estimates and will vary depending on the solvent and experimental conditions. The key information lies in the correlation patterns.
By comparing the experimentally observed correlations with those predicted for the proposed structure and considering alternative isomers, a definitive validation can be achieved. For instance, a different substitution pattern, such as 5-bromo-6-fluoro-1H-indole, would yield a distinctly different set of HMBC correlations, particularly for H4 and H7.
Conclusion
The structural validation of novel or complex organic molecules demands a rigorous and multi-pronged analytical approach. As demonstrated, the synergistic application of 1D NMR with 2D COSY, HSQC, and HMBC experiments provides an unparalleled level of detail, enabling the unambiguous determination of molecular connectivity. This guide outlines a field-proven, self-validating methodology that ensures the scientific integrity of structural assignments, a critical requirement for advancing research and development in chemistry and the life sciences.
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A Comparative Guide to the Synthetic Routes of 6-Bromo-5-fluoro-1H-indole: A Senior Application Scientist's Perspective
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 6-bromo-5-fluoro-1H-indole core is a particularly valuable building block, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents, from kinase inhibitors to central nervous system therapeutics. The presence of both a fluorine and a bromine atom offers distinct advantages: the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions.
This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and scalability of each route, providing the experimental data and field-proven insights necessary for researchers, chemists, and process development professionals to make informed strategic decisions.
Primary Synthetic Strategies: A Head-to-Head Comparison
The construction of the indole nucleus is a well-trodden path in organic chemistry, with several named reactions offering viable entries. For the specific target of this compound, two methods stand out for their reliability and industrial applicability: the Leimgruber-Batcho Indole Synthesis and the venerable Fischer Indole Synthesis .
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis has become a preferred industrial method for many indole preparations due to its often high yields, milder conditions compared to classical alternatives, and avoidance of harsh acids.[1][2] The strategy is a two-stage process: the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to forge the indole ring.[2]
This route's elegance lies in its convergent nature. The initial step transforms the activated methyl group of the nitrotoluene into a reactive enamine, which is perfectly poised for the subsequent intramolecular cyclization upon reduction of the nitro group. The choice of iron in acetic acid for the reduction is a classic, cost-effective, and highly efficient method for large-scale nitro group reductions, obviating the need for expensive and potentially hazardous catalytic hydrogenation setups.[1]
Caption: The Fischer Indole Synthesis pathway to this compound.
-
To a solution of (4-bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetaldehyde (1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added carefully.
-
The reaction mixture is heated to 80-120°C and maintained until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched by carefully pouring it onto ice water and neutralizing with a base (e.g., NaOH or NH₄OH).
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product typically requires purification by column chromatography on silica gel to isolate the pure this compound.
Quantitative and Qualitative Comparison
To facilitate a direct comparison, the key parameters of each route are summarized below.
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluene | Substituted phenylhydrazine, Aldehyde/Ketone |
| Key Reagents | DMF-DMA, Fe/Acetic Acid | Strong Acid (PPA, H₂SO₄, ZnCl₂) |
| Number of Stages | 2 (often performed as a one-pot procedure) | 2 (can be one-pot) |
| Reaction Conditions | Moderate (100°C), non-acidic cyclization | Harsh (Strong Acid, High Temp) |
| Overall Yield | Generally High (A similar process reported 72% yield)[1] | Variable, often moderate |
| Scalability | Excellent; demonstrated at 100kg scale [1] | Good, but can be challenging due to exotherms |
| Purification | Often by simple filtration/slurry [1] | Typically requires column chromatography |
| Key Advantage | High yield, scalability, milder conditions | High versatility for C2/C3 substitution |
| Key Disadvantage | Dependent on availability of nitrotoluene precursor | Harsh conditions, potential for side products |
Alternative Synthetic Approaches
While the Leimgruber-Batcho and Fischer syntheses are the workhorses, other classical methods can be considered, though they often present significant challenges for this specific target.
-
Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. [3]The extremely vigorous conditions (200–400 °C) and the need for a strong base limit its applicability, especially for functionalized substrates. [3]Modern modifications have introduced milder conditions but are less established. [4]* Hemetsberger-Knittel Synthesis : This route proceeds via the thermal decomposition of an α-azido-cinnamic ester. [5]While yields can be good, the synthesis and handling of the azide starting materials can be problematic due to their instability, making this route less popular. [5]Recent adaptations using microwave or flow chemistry have improved safety and efficiency. [6][7]
Conclusion and Recommendations
The choice of synthetic route to this compound is dictated by the specific goals of the research or production campaign.
For large-scale production, process safety, and economic efficiency , the Leimgruber-Batcho Indole Synthesis is unequivocally the superior methodology. Its demonstrated scalability, high yields, and avoidance of harsh acidic conditions and chromatographic purification make it the ideal choice for industrial applications, provided the 3-bromo-4-fluoro-6-nitrotoluene starting material is readily accessible. [1] For small-scale laboratory synthesis, medicinal chemistry programs, and the creation of diverse analogue libraries , the Fischer Indole Synthesis remains a valuable and highly versatile tool. Its primary advantage is the ability to easily modify the C2 and C3 positions by simply changing the carbonyl component, offering a flexibility that is crucial in early-stage drug discovery. Researchers should, however, be prepared for potentially lower yields and the necessity of chromatographic purification.
Ultimately, a thorough understanding of the causality behind each synthetic choice allows the modern chemist to select the most fitting tool for the task at hand, ensuring the efficient and reliable production of this critical fluorinated indole intermediate.
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Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry . Bioorganic & Medicinal Chemistry Letters, 23(6), 1740–1742. Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-5-fluoro-1H-indole Derivatives
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a vast array of protein kinases. The strategic addition of halogen atoms, such as bromine and fluorine, to this core can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide delves into the critical aspect of cross-reactivity for a specific, yet increasingly relevant, class of these compounds: 6-Bromo-5-fluoro-1H-indole derivatives.
While a comprehensive, publicly available kinome-wide scan for a homologous series of this compound derivatives is not yet prevalent, this guide synthesizes available data from structurally related compounds and established principles of kinase inhibitor profiling. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of these promising molecules, interpreting potential off-target effects, and designing rigorous experimental workflows.
The Rationale for Selectivity: Why Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. While targeting a specific kinase responsible for a disease state is the primary goal, unintended inhibition of other kinases—or "off-target" effects—can lead to a spectrum of outcomes. These can range from unforeseen toxicities to beneficial polypharmacology, where hitting multiple targets provides a synergistic therapeutic effect.[2] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.
Substitutions on the indole ring play a crucial role in defining this selectivity. For instance, studies on 3-substituted indolin-2-ones have demonstrated that modifications at the C-3 position can confer high specificity for receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[2][3] Similarly, substitutions at the C-5 and C-7 positions have been shown to be critical determinants of biological activity in other indole series.[4] The 6-bromo and 5-fluoro substitutions in the derivatives under discussion are expected to significantly influence the electronic and steric interactions within the kinase ATP-binding site, thereby shaping their selectivity profile.
Comparative Cross-Reactivity Analysis: An Evidence-Informed Perspective
To illustrate the potential cross-reactivity landscape, we present a comparative analysis of hypothetical this compound derivatives against a panel of representative kinases. This data is extrapolated from published studies on structurally similar indole-based inhibitors and serves as a predictive guide for experimental design. For context, we compare these hypothetical profiles to well-characterized, clinically relevant kinase inhibitors.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives (IC50, nM)
| Kinase Target Family | Representative Kinase | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Sunitinib (Reference) | Dasatinib (Reference) |
| Tyrosine Kinases | VEGFR2 | 15 | 25 | 9 | 0.8 |
| PDGFRβ | 40 | 65 | 2 | 0.5 | |
| EGFR | >1000 | 850 | >10000 | 1.1 | |
| SRC | 800 | 950 | 125 | 0.4 | |
| ABL1 | >5000 | >5000 | 2500 | 0.6 | |
| Serine/Threonine Kinases | Aurora A | 50 | 250 | 160 | 25 |
| Aurora B | 35 | 180 | 220 | 27 | |
| CDK2 | >1000 | >1000 | 250 | 6.4 | |
| PIM1 | 450 | 300 | >10000 | >1000 | |
| HASPIN | >2000 | >1500 | Not Reported | Not Reported |
Disclaimer: Data for Derivatives A and B are hypothetical and for illustrative purposes, informed by structure-activity relationships of related indole compounds.[2][5][6] Data for reference compounds are compiled from publicly available sources and may vary based on assay conditions.
Interpretation of the Hypothetical Data:
-
Derivative A is postulated to be a potent inhibitor of VEGFR2 and the Aurora kinases, with moderate activity against PDGFRβ. Its high IC50 values against EGFR, SRC, and ABL1 suggest a degree of selectivity against these common off-targets for tyrosine kinase inhibitors. This profile suggests potential applications in angiogenesis and cell cycle inhibition.
-
Derivative B is also predicted to target VEGFR2, albeit with slightly lower potency than Derivative A. Its off-target profile appears broader, with some activity against PIM1. The reduced potency against the Aurora kinases compared to Derivative A highlights how subtle structural changes can influence the selectivity profile.
This comparative table underscores the necessity of empirical testing. While predictions can guide research, the true cross-reactivity profile of any novel compound must be determined experimentally.
Experimental Protocols for Robust Cross-Reactivity Profiling
A multi-tiered approach is recommended for accurately assessing the selectivity of novel this compound derivatives.[5]
Tier 1: Initial Broad Kinase Panel Screening
The initial step involves screening the compound at a single, high concentration (e.g., 1 or 10 µM) against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's HotSpot). This provides a broad overview of the compound's inhibitory activity across the kinome.
Experimental Workflow for Initial Kinase Panel Screening
Caption: Workflow for primary kinase cross-reactivity screening.
Tier 2: Dose-Response and IC50 Determination
Kinases identified as "hits" in the initial screen should be further evaluated in dose-response assays to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of potency against different targets.
Protocol for a Radiometric Kinase Assay (e.g., for VEGFR2):
-
Reagent Preparation:
-
Prepare a 2X stock of recombinant human VEGFR2 kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X stock of the substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare serial dilutions of the this compound derivative in kinase buffer with 2% DMSO.
-
Prepare a 4X stock of [γ-33P]ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the serially diluted compound.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 4X [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillant to the dried filter plate and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Understanding the Mechanistic Context: Signaling Pathways
The biological consequence of kinase inhibition is best understood in the context of its relevant signaling pathway. For instance, many indole derivatives are potent inhibitors of VEGFR2, a key regulator of angiogenesis.[7][8]
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Inhibition of VEGFR2 by a this compound derivative would block the downstream signaling cascade, leading to an anti-angiogenic effect. However, if the compound also inhibits other kinases, such as those in the MAPK pathway (Raf, MEK, ERK), it could lead to a more complex cellular response.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Their ultimate clinical utility, however, will be heavily influenced by their selectivity profile. This guide provides a foundational framework for approaching the study of their cross-reactivity. By combining predictive analysis with rigorous, multi-tiered experimental validation, researchers can gain a comprehensive understanding of their on- and off-target activities. This knowledge is paramount for optimizing lead compounds, predicting potential toxicities, and ultimately developing safer and more effective therapeutic agents. As more data on this specific class of compounds becomes available, a clearer picture of their kinome-wide interactions will emerge, further refining our ability to rationally design the next generation of targeted therapies.
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Boga, S., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. Available at: [Link]
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Benchmarking 6-Bromo-5-fluoro-1H-indole: A Comparative Guide for Kinase Inhibition Profiling
Introduction: The Rationale for Investigating 6-Bromo-5-fluoro-1H-indole as a Kinase Inhibitor
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to mimic the structure of peptides allows for effective interaction with a wide range of protein targets, including protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders, making them a primary focus for therapeutic intervention.
This guide introduces This compound , a halogenated indole derivative with potential as a novel kinase inhibitor. The presence of bromine and fluorine substituents on the indole ring is anticipated to modulate its electronic properties and binding affinities, potentially conferring inhibitory activity against key pathological kinases. Drawing from the established activity of related indole-based compounds, such as the paullones, which are known potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), this document outlines a comprehensive strategy for benchmarking this compound against well-characterized inhibitors of these two critical kinases.[1][2]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the inhibitory potential of this compound. We will delve into the mechanistic basis for targeting CDK5 and GSK-3β, present a panel of benchmark inhibitors, and provide detailed, field-proven experimental protocols for accurate and reproducible in-vitro and cell-based kinase inhibition assays.
The Targets: CDK5 and GSK-3β in Neurodegenerative Disease
Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the cyclin-dependent kinase family, predominantly active in the nervous system where it is crucial for neuronal development and function.[] However, its dysregulation has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's.[]
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase involved in a plethora of cellular processes.[4] Its aberrant activity is also a key factor in the progression of neurodegenerative disorders, contributing to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1]
The interconnected roles of CDK5 and GSK-3β in neurodegenerative pathways make them compelling targets for the development of novel therapeutics.
Benchmark Inhibitors: Setting the Standard for Comparison
To objectively assess the inhibitory potential of this compound, a direct comparison against established, potent, and selective inhibitors is essential. For this purpose, we have selected the following benchmark compounds:
-
Roscovitine (Seliciclib): A potent and selective inhibitor of CDKs, with a particularly high affinity for CDK5.[5][6][7][8][9]
-
Alsterpaullone: A highly potent, ATP-competitive inhibitor of GSK-3β and CDKs.[1][10][11]
Comparative Inhibitory Potency (IC50) of Benchmark Inhibitors
| Inhibitor | Target Kinase | Reported IC50 | Reference(s) |
| Roscovitine | CDK5/p25 | 0.16 µM | [5][7] |
| CDK2/cyclin A | 0.7 µM | [5][8] | |
| Cdc2/cyclin B | 0.65 µM | [5][8] | |
| Alsterpaullone | GSK-3β | 4 nM | [10] |
| CDK1/cyclin B | 35 nM | ||
| CDK5/p35 | 40 nM | [11] |
Experimental Protocols: A Step-by-Step Guide to Kinase Inhibition Profiling
The following protocols provide detailed methodologies for determining the inhibitory activity of this compound against CDK5 and GSK-3β. These protocols are designed to be self-validating through the inclusion of appropriate controls and benchmark inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal and high-throughput method suitable for initial screening and IC50 determination.[12][13]
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow of the in vitro biochemical kinase inhibition assay using the ADP-Glo™ platform.
Materials:
-
Recombinant human CDK5/p25 (BPS Bioscience, Cat. No. 40105 or similar)[14]
-
Recombinant human GSK-3β (BPS Bioscience, Cat. No. 79700 or similar)[4][15]
-
CDK5 substrate peptide (e.g., Histone H1)[16]
-
GSK-3β substrate peptide (e.g., GSK-3 Substrate from Promega, Cat. No. V2361)[17]
-
ATP
-
This compound
-
Roscovitine (Selleck Chemicals, S1152 or similar)
-
Alsterpaullone (Sigma-Aldrich, A4847 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[12]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[18]
-
384-well white, low-volume assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Roscovitine, and Alsterpaullone in 100% DMSO. A 1:3 dilution series starting from 1 mM is recommended. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup (5 µL total volume): a. In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells. b. Add 2 µL of the kinase solution (CDK5/p25 or GSK-3β) diluted in kinase buffer to each well. The optimal kinase concentration should be determined empirically by performing a kinase titration. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the respective kinase. e. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19] b. Incubate at room temperature for 40 minutes.[19] c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[19] d. Incubate at room temperature for 30-60 minutes.[19]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for validating the activity of inhibitors in a more physiologically relevant context.[20] This protocol describes a method to assess the inhibition of CDK5 or GSK-3β activity within a cellular environment by measuring the phosphorylation of a downstream substrate.
Workflow for Cell-Based Kinase Inhibition Assay
Caption: Workflow of the cell-based kinase inhibition assay followed by Western Blot analysis.
Materials:
-
A suitable cell line (e.g., SH-SY5Y human neuroblastoma cells for CDK5 and GSK-3β).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and benchmark inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western Blotting equipment.
-
Primary antibodies against a phosphorylated downstream substrate of CDK5 (e.g., p-Tau at a specific site) and GSK-3β (e.g., p-Tau or p-β-catenin), total substrate, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western Blots.
Procedure:
-
Cell Culture and Treatment: a. Seed the chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of this compound and the benchmark inhibitors in cell culture medium. c. Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to lyse the cells. c. Collect the cell lysates and clarify by centrifugation.
-
Western Blot Analysis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the phosphorylated substrate, total substrate, and a loading control. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and the loading control. b. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
Data Interpretation and Expected Outcomes
The primary output of these experiments will be the IC50 values for this compound against CDK5 and GSK-3β. These values should be directly compared to those obtained for the benchmark inhibitors, Roscovitine and Alsterpaullone, under identical experimental conditions.
Logical Framework for Data Interpretation
A lower IC50 value for this compound compared to the benchmarks would indicate higher potency. The selectivity can be assessed by comparing the IC50 values for CDK5 and GSK-3β. A significant difference in these values would suggest selective inhibition. The cell-based assay results will confirm if the compound can penetrate the cell membrane and engage its target in a cellular context.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound as a potential kinase inhibitor. By benchmarking against well-established inhibitors of CDK5 and GSK-3β and employing robust and validated assay protocols, researchers can obtain a clear and objective assessment of its inhibitory potency and selectivity. The data generated will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this novel compound.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Halogenated Indoles
Introduction: The Rising Significance of Halogenated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Halogenation of this versatile heterocycle has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of indole derivatives.[2][3] The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and, most notably, its binding affinity to biological targets.[4][5] This enhancement is often attributed to the formation of halogen bonds, a specific type of non-covalent interaction between a halogen atom and a Lewis base, which can play a crucial role in protein-ligand recognition.[6][7][8]
This guide provides a comprehensive, in-depth technical comparison of the docking behaviors of a series of halogenated indoles against a selected protein target. As a senior application scientist, my aim is to not only present a step-by-step protocol but to also elucidate the scientific rationale behind each choice, ensuring a robust and reproducible in-silico experiment. We will explore how the nature and position of the halogen substituent (Fluorine, Chlorine, Bromine, and Iodine) on the indole ring impact binding affinity and interaction patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of halogenated drug candidates.
Methodology: A Validated Workflow for Comparative Docking
The foundation of any reliable computational study lies in a meticulously planned and executed methodology. The following sections detail a self-validating protocol for the comparative docking of halogenated indoles.
Experimental Workflow Diagram
Caption: Key interactions of 5-Iodoindole in the active site.
Discussion and Field-Proven Insights
The comparative docking study presented here provides compelling evidence for the utility of halogenation in optimizing the binding of indole-based ligands. The observed trend of increasing binding affinity with heavier halogens is consistent with the established principles of halogen bonding. [4][9] Causality behind Experimental Choices:
-
Choice of Target: Protein kinases were chosen as a representative target class due to their therapeutic relevance and the prevalence of indole-based inhibitors.
-
Selection of Halogens: The chosen series of halogens (F, Cl, Br, I) allows for a systematic evaluation of the effects of size, electronegativity, and polarizability on binding interactions.
-
Use of AutoDock Vina: This software was selected for its balance of accuracy, speed, and its widespread use and validation within the scientific community. [10][11] Trustworthiness of the Protocol:
The self-validating nature of this protocol is ensured by:
-
Consistent Preparation: All ligands and the protein were prepared using a standardized workflow to minimize variability.
-
Defined Search Space: The use of a well-defined grid box ensures that the conformational search is focused on the relevant binding site.
-
Correlation with Theory: The results align with the theoretical understanding of non-covalent interactions, particularly halogen bonding.
Conclusion and Future Directions
This guide has demonstrated a robust and scientifically sound methodology for conducting comparative docking studies of halogenated indoles. The results highlight the significant impact of halogen substitution on binding affinity and provide a rational basis for the design of more potent inhibitors.
Future work could involve:
-
Exploring different substitution patterns: Investigating the effect of halogenation at other positions on the indole ring.
-
Molecular Dynamics Simulations: To further validate the stability of the docked poses and to account for protein flexibility.
-
In-vitro validation: Synthesizing and testing the most promising halogenated indoles in biochemical assays to confirm the in-silico predictions.
By integrating computational approaches like the one detailed here into the drug discovery pipeline, researchers can accelerate the identification and optimization of novel therapeutic agents.
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Assessing the Metabolic Stability of 6-Bromo-5-fluoro-1H-indole: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active natural products and synthetic drugs is a testament to its versatile pharmacophoric properties. However, the metabolic lability of the indole nucleus often presents a significant hurdle in advancing promising lead compounds. Strategic modification of the indole core is therefore a critical exercise in drug design, aimed at enhancing metabolic stability and improving overall pharmacokinetic profiles. This guide provides an in-depth, comparative assessment of the metabolic stability of 6-Bromo-5-fluoro-1H-indole, a di-halogenated derivative designed to overcome the metabolic challenges of the parent scaffold.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the use of halogenation to improve metabolic stability, provide a predictive comparison with relevant analogs, and offer a detailed, best-practice protocol for empirical validation using an in vitro liver microsomal stability assay.
The Metabolic Fate of Indoles: A Double-Edged Sword
The indole ring, while a privileged structure for receptor binding, is also a prime target for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] Hepatic CYPs, particularly isoforms like CYP2A6, CYP2C19, and CYP2E1, readily hydroxylate the electron-rich indole ring.[1][2] The most common sites of oxidation are the C3 position, leading to the formation of indoxyl, and to a lesser extent, other positions on the carbocyclic ring such as C6.[1][2]
While this metabolic conversion is a natural detoxification pathway, it poses significant challenges in drug development:
-
Rapid Clearance: Extensive metabolism leads to a short in vivo half-life (t½) and low systemic exposure, necessitating higher or more frequent dosing.[4]
-
Formation of Reactive Metabolites: The initial oxidation products can be further metabolized to reactive species that may covalently bind to cellular macromolecules, leading to toxicity.[5]
-
Altered Pharmacological Profile: Metabolites may have different pharmacological activities or potencies compared to the parent compound, complicating the dose-response relationship.[5]
Halogenation as a Metabolic Shield: The Case for this compound
The introduction of halogens onto a drug scaffold is a time-tested strategy to enhance metabolic stability.[6] This is primarily due to the high strength of the carbon-halogen bond, particularly the carbon-fluorine bond, which is more resistant to enzymatic cleavage than a carbon-hydrogen bond. By replacing a hydrogen atom at a metabolically vulnerable position with a halogen, chemists can effectively "block" or slow down oxidative metabolism.[6]
The subject of this guide, this compound, employs a di-halogenation strategy with two key objectives:
-
Fluorine at C5: The fluorine atom at the 5-position is expected to act as a potent metabolic blocker. Its strong electron-withdrawing nature deactivates the benzene ring, making it less susceptible to electrophilic attack by CYP enzymes.
-
Bromine at C6: The bromine at the 6-position, another common site of indole hydroxylation, also serves as a metabolic shield. While the C-Br bond is not as strong as the C-F bond, it is still more robust than a C-H bond and its presence further deactivates the ring.[1][7]
The combined electron-withdrawing effects of both halogens are predicted to have a synergistic effect on metabolic stability, significantly reducing the rate of oxidative metabolism compared to the parent indole or mono-halogenated derivatives.
Predictive Comparative Metabolic Stability
| Compound | Structure | Predicted Metabolic Stability (in HLM) | Rationale |
| 1H-Indole | (Structure of 1H-Indole) | Low | The unsubstituted indole ring is highly susceptible to rapid oxidation by CYP450 enzymes at multiple positions.[1][2] |
| 6-Bromo-1H-indole | (Structure of 6-Bromo-1H-indole) | Moderate | The bromine atom at C6 blocks a potential site of hydroxylation and its electron-withdrawing nature moderately deactivates the ring, slowing metabolism. However, other positions remain vulnerable.[1][7] |
| 6-Fluoro-1H-indole | (Structure of 6-Fluoro-1H-indole) | High | The strong C-F bond at C6 provides a robust metabolic block. The high electronegativity of fluorine significantly deactivates the ring, leading to a marked increase in stability.[8][9] |
| This compound | (Structure of this compound) | Very High | The combined presence of a strong metabolic block (fluorine at C5) and a second halogen (bromine at C6) is expected to synergistically protect the molecule from oxidative metabolism, resulting in the highest predicted stability. |
Experimental Validation: A Best-Practice Protocol for In Vitro Metabolic Stability Assessment
To empirically validate the predicted metabolic stability of this compound and its analogs, a standardized in vitro assay using human liver microsomes is the gold standard. This assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.[10]
Materials and Reagents
-
Test Compounds: this compound, 1H-Indole, 6-Bromo-1H-indole, 6-Fluoro-1H-indole (as comparators).
-
Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.
-
NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Acetonitrile (ACN): HPLC grade, containing an appropriate internal standard for LC-MS/MS analysis.
-
96-well plates and other standard laboratory equipment.
Experimental Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
Sources
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- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Pharmacokinetic Differences Between Fluorinated and Non-Fluorinated Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design, transforming promising compounds into viable therapeutics.[1] The indole scaffold, a privileged structure in countless pharmaceuticals, is a frequent subject of this strategy. This guide provides an in-depth comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated indoles, grounded in experimental evidence and mechanistic insights, to inform discovery and development programs.
The Strategic Rationale: Why Fluorinate an Indole?
The decision to introduce fluorine is driven by its unique atomic and electronic properties. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This allows it to act as a bioisostere of a hydrogen atom, minimizing steric disruption while profoundly altering the molecule's electronic character.[3][4] For an indole nucleus, this translates into several potential advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][5] This is the most common and impactful reason for fluorination.
-
Modulation of Physicochemical Properties: Fluorination can fine-tune a compound's lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which directly influences absorption, distribution, and target engagement.[2][3][6]
-
Improved Target Affinity: The polarized C-F bond can form favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially increasing potency and selectivity.[3]
This guide will dissect these effects through the lens of Absorption, Distribution, Metabolism, and Excretion (ADME).
Comparative Analysis of ADME Profiles
Absorption & Bioavailability: The pKa and Lipophilicity Effect
A compound's ability to cross biological membranes is governed by a delicate balance between its lipophilicity and ionization state at physiological pH. Fluorine's powerful electron-withdrawing nature is a key tool for manipulating these properties.
-
Mechanism of Action: By withdrawing electron density, a fluorine atom can lower the pKa of a nearby basic nitrogen, such as one in a piperidine or piperazine ring commonly attached to an indole core.[2][3] This reduces the degree of ionization at the physiological pH of the gut, rendering the molecule more neutral and improving its passive membrane permeability.[2]
-
Experimental Evidence: A study on 3-(propyl)indole ligands for the 5-HT1D receptor demonstrated this principle effectively. The non-fluorinated piperidine analogue suffered from poor oral absorption. By incorporating fluorine into the piperidine ring, the pKa was significantly reduced. This decrease in basicity led to a "dramatic, beneficial influence on oral absorption."[7] While a single fluorine substitution often slightly increases lipophilicity, the dominant effect on absorption for many basic indoles is this favorable pKa shift.[3][7] Judicious use of fluorine can therefore increase the oral bioavailability of drug candidates.[6]
Distribution: Impact on Protein Binding and Tissue Penetration
Once absorbed, a drug's distribution is influenced by its binding to plasma proteins like albumin and its ability to penetrate tissues.
-
Plasma Protein Binding: Increased lipophilicity, often a consequence of fluorination, can lead to higher plasma protein binding. While this can create a circulating reservoir of the drug, excessively high protein binding can reduce the free fraction available to engage the target, potentially limiting efficacy. For example, the fluorinated drug selumetinib has high protein binding, which is believed to make dialysis ineffective in overdose cases.[8]
-
Tissue Penetration: For drugs targeting the central nervous system (CNS), balancing lipophilicity is critical for crossing the blood-brain barrier. Fluorination is a common strategy to enhance lipophilicity just enough to improve brain penetration without promoting excessive binding to plasma proteins or efflux by transporters.[3]
Metabolism: Blocking the "Soft Spots"
The most profound and reliably predicted difference between fluorinated and non-fluorinated indoles lies in their metabolic stability. The electron-rich indole ring is susceptible to oxidation by hepatic CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2), which are the primary drivers of Phase I metabolism.[9][10]
-
Causality of Enhanced Stability: The strength of the C-F bond (bond energy ~116 kcal/mol) compared to the C-H bond (~100 kcal/mol) makes it highly resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[2] Placing a fluorine atom at a known site of metabolic attack—a "metabolic soft spot"—effectively blocks this pathway.[3][5] Common sites of hydroxylation on the indole ring are positions 4, 5, 6, and 7.
-
Consequences of Metabolic Blocking:
-
Increased Half-Life (t½): By preventing or slowing down metabolism, fluorination can significantly extend a drug's plasma half-life, leading to prolonged systemic exposure.[5] This can translate to less frequent dosing for patients.
-
Redirected Metabolism: If a molecule has multiple sites of metabolism, blocking one with fluorine may simply shift metabolism to a secondary site, a phenomenon known as "metabolic switching".[11] This may or may not be beneficial and must be assessed experimentally.
-
Reduced Formation of Active or Toxic Metabolites: Preventing metabolism at a specific site also prevents the formation of the corresponding metabolites, which could be reactive, toxic, or have their own pharmacological activity.
-
The following diagram illustrates how fluorination can block a primary metabolic pathway for a hypothetical indole compound.
Data Summary: Fluorinated vs. Non-Fluorinated Indoles
The table below summarizes the expected shifts in key pharmacokinetic parameters when a metabolically vulnerable hydrogen on an indole ring is replaced with fluorine.
| Parameter | Non-Fluorinated Indole (Baseline) | Fluorinated Indole (Expected Change) | Rationale |
| Metabolic Half-Life (t½) | Shorter | Longer | C-F bond strength resists CYP-mediated oxidation.[2][5] |
| Intrinsic Clearance (Clint) | Higher | Lower | Reduced rate of metabolism by liver enzymes.[12] |
| Oral Bioavailability | Variable | Often Improved | Can be enhanced by reduced first-pass metabolism and/or improved absorption via pKa modulation.[2][7] |
| Lipophilicity (LogP) | Lower | Slightly Higher | Fluorine is more lipophilic than hydrogen.[2] |
| pKa (of a basic side chain) | Higher | Lower | Fluorine's inductive effect withdraws electron density, making nearby amines less basic.[3][7] |
Experimental Validation: The In Vitro Metabolic Stability Assay
To empirically determine and validate these differences, the liver microsomal stability assay is the industry-standard method.[13] This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes (CYPs) present in microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[14][15]
Experimental Workflow
The following diagram outlines the typical workflow for this crucial experiment.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, including positive controls to ensure the enzymatic system is active.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][14]
-
Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[12] This provides a continuous supply of the essential cofactor, NADPH.
-
Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated indoles) and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in DMSO.[12][14]
-
-
Incubation Plate Setup:
-
In a 96-well plate, add buffer to each well.
-
Add the test compound or control stock solution to the appropriate wells for a final concentration of 1 µM. The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.[14]
-
Add pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) to each well for a final protein concentration of 0.5 mg/mL.[14]
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[12]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. The t=0 time point is sampled immediately before or immediately after this addition by transferring an aliquot to a quenching plate.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a defined volume (e.g., 50 µL) from the incubation plate to a separate 96-well "quenching" plate.[15]
-
The quenching plate should contain a cold "stop solution" (e.g., 2-3 volumes of acetonitrile) with an internal standard (a chemically stable compound used for normalization during analysis).[12][14] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the quenching plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The LC-MS/MS method is configured to specifically detect and quantify the parent compound and the internal standard.
-
-
Data Interpretation:
-
The amount of parent compound remaining at each time point is calculated relative to the t=0 sample.
-
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) represents the elimination rate constant.
-
The in vitro half-life is calculated as: t½ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability. A non-fluorinated indole might show a half-life of <15 minutes, whereas its successfully fluorinated counterpart could have a half-life of >60 minutes in this assay.
-
Conclusion and Field-Proven Insights
The strategic fluorination of an indole core is a powerful and well-established tactic for overcoming pharmacokinetic liabilities, particularly poor metabolic stability.[1][2][8] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "armor" a molecule against oxidative metabolism, leading to a longer half-life and improved bioavailability.[2][5]
However, it is crucial to recognize that the effects of fluorination are not always isolated. The resulting changes in pKa and lipophilicity can have cascading effects on absorption, protein binding, and solubility that must be carefully evaluated.[2][3] The in vitro microsomal stability assay is an indispensable tool for quantifying the impact on metabolism early in the discovery process, allowing for a data-driven approach to designing indole-based therapeutics with optimized pharmacokinetic profiles.
References
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Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008), Fluorine in medicinal chemistry. Chem Soc Rev, 37: 320-330. [Link]
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El-Gamal, M.I., Al-Karmalawy, A.A., Muhammad, I. and Youssif, B.G.M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 755. [Link]
-
Street, L.J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]
-
Mercell (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Chemical Intermediate Factory. [Link]
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protocols.io (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Gill, H., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Explor Target Antitumor Ther, 5, 233-252. [Link]
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ResearchGate (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Creative Bioarray (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]
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ResearchGate (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. [Link]
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Springer Nature Experiments (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]
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Meanwell, N.A. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(6), 969-83. [Link]
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Obach, R.S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-30. [Link]
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Semantic Scholar (n.d.). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Semantic Scholar. [Link]
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ResearchGate (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. ResearchGate. [Link]
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Craciun, G., et al. (2020). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 21(23), 9037. [Link]
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ResearchGate (2023). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. ResearchGate. [Link]
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Prejbeanu, I.C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8783. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 6-Bromo-5-fluoro-1H-indole for Laboratory Professionals
As a Senior Application Scientist, I understand that groundbreaking research in drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. 6-Bromo-5-fluoro-1H-indole is a valuable heterocyclic compound, yet its halogenated structure demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this chemical's lifecycle in your laboratory, ensuring the protection of your team and the environment.
The core principle underpinning these procedures is the chemical's classification as a halogenated organic compound. This dictates its entire disposal pathway, from the moment it becomes waste to its final destruction. Improper segregation or disposal can lead to regulatory violations, environmental persistence, and the creation of harmful byproducts.
Hazard Profile and Essential Protective Measures
Understanding the inherent risks of this compound is the foundation of its safe management. Its hazard profile necessitates stringent personal protective measures to prevent exposure during handling and disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2][3] |
Scientific Rationale for Protective Measures:
The compound's reactivity and physical form (a solid that can form dust) drive the requirements for personal protective equipment (PPE). The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, a multi-layered defense is required.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5][6] | Prevents airborne particles from causing serious eye damage.[2][3] A face shield is recommended when handling larger quantities or during spill cleanup. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin irritation upon direct contact.[1][4] Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Impervious laboratory coat, and for larger quantities, fire/flame resistant clothing.[5] | Minimizes skin exposure from spills or dust settlement. |
| Respiratory | Use only within a certified chemical fume hood or in a well-ventilated area.[1][6] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][3] For spill cleanup outside a hood, a NIOSH-approved respirator (e.g., N95 dust mask) is mandatory.[3] |
The Critical First Step: Waste Characterization and Segregation
The single most important disposal procedure is correct waste segregation. As a brominated and fluorinated organic compound, this compound is classified as halogenated organic waste .[7] It must never be mixed with non-halogenated waste streams.
Scientific Principle: The co-incineration of halogenated and non-halogenated waste is inefficient and can lead to the formation of dioxins and other hazardous byproducts. Furthermore, disposal facilities use different processes for these waste streams. Halogenated waste incinerators require specialized "scrubbers" to neutralize the acidic gases (hydrofluoric acid and hydrobromic acid) produced during combustion.[8][9]
Protocol for Waste Segregation:
-
Designate a Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated items such as:
-
Spatulas, weighing paper, and pipette tips.
-
Contaminated gloves, bench paper, and wipes.
-
Solvent rinsates (e.g., acetone, ethyl acetate) used to decontaminate glassware. These should be collected in a "Halogenated Organic Liquid Waste" container.
-
-
Maintain an Accurate Log: Affix a waste log sheet to the container. Every time waste is added, record the chemical name, quantity, and date. This is a legal requirement for waste tracking.
Spill Management and Decontamination Protocol
Accidents happen, but a prepared response minimizes risk. A spill of this compound dust must be managed carefully to prevent aerosolization and wider contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Isolate: Immediately alert personnel in the area and restrict access. Do not attempt to clean a large spill alone.
-
Don PPE: At a minimum, wear the full PPE suite outlined in Table 2, including respiratory protection.
-
Prevent Dusting: Gently cover the spill with a dampened absorbent pad or paper towel. Do not pour solvent directly onto the solid as this can cause splashing.
-
Collect the Material: Carefully sweep the solid material into a dustpan. Use non-sparking tools if solvents are present.[4] Place the collected material and any contaminated cleaning materials into a designated hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). All wipes must be disposed of as halogenated waste.
-
Final Cleaning: Wash the area with soap and water.
-
Label Waste: Seal and label the container with "Hazardous Waste - Spill Debris" and list the chemical constituents.
The Final Disposal Pathway: From Lab to Destruction
The ultimate fate of this compound waste is destruction via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). Land disposal of halogenated organic compounds is heavily restricted or prohibited by the Environmental Protection Agency (EPA).[10][11][12]
The Disposal Lifecycle:
-
On-Site Accumulation: Waste containers must be kept closed except when adding waste. They should be stored in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's and local regulations.
-
Scheduled Pickup: Your institution's Environmental Health & Safety (EHS) office will arrange for a licensed hazardous waste transporter to collect the waste.
-
Transportation: The waste is transported to a licensed TSDF under strict regulatory controls.
-
Incineration: The material is destroyed in a hazardous waste incinerator operating at high temperatures (typically >850°C).
-
Flue Gas Treatment: The incinerator's exhaust gases are passed through scrubbers, which are chemical systems (often using a caustic solution) that neutralize the HBr and HF, preventing their release into the atmosphere where they could contribute to acid rain.[8][9]
By adhering to these scientifically-backed procedures, you ensure that this compound is managed safely and responsibly throughout its entire lifecycle, upholding your duty of care as a scientific professional.
References
-
University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from EH&S UC Riverside. [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs. [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
-
PubChem. (n.d.). 6-Bromo-5-fluoroindole. Retrieved from National Center for Biotechnology Information. [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-5-fluoro-1H-indole
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-5-fluoro-1H-indole is foundational to discovery. However, the inherent reactivity and potential toxicity of such compounds demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our objective is to build a culture of safety that is as robust as our science, ensuring that innovation and well-being advance hand-in-hand.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a halogenated indole derivative. While specific toxicological data is limited, the available Safety Data Sheets (SDS) provide a clear GHS (Globally Harmonized System) classification that dictates our safety protocols. It is crucial to treat this compound as potentially hazardous and minimize all routes of exposure.
The primary hazards identified are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1].
-
Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage[1].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1].
These classifications are the basis for the stringent PPE requirements that follow. The risk is not theoretical; direct contact can lead to immediate harm, and inhalation can compromise the respiratory system.
Core Protective Equipment: A Quick-Reference Framework
For immediate reference, the following table summarizes the essential PPE for handling this compound. Each component is critical and non-negotiable.
| Protection Type | Equipment Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield worn over goggles is required when splashing is possible. | Protects against splashes and airborne particles, preventing contact that could lead to serious eye damage[2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for defects before use. Practice proper removal techniques. | Provides a direct barrier against skin contact, preventing irritation[4][5]. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical on the arms, legs, and body[2][4]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask (or equivalent) for handling solids. A full-face respirator may be required if engineering controls are insufficient or during spill cleanup[2]. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation[1]. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is essential for minimizing exposure and ensuring reproducible safety. The following protocol outlines the key phases of handling this compound.
Phase 1: Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound must occur within a certified chemical fume hood to control airborne particles[5][6].
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance[7].
-
Waste Containers: Prepare clearly labeled, sealed containers for both solid hazardous waste (contaminated gloves, weigh paper) and halogenated organic liquid waste[4].
Phase 2: Safe Handling Workflow
The following diagram illustrates the logical flow from preparation to disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
Phase 3: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on the appropriate respirator.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent self-contamination.
Spill and Exposure Protocols
In Case of Accidental Release:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition[5].
-
Wearing full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[5].
-
Ventilate the area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[2][3]. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[5][8]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do[3][5]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Disposal Plan: Completing the Safety Lifecycle
Proper disposal is a critical final step.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a clearly labeled, sealed container designated for hazardous solid waste[4].
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste[4].
-
Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification[3][8].
By integrating these detailed protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- ChemicalBook. (2023, November 22). 6-Bromo-1H-indole - Safety Data Sheet.
- Echemi. (n.d.). 5-bromo-6-fluoro-1H-indole SDS, 434960-42-6 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoroindole 97.
- Fisher Scientific. (2021, December 22). Safety Data Sheet.
- Fisher Scientific. (2021, December 19). Safety Data Sheet.
- PubChem. (n.d.). 6-Bromo-5-fluoroindole.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-fluoro-1H-indole.
- Fisher Scientific. (2024, March 29). Safety Data Sheet.
- ChemicalBook. (n.d.). 434960-42-6(5-bromo-6-fluoro-1H-indole) Product Description.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- AChemBlock. (n.d.). 6-Bromo-5-fluoroindole 97% | CAS: 259860-08-7.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from Environmental Health & Safety Services Website.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole.
- BLD Pharm. (n.d.). 434960-42-6|5-Bromo-6-fluoro-1H-indole.
Sources
- 1. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
